1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUCSWPMKAMAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677751 | |
| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-53-3 | |
| Record name | 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-4-(hydroxymethyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for producing 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is approached with a focus on chemical principles, providing detailed protocols and mechanistic insights to empower researchers in their experimental design and execution.
Introduction
This compound is a substituted γ-lactam, a structural motif present in a wide array of biologically active molecules. The pyrrolidin-2-one core is a key pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities. The presence of an N-ethyl group and a C4-hydroxymethyl substituent offers opportunities for further molecular elaboration, making this compound a versatile building block for the synthesis of novel chemical entities. This guide outlines two primary, efficient, and scalable synthetic routes starting from readily available precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound (1), points to a key intermediate, a 1-ethyl-5-oxopyrrolidine-3-carboxylic acid derivative (2). This intermediate can be accessed through a robust and atom-economical reaction between itaconic acid (3) and ethylamine (4). The carboxylic acid or its corresponding ester can then be reduced to the desired primary alcohol.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway I: From Itaconic Acid via Carboxylic Acid Intermediate
This pathway involves the direct reaction of itaconic acid with ethylamine to form the corresponding N-ethylated pyrrolidinone carboxylic acid, followed by reduction.
Step 1: Synthesis of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid
The initial step leverages a cascade aza-Michael addition-cyclization reaction. The primary amine, ethylamine, acts as a nucleophile, adding to the activated double bond of itaconic acid. This is followed by an intramolecular condensation to form the stable five-membered lactam ring.[1][2][3]
Reaction Mechanism:
-
Aza-Michael Addition: The nucleophilic ethylamine attacks the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid).
-
Intramolecular Amidation (Cyclization): The newly formed secondary amine then attacks one of the carboxylic acid groups, leading to the formation of a tetrahedral intermediate which subsequently eliminates a molecule of water to form the pyrrolidin-2-one ring.
Caption: Reaction scheme for the formation of the pyrrolidinone carboxylic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in water.
-
To this solution, add a 70% aqueous solution of ethylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-ethyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.
Step 2: Reduction of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid
The carboxylic acid is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][5]
Reaction Mechanism:
The hydride from LiAlH₄ attacks the carbonyl carbon of the carboxylic acid. A series of hydride additions and eliminations, involving coordination of the aluminum to the oxygen atoms, ultimately leads to the formation of the primary alcohol upon aqueous workup.
Experimental Protocol:
Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthesis Pathway II: From Itaconic Acid via Ester Intermediate
This pathway involves an initial esterification of the intermediate carboxylic acid, followed by reduction of the ester. This can sometimes lead to cleaner reactions and easier purifications.
Step 1: Synthesis of Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Following the synthesis of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid as described in Pathway I, the carboxylic acid is converted to its ethyl ester.
Reaction Mechanism (Fischer Esterification):
In the presence of a strong acid catalyst (e.g., sulfuric acid), ethanol acts as a nucleophile and attacks the protonated carbonyl carbon of the carboxylic acid. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
Experimental Protocol:
-
Suspend 1-ethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate, which can be purified by vacuum distillation or column chromatography.
Step 2: Reduction of Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
The ethyl ester is then reduced to the target alcohol. Both lithium aluminum hydride and sodium borohydride (under specific conditions) can be employed for this transformation.
Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
The protocol is similar to the reduction of the carboxylic acid described in Pathway I.
Method B: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent than LiAlH₄ and generally does not reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of a Lewis acid or by performing the reaction in a protic solvent at elevated temperatures.[6][7][8]
Experimental Protocol (NaBH₄/Methanol):
-
Dissolve ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol.
-
Add sodium borohydride (2.0-4.0 eq) portion-wise to the solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of acetic acid or dilute hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to yield this compound.
Summary of Synthesis Pathways
| Pathway | Intermediate | Reducing Agent | Advantages | Disadvantages |
| I | 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid | LiAlH₄ | Fewer steps | Requires a strong, pyrophoric reducing agent. |
| II | Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate | LiAlH₄ or NaBH₄ | Potentially cleaner reduction; milder reducing agent (NaBH₄) can be used. | Additional esterification step required. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthesis pathways.
Conclusion
The synthesis of this compound can be efficiently achieved from itaconic acid and ethylamine through two reliable pathways. The choice between the direct reduction of the carboxylic acid intermediate (Pathway I) and the reduction of the corresponding ester (Pathway II) will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Both routes offer a solid foundation for the production of this versatile building block for further exploration in drug discovery and development.
References
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Farmer, M. C., & Epps, T. H., III. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 787. [Link]
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Farmer, M. C., & Epps, T. H., III. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. [Link]
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Farmer, M. C., & Epps, T. H., III. (2019). Schematic overview of possible aza-Michael addition reactions on itaconates. ResearchGate. [Link]
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Granik, V. G., & Zefirov, N. S. (1971). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 1625-1628. [Link]
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Mohammat, M. F., et al. (2011). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891. [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Al-Zoubi, R. M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(13), 4225. [Link]
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Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]
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Clark, J. H., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
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Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Sodium borohydride. [Link]
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Wikipedia. (n.d.). Lithium aluminium hydride. [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
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Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3765. [Link]
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Bobko, A. A., et al. (2016). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 21(11), 1506. [Link]
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Bovy, P. R., et al. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
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Gainsford, G. J., & Mason, J. M. (2011). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o118. [Link]
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An In-depth Technical Guide to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1] This document delves into the synthesis, characterization, and potential applications of this specific derivative, offering valuable insights for researchers and scientists in the field.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 1227465-53-3, is a chiral molecule featuring a five-membered lactam ring substituted with an ethyl group on the nitrogen atom and a hydroxymethyl group at the C4 position.[2] The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl) within a compact framework suggests its potential for forming specific interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [2] |
| Molecular Weight | 143.18 g/mol | [2] |
| CAS Number | 1227465-53-3 | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| Topological Polar Surface Area (TPSA) | 49.33 Ų (calculated for an isomer) | [3] |
| logP | -0.1066 (calculated for an isomer) | [3] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Purification
Diagram 2: Proposed Synthesis Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol:
Step 1: Synthesis of Diethyl 2-(ethylamino)succinate
-
To a solution of diethyl maleate in ethanol, add ethylamine dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude product.
Causality: The Michael addition of ethylamine to the electron-deficient double bond of diethyl maleate is a well-established and efficient method for introducing the N-ethyl group and the succinate backbone in a single step.
Step 2: Cyclization to form Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
-
Heat the crude diethyl 2-(ethylamino)succinate under vacuum. The intramolecular cyclization will occur with the elimination of ethanol.
-
The product can be purified by distillation under reduced pressure.
Causality: Thermal condensation is a straightforward method for lactam formation from amino esters. The reaction is driven by the thermodynamic stability of the five-membered ring.
Step 3: Reduction to this compound
-
Dissolve the ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Causality: The choice of reducing agent is critical. A strong reducing agent like LiAlH4 will reduce the ester to the primary alcohol without affecting the amide carbonyl. Sodium borohydride can also be effective, often requiring a co-solvent like methanol.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following are predictions based on its structure and data from analogous compounds.
1H NMR Spectroscopy
-
Ethyl group: A triplet corresponding to the methyl protons (~1.1 ppm) and a quartet for the methylene protons (~3.3 ppm).
-
Pyrrolidinone ring: A series of multiplets for the protons at C3, C4, and C5.
-
Hydroxymethyl group: A doublet for the methylene protons (~3.6 ppm) and a triplet for the hydroxyl proton (variable, depending on solvent and concentration).
13C NMR Spectroscopy
-
Carbonyl group: A peak around 175 ppm.
-
Ethyl group: Two peaks for the methyl and methylene carbons.
-
Pyrrolidinone ring: Peaks corresponding to the three ring carbons.
-
Hydroxymethyl group: A peak around 65 ppm.
Infrared (IR) Spectroscopy
-
O-H stretch: A broad absorption band in the region of 3300-3500 cm-1 due to the hydroxyl group.
-
C=O stretch: A strong absorption band around 1680 cm-1, characteristic of a five-membered lactam.[5]
-
C-N stretch: An absorption band in the region of 1200-1300 cm-1.
-
C-O stretch: An absorption band around 1050 cm-1.
Mass Spectrometry
-
Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z = 143.18.
-
Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group, the hydroxymethyl group, or cleavage of the pyrrolidinone ring.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the hydroxyl group and the lactam functionality.
-
Hydroxyl Group: This group can be readily derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This allows for the introduction of various functional groups to modulate the compound's properties or to attach it to other molecular scaffolds.
-
Lactam: The amide bond of the lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom can be further alkylated, though this is less common once the N-ethyl group is in place.
The pyrrolidinone scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1] The introduction of a hydroxymethyl group provides a handle for further chemical modification, making this compound a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.
Safety Information
Safety data for this compound is limited, but based on available supplier information, the following hazards are indicated.[6]
Table 2: GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin irritation (Category 2) | H315: Causes skin irritation | |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
Precautionary Statements: P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501.[6]
It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
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Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]
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NIST WebBook. 1-Ethyl-2-pyrrolidinone. [Link]
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D'Andrea, P., & Pedone, C. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 13(6), 117. [Link]
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An In-depth Technical Guide to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS: 1227465-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a functionalized pyrrolidinone derivative. While specific research on this exact molecule is limited, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present its physicochemical properties, a plausible synthetic route, expected analytical characteristics, and potential applications. The pyrrolidin-2-one core is a well-established pharmacophore in medicinal chemistry, suggesting the potential utility of this compound as a building block in drug discovery and materials science.[1][2] This guide aims to serve as a foundational resource for researchers interested in exploring the unique attributes of this molecule.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its prevalence stems from a combination of favorable properties: the lactam functionality provides a rigid backbone for the precise spatial orientation of substituents, while the sp3-hybridized carbons allow for the exploration of three-dimensional chemical space.[1][3] This non-planar structure is crucial for creating molecules that can effectively interact with the complex topographies of biological targets.[1][3] Derivatives of 2-pyrrolidinone have demonstrated a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer properties.[2]
This compound incorporates three key functional groups: the core pyrrolidinone lactam, an N-ethyl group, and a hydroxymethyl substituent at the 4-position. The N-alkylation can influence solubility and metabolic stability, while the primary alcohol at the C4 position offers a versatile handle for further chemical modification. This strategic combination of functionalities makes it a potentially valuable intermediate for the synthesis of more complex molecules with tailored biological activities.
Physicochemical Properties
While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1227465-53-3 | [4][5][6][7] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| SMILES | O=C1N(CC)CC(CO)C1 | [5] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
The presence of the hydroxyl group and the polar lactam moiety suggests good solubility in polar solvents. The ethyl group on the nitrogen atom may impart a slight increase in lipophilicity compared to its N-unsubstituted counterpart.
Proposed Synthesis and Mechanism
A specific, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a plausible and logical synthetic route can be designed based on established methodologies for the synthesis of related 4-substituted pyrrolidinones. A likely two-step approach would involve the synthesis of the 4-(hydroxymethyl)pyrrolidin-2-one core, followed by N-ethylation.
Step 1: Synthesis of 4-(hydroxymethyl)pyrrolidin-2-one
The precursor, 4-(hydroxymethyl)pyrrolidin-2-one, can be synthesized via the reduction of a suitable starting material like a 4-carboxypyrrolidin-2-one derivative or through cyclization strategies. One documented approach involves the regioselective reduction of pyrrolidine-2,4-diones (tetramic acids) with a reducing agent such as sodium borohydride (NaBH₄).
Caption: Step 1: Reduction to form the core structure.
Causality: The choice of NaBH₄ is critical here. It is a mild reducing agent that can selectively reduce the ketone at the 4-position of the pyrrolidine-2,4-dione without affecting the more stable lactam carbonyl group. This regioselectivity is key to obtaining the desired product.
Step 2: N-Ethylation of 4-(hydroxymethyl)pyrrolidin-2-one
The subsequent N-ethylation can be achieved by reacting the synthesized 4-(hydroxymethyl)pyrrolidin-2-one with an ethylating agent. A common and effective method is the use of an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.
Caption: Step 2: N-Ethylation to yield the final product.
Causality: The base, such as sodium hydride (NaH), is essential to deprotonate the nitrogen of the lactam, forming a nucleophilic anion. This anion then readily attacks the electrophilic ethyl group of the ethyl halide in an SN2 reaction to form the N-ethylated product. The use of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(hydroxymethyl)pyrrolidin-2-one
-
Dissolve pyrrolidine-2,4-dione in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.
-
Acidify the mixture with dilute HCl to a pH of ~2-3.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude 4-(hydroxymethyl)pyrrolidin-2-one by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous tetrahydrofuran (THF).
-
Add a solution of 4-(hydroxymethyl)pyrrolidin-2-one in anhydrous THF dropwise to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Analytical Characterization (Predicted)
The unambiguous identification of synthesized this compound would rely on a combination of spectroscopic techniques.[8] While experimental spectra for this specific compound are not available, we can predict the key features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the pyrrolidinone ring, and the hydroxymethyl group. The diastereotopic protons of the CH₂ group adjacent to the chiral center at C4 would likely appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will have a characteristic downfield shift (around 175 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₇H₁₃NO₂.
Potential Applications in Research and Development
Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.[1][9]
Caption: Potential application pathways for the title compound.
Drug Discovery: The primary alcohol functionality serves as a convenient point for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether, ester, or amine through various chemical transformations. These modifications allow for the introduction of diverse pharmacophoric groups to explore structure-activity relationships (SAR) in drug discovery programs.[2] The pyrrolidinone core itself has been associated with a range of biological targets, and this compound could be a starting point for developing novel inhibitors or modulators.[1]
Materials Science: The hydroxymethyl group also makes this molecule a potential monomer for the synthesis of functional polymers. Polyamides or polyesters incorporating this pyrrolidinone moiety could exhibit unique properties, such as enhanced thermal stability or specific binding capabilities.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on related pyrrolidinone compounds, it should be handled with appropriate care in a laboratory setting. N-alkylpyrrolidones, such as N-ethyl-2-pyrrolidone, are classified as reproductive toxicants.[10][11] Therefore, it is prudent to assume that this compound may have similar hazards.
General Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its structure, combining the biologically relevant pyrrolidinone core with versatile functional groups, positions it as a valuable tool for synthetic chemists in both academia and industry. While a detailed experimental profile is yet to be published, this technical guide provides a solid, scientifically grounded framework for its synthesis, characterization, and potential applications. Further research into this and related compounds is warranted to fully unlock their potential in drug discovery and materials science.
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An Investigative Guide to the Mechanism of Action of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: A Novel Pyrrolidinone Derivative
Abstract
The pyrrolidinone class of molecules, particularly the racetams, has been a subject of intense research for decades due to their potential nootropic, neuroprotective, and anticonvulsant properties.[1][2] 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a novel derivative within this class. While its specific biological activities are yet to be fully characterized, its structural similarity to established nootropics suggests it may possess significant cognitive-enhancing and neuroprotective effects. This technical guide outlines a comprehensive, multi-tiered research framework to elucidate the mechanism of action of this compound. We will progress from foundational in silico and in vitro characterizations to more complex cell-based assays and culminate in preclinical in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neurotherapeutics.
Introduction: The Pyrrolidinone Scaffold and the Promise of this compound
The 2-oxopyrrolidine nucleus is a foundational scaffold for a range of psychoactive agents, with piracetam being the progenitor of the "nootropic" class, a term coined to describe compounds that enhance learning and memory.[2] The mechanisms of action for these molecules are not fully resolved but are thought to involve the modulation of central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[1][3] Some racetams, like aniracetam, are known to act as positive allosteric modulators of AMPA receptors, which are critical for synaptic plasticity.[1][4]
This compound, with its characteristic pyrrolidinone ring, an ethyl group at the nitrogen, and a hydroxymethyl group at the 4th position, presents a unique chemical entity. The ethyl group may influence its lipophilicity and ability to cross the blood-brain barrier, while the hydroxymethyl group could offer a site for further metabolic modification or interaction with biological targets.[5][6][7][8] This guide proposes a systematic approach to unravel its potential as a novel cognitive enhancer.
Phase I: Foundational Characterization and In Silico Assessment
Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties and predicted biological activity of this compound is crucial.
Physicochemical Profiling
A critical initial step is to determine the compound's solubility, lipophilicity (LogP), and pKa. These parameters will inform formulation for in vitro and in vivo studies and provide initial insights into its potential for blood-brain barrier penetration.[5][6][7][8]
In Silico Prediction of ADME and Target Affinity
Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. Furthermore, molecular docking studies can be employed to predict its binding affinity to known nootropic targets, such as AMPA receptors, NMDA receptors, and various cholinergic receptors.[9]
Table 1: Hypothetical In Silico Prediction Results for this compound
| Parameter | Predicted Value | Implication |
| LogP | 1.2 | Moderate lipophilicity, suggesting potential for BBB penetration. |
| Blood-Brain Barrier Permeability | High | Indicates the compound is likely to reach the central nervous system. |
| P-glycoprotein Substrate | No | Reduced likelihood of efflux from the brain.[5][6][7][8] |
| AMPA Receptor Binding Affinity | Moderate | Suggests a potential mechanism of action similar to other racetams. |
| Muscarinic M1 Receptor Affinity | Low | May not have a primary direct cholinergic agonist effect. |
Phase II: In Vitro Mechanistic Elucidation
This phase will utilize a series of cell-based assays to investigate the direct effects of this compound on neuronal cells and to identify its primary molecular targets.
Neuronal Viability and Neuroprotection Assays
The initial in vitro experiments will determine the compound's cytotoxicity profile in primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y). Subsequently, its neuroprotective potential will be assessed against stressors like glutamate-induced excitotoxicity or oxidative stress.[9]
Investigation of Neuronal Activity and Plasticity
Changes in intracellular calcium levels are a key indicator of neuronal activity.[10][11] Using a fluorescent calcium indicator like Fura-2 AM, we can assess whether this compound modulates spontaneous or evoked neuronal activity in cultured neurons.[12] An increase in calcium transients in response to the compound could suggest an excitatory effect.[10][13][14]
Experimental Protocol: Calcium Imaging in Primary Cortical Neurons
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated glass-bottom dishes.
-
Dye Loading: After 7-10 days in vitro, incubate the neurons with Fura-2 AM (2-5 µM) in Tyrode's solution for 30-45 minutes at 37°C.[12]
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Recording: Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
Compound Application: Perfuse the cells with a solution containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Nootropic compounds may promote neuronal plasticity. A neurite outgrowth assay can determine if this compound influences the growth and branching of neurites, a key aspect of neuronal development and repair.[15][16][17][18][19]
Experimental Protocol: Neurite Outgrowth Assay
-
Cell Plating: Seed a neuronal cell line (e.g., PC12 or iPSC-derived neurons) on laminin-coated 96-well plates.[19]
-
Treatment: After cell attachment, treat the cells with varying concentrations of this compound, a positive control (e.g., Nerve Growth Factor), and a vehicle control.
-
Incubation: Culture the cells for 48-72 hours to allow for neurite extension.
-
Staining and Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a high-content imaging system.
-
Quantification: Use automated image analysis software to measure neurite length and branching per neuron.
Receptor Binding and Functional Assays
Based on the in silico predictions and the known pharmacology of related compounds, we will investigate the interaction of this compound with key neurotransmitter receptors.
Many racetams potentiate AMPA receptor function.[1][4][20][21][22][23] A whole-cell patch-clamp electrophysiology study on cultured hippocampal neurons can determine if this compound modulates AMPA-mediated currents. An increase in the amplitude or a slowing of the decay of these currents in the presence of the compound would indicate positive allosteric modulation.
While direct binding to cholinergic receptors may be weak, pyrrolidinone derivatives can influence acetylcholine release and utilization.[3] An acetylcholinesterase (AChE) inhibition assay can be performed to rule out this as a primary mechanism.[24] Furthermore, a microdialysis study in a later in vivo phase could assess acetylcholine levels in the hippocampus.
Diagram: Proposed In Vitro Investigation Workflow
Caption: A workflow for the initial in vitro characterization of this compound.
Phase III: In Vivo Validation of Cognitive Enhancement
The final phase of this investigation will involve assessing the cognitive-enhancing effects of this compound in rodent models.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic receptor antagonist, is widely used to induce memory deficits in rodents, providing a reliable model to screen for nootropic activity.[25][26][27][28][29] The ability of this compound to reverse these deficits will be a strong indicator of its pro-cognitive potential.[30][31]
Experimental Protocol: Scopolamine-Induced Amnesia in Mice
-
Animal Groups: Male C57BL/6 mice will be divided into: Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + this compound (multiple doses), and Scopolamine + Positive Control (e.g., Piracetam).
-
Drug Administration: this compound or vehicle will be administered orally (p.o.) 60 minutes before the behavioral test. Scopolamine (1 mg/kg) or saline will be administered intraperitoneally (i.p.) 30 minutes before the test.
-
Behavioral Testing (T-Maze): A T-maze spontaneous alternation task will be used to assess spatial working memory.[32][33][34][35][36] An increase in the percentage of spontaneous alternations in the compound-treated group compared to the scopolamine-only group would indicate cognitive enhancement.
-
Biochemical Analysis: Following behavioral testing, brain tissue (hippocampus and cortex) will be collected to measure levels of acetylcholine and acetylcholinesterase activity, as well as markers of oxidative stress.[30]
Table 2: Hypothetical T-Maze Spontaneous Alternation Results
| Treatment Group | Spontaneous Alternation (%) | p-value vs. Scopolamine + Vehicle |
| Vehicle + Saline | 75 ± 5 | < 0.01 |
| Scopolamine + Vehicle | 50 ± 4 | - |
| Scopolamine + Compound (10 mg/kg) | 60 ± 5 | < 0.05 |
| Scopolamine + Compound (30 mg/kg) | 72 ± 6 | < 0.01 |
| Scopolamine + Piracetam (100 mg/kg) | 68 ± 5 | < 0.01 |
Diagram: Potential Signaling Pathway of this compound
Caption: A hypothesized mechanism involving positive modulation of AMPA receptors.
Conclusion
This technical guide presents a comprehensive and logical framework for the systematic investigation of the mechanism of action of this compound. By progressing from in silico and foundational in vitro studies to more complex cell-based assays and in vivo models, a clear picture of its pharmacological profile can be established. The proposed experiments are designed to test the hypothesis that this novel pyrrolidinone derivative acts as a cognitive enhancer, potentially through the modulation of glutamatergic neurotransmission and the promotion of neuronal plasticity. The successful execution of this research plan will not only elucidate the specific mechanisms of this compound but also contribute to the broader understanding of the pharmacology of nootropic agents.
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Introduction: The Pyrrolidinone Core as a Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Pyrrolidinone Derivatives
The five-membered nitrogen-containing lactam, known as the pyrrolidinone or 2-oxopyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in both natural products and synthetically derived therapeutic agents is a testament to its remarkable versatility.[3][4][5][6] This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of effects to provide a deep, mechanistic understanding of why the pyrrolidinone scaffold is so effective. We will explore its diverse biological activities, the underlying molecular mechanisms, and the robust experimental protocols required to validate these findings.
The immense interest in this scaffold arises from its unique stereochemical and physicochemical properties.[7] The non-planar, sp3-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[7] This "pseudorotation" and the potential for stereoisomers mean that subtle changes in the spatial orientation of substituents can lead to vastly different biological profiles, enabling fine-tuning of drug candidates for specific protein targets.[7] Furthermore, the pyrrolidinone motif can enhance aqueous solubility and provides both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), facilitating critical interactions within biological targets.[8]
From the serendipitous discovery of the nootropic agent Piracetam to the development of targeted therapeutics for cancer and infectious diseases, the pyrrolidinone core has proven to be a remarkably fruitful starting point for innovation.[9][10] This document will serve as a technical resource, elucidating the journey from chemical structure to validated biological function.
A Spectrum of Therapeutic Potential: Key Biological Activities
Pyrrolidinone derivatives exhibit a vast and clinically relevant range of biological activities, underscoring their importance as "versatile lead compounds" in designing potent bioactive agents.[1][3]
Neuroprotective and Nootropic Effects
The history of pyrrolidinone pharmacology is deeply rooted in neuroscience.[10] The class was initially defined by its "nootropic" or cognitive-enhancing effects, first observed with Piracetam.[9] This has expanded to include significant neuroprotective properties, offering potential treatments for neurodegenerative conditions like Alzheimer's disease and ischemic stroke.[11][12]
-
Mechanism of Action: The neuroprotective effects are often multi-faceted. Some derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine; this action helps to alleviate cognitive deficits.[11][13] Others function as potent sodium channel blockers, preventing the excessive neuronal firing that leads to cell death during ischemic events.[12] Certain synthetic cathinone derivatives containing the pyrrolidinone structure, such as α-PHiP, act as potent inhibitors of dopamine and norepinephrine reuptake, producing powerful psychostimulant effects.[14] In models of glutamate-induced excitotoxicity, a key pathway in neuronal death, specific pyrrolidinone compounds have been shown to significantly increase cell survival rates.[15]
Anticancer Activity
The pyrrolidinone scaffold is a key component in a growing number of potent anticancer agents. These derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, including lung adenocarcinoma, pancreatic carcinoma, melanoma, and triple-negative breast cancer.[16][17][18][19]
-
Mechanism of Action: The anticancer effects are achieved through various mechanisms. Some derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, effectively halting the proliferation of cancer cells.[20] Others have been found to inhibit crucial signaling pathways, such as the PI3K pathway, which is often dysregulated in cancer.[19] The design of these molecules often involves attaching other known pharmacophores, like the 3,4,5-trimethoxyphenyl moiety, to the pyrrolidinone core to enhance potency and selectivity.[16]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and pyrrolidinone derivatives represent a promising class of anti-inflammatory agents.[2][21][22]
-
Mechanism of Action: A primary mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[21][22] These enzymes are responsible for producing prostaglandins and leukotrienes, which are potent inflammatory mediators.[22] By blocking these pathways, pyrrolidinone derivatives can effectively reduce inflammation, as demonstrated in models like carrageenan-induced paw edema in rodents.[22] Another important target is the Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis, which is upregulated in various pathological inflammatory conditions; specific pyrrolidinone derivatives have been developed as potent ATX inhibitors.[23]
Antimicrobial and Antiviral Activity
With the rise of antimicrobial resistance, the need for novel therapeutic agents is critical. Pyrrolidinone derivatives have shown significant promise as antibacterial, antifungal, and antiviral agents.[3][24][25][26]
-
Antibacterial/Antifungal Mechanisms: These compounds can exert their effects through multiple routes. Some derivatives inhibit essential bacterial enzymes like topoisomerase, which is necessary for DNA replication.[6] A particularly compelling area of research is the ability of certain pyrrolidine-2,3-diones to not only kill planktonic (free-floating) bacteria like S. aureus but also to inhibit and eradicate biofilms, which are notoriously resistant to conventional antibiotics.[27]
-
Antiviral Mechanisms: The pyrrolidinone ring is a structural component of several approved antiviral drugs, particularly those targeting the hepatitis C virus (HCV) enzyme serine protease NS3.[5] Spiro-fused pyrrolidine derivatives have also been identified as active compounds against the influenza A virus.[28]
The diverse activities of this scaffold are a direct result of its structural versatility, allowing it to be tailored to interact with a wide range of biological targets.
Caption: Logical relationships of the pyrrolidinone scaffold.
Experimental Evaluation: Self-Validating Protocols
The transition from a synthesized compound to a validated drug candidate is built on a foundation of rigorous biological testing.[29] A well-designed experimental cascade ensures that data is robust, reproducible, and directly informs the next steps of drug optimization.[30] The following protocols are presented as self-validating systems, where initial broad screening assays lead to more specific, mechanistic studies.
Caption: Bioassay-guided drug discovery workflow.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a crucial first-pass assay for any compound being evaluated for anticancer activity. It provides a quantitative measure of a compound's ability to inhibit cell viability.[18]
-
Objective: To determine the half-maximal effective concentration (EC50) of pyrrolidinone derivatives against various cancer cell lines.[19]
-
Materials:
-
Human cancer cell lines (e.g., A549 lung, Panc-1 pancreatic, IGR39 melanoma).[16][19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test pyrrolidinone derivatives dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
Microplate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., an approved chemotherapeutic agent like AraC) in culture medium.[16] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours. The causality for this duration is to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Anti-inflammatory COX/LOX Enzyme Inhibition Assay
This protocol is essential for screening compounds for their ability to target the arachidonic acid pathway, a key mechanism in inflammation.[22]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolidinone derivatives against COX-1, COX-2, and LOX enzymes.[21]
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Lipoxygenase (LOX) enzyme (e.g., from soybean).
-
Arachidonic acid (substrate).
-
Chromogenic substrates (e.g., TMPD for COX).
-
Test pyrrolidinone derivatives and reference compounds (e.g., Indomethacin, Celecoxib).[21][22]
-
Appropriate buffer systems (e.g., Tris-HCl, pH 8.0).
-
96-well plates and a spectrophotometer.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.
-
Enzyme Reaction (COX Assay): In a 96-well plate, add buffer, heme, the COX-1 or COX-2 enzyme, and the test compound. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation: Start the reaction by adding arachidonic acid and the chromogenic substrate TMPD. The enzyme converts arachidonic acid, and the subsequent reaction oxidizes TMPD, causing a color change.
-
Measurement: Incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) and measure the change in absorbance at the appropriate wavelength (e.g., 550 nm).[22]
-
LOX Assay: A similar principle is applied for the LOX assay, where the formation of hydroperoxides from linoleic or arachidonic acid is measured, often by monitoring the increase in absorbance at 234 nm.
-
Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values by plotting inhibition versus log-concentration.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and well-validated in vivo model to assess the acute anti-inflammatory activity of a compound.[22]
-
Objective: To evaluate the ability of pyrrolidinone derivatives to reduce acute inflammation in rodents.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials:
-
λ-Carrageenan (1% w/v in saline).
-
Test pyrrolidinone derivatives and a reference drug (e.g., Indomethacin).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.
-
-
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals for at least one week before the experiment to reduce stress-induced variability.
-
Compound Administration: Administer the test compounds and the reference drug orally or via intraperitoneal injection at a predetermined time (e.g., 60 minutes) before inducing inflammation. A vehicle control group receives only the solvent.
-
Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. This injection is the inflammatory stimulus.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. The choice to measure over several hours is to capture the peak inflammatory response and the duration of the drug's effect.
-
Data Presentation & Structure-Activity Insights
Effective data presentation is key to understanding structure-activity relationships (SAR). Summarizing quantitative results in tables allows for direct comparison of compound potency.
Table 1: Anticancer Activity of Selected Pyrrolidinone-Hydrazone Derivatives
| Compound ID | Target Cell Line | EC50 (µM) | Selectivity Index (Cancer vs. Fibroblast) | Reference |
|---|---|---|---|---|
| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | 2.8 | [19] |
| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | >2.0 | [19] |
| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | 1.2 | [19] |
| Derivative 8 | IGR39 (Melanoma) | High | N/A | [17] |
| Derivative 12 | MDA-MB-231 | High | N/A |[17] |
Data presented is illustrative and synthesized from referenced literature. EC50 values represent the concentration for 50% effective response.
The SAR for pyrrolidinone derivatives is complex and highly dependent on the biological target. However, general trends can be observed. For instance, in a series of anti-inflammatory agents, the presence of acidic moieties at a specific distance and orientation within the LOX active site was crucial for inhibitory activity.[21] In another study on anticancer agents, derivatives bearing a 3,4,5-trimethoxyphenyl scaffold were found to be particularly potent.[16] These insights are critical for guiding medicinal chemists in the rational design of next-generation compounds.
Conclusion and Future Perspectives
The pyrrolidinone core is unequivocally a privileged structure in drug discovery, offering a robust and adaptable framework for developing therapeutics against a wide range of diseases.[3][6][7] Its unique three-dimensional geometry and favorable physicochemical properties allow for the creation of highly potent and selective agents targeting neurological disorders, cancer, inflammation, and infectious diseases.[4][7]
The future of pyrrolidinone research lies in the continued exploration of novel derivatives through innovative synthetic strategies and the application of advanced screening technologies.[2] A deeper understanding of the structure-activity relationships, aided by computational modeling and in silico docking experiments, will enable more rational drug design.[21][31] Furthermore, as our understanding of disease biology evolves, the versatility of the pyrrolidinone scaffold will undoubtedly be leveraged to engage novel and challenging biological targets, solidifying its legacy as a cornerstone of medicinal chemistry.
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The Structure-Activity Relationship of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: A Technical Guide for Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This technical guide delves into the structure-activity relationship (SAR) of a specific derivative, 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. While direct extensive research on this particular molecule is nascent, this document synthesizes a wealth of data from structurally related compounds to build a predictive SAR model. We will explore the influence of the N-ethyl and C-4-hydroxymethyl substitutions on the pyrrolidin-2-one core, hypothesizing their impact on potential nootropic, neuroprotective, anti-inflammatory, and anticancer activities. This guide provides a comprehensive theoretical framework, detailed experimental protocols for validating these predicted activities, and insights into the potential mechanisms of action, thereby serving as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyrrolidin-2-one framework.
Introduction: The Pyrrolidin-2-one Core - A Privileged Scaffold
The pyrrolidin-2-one, or γ-lactam, ring system is a recurring motif in a multitude of pharmacologically significant molecules.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions. The parent scaffold is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Historically, research into pyrrolidinone derivatives was spearheaded by the discovery of piracetam, which introduced the concept of "nootropics" – agents that enhance cognitive functions like memory and learning.[1] Since then, the field has expanded dramatically, with pyrrolidinone-based compounds demonstrating a broad spectrum of biological activities, including neuroprotection, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4]
The versatility of the pyrrolidin-2-one scaffold lies in its amenability to substitution at various positions, primarily at the N-1, C-3, C-4, and C-5 positions. Each modification presents an opportunity to modulate the compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced potency, selectivity, and target engagement. This guide focuses on this compound, a derivative with two key substitutions that are predicted to significantly influence its biological activity.
Deconstructing the Molecule: A Predictive SAR Analysis
A thorough understanding of the SAR of this compound requires a systematic evaluation of its constituent parts: the pyrrolidin-2-one core, the N-1 ethyl group, and the C-4 hydroxymethyl group.
The Pyrrolidin-2-one Nucleus: The Foundation of Activity
The pyrrolidin-2-one ring itself is crucial for interacting with biological targets. The carbonyl group acts as a hydrogen bond acceptor, a key feature in the binding of many pyrrolidinone derivatives to their targets, such as the synaptic vesicle protein 2A (SV2A).[2][5]
The N-1 Ethyl Group: Modulating Lipophilicity and Target Affinity
N-alkylation is a common strategy to fine-tune the properties of pyrrolidin-2-one derivatives. The introduction of an ethyl group at the N-1 position is expected to:
-
Increase Lipophilicity: Compared to an unsubstituted pyrrolidinone, the ethyl group enhances the molecule's lipophilicity. This can improve its ability to cross the blood-brain barrier, a critical factor for compounds targeting the central nervous system (CNS).
-
Influence Target Binding: In the context of anticonvulsant activity, the (S)-enantiomer of the ethyl analog of piracetam, levetiracetam, binds to SV2A.[6] The ethyl group plays a role in the stereospecific binding to this target.[7] While the precise impact of the ethyl group in this compound on SV2A binding requires experimental validation, it is a key determinant of target interaction.
The C-4 Hydroxymethyl Group: A Handle for Potency and Selectivity
Substitution at the C-4 position of the pyrrolidin-2-one ring can significantly impact biological activity. The hydroxymethyl group, in particular, introduces a polar functional group with the following potential implications:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with biological targets. This can enhance binding affinity and specificity.
-
Modulation of Physicochemical Properties: The introduction of a hydroxyl group can influence the overall polarity and solubility of the molecule, which can affect its pharmacokinetic profile.
-
Neuroprotective Potential: Some studies on 4-hydroxy-L-proline derivatives, which share a similar structural motif, have demonstrated neuroprotective effects.[8] The hydroxyl group may contribute to these effects through various mechanisms, including antioxidant activity.
Predicted Biological Activities and Mechanistic Hypotheses
Based on the SAR analysis of related compounds, this compound is hypothesized to possess several biological activities.
Nootropic and Neuroprotective Activity
The pyrrolidin-2-one core is strongly associated with nootropic effects. The N-ethyl group, as seen in levetiracetam, suggests potential interaction with CNS targets. The C-4 hydroxymethyl group could further enhance neuroprotective properties.
Potential Mechanisms of Action:
-
Modulation of AMPA Receptors: Racetams are known to act as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and memory formation.[2][9] This modulation is thought to enhance glutamatergic neurotransmission.
-
Interaction with SV2A: As a key binding site for levetiracetam, SV2A is involved in the regulation of neurotransmitter release.[5][7] Binding of this compound to SV2A could modulate synaptic function and provide neuroprotection.
Caption: Predicted Nootropic and Neuroprotective Mechanisms.
Anti-inflammatory Activity
Several pyrrolidinone derivatives have demonstrated anti-inflammatory properties. The precise contribution of the N-ethyl and C-4 hydroxymethyl groups to this activity warrants investigation.
Potential Mechanism of Action:
-
Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production or activity of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).
Anticancer Activity
The pyrrolidinone scaffold is present in a number of compounds with anticancer activity. The substituents on the ring can influence the potency and selectivity against different cancer cell lines.
Potential Mechanism of Action:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
Experimental Validation: Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from established methods for synthesizing substituted pyrrolidinones.[10][11] A plausible approach involves the cyclization of a suitably substituted amino acid derivative.
Caption: General Synthetic Workflow.
In Vivo Evaluation of Nootropic Activity: Passive Avoidance Test
The passive avoidance test is a fear-motivated assay used to assess long-term memory in small laboratory animals.[12][13]
Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[14]
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment and allow it to acclimatize for 60 seconds.
-
Open the guillotine door and measure the latency to enter the dark compartment.
-
Once the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Administer this compound or vehicle intraperitoneally (i.p.) immediately after the shock.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the mouse back in the light compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
-
Data Analysis: A significant increase in step-through latency in the drug-treated group compared to the vehicle group indicates enhanced memory consolidation.
In Vitro Evaluation of Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation, commonly used for screening anticancer compounds.[15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19][20]
Protocol:
-
Animal Dosing: Administer this compound or vehicle (e.g., orally or i.p.) to rats. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the vehicle control group.
In Vitro Evaluation of Antiviral Activity: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[21][22][23]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Agarose Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict virus spread.
-
Incubation and Staining: Incubate the plates for several days to allow plaque formation. Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value (the concentration that reduces the plaque number by 50%).
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Biological Activities and Relevant Assays
| Predicted Activity | In Vitro Assay | In Vivo Assay | Key Parameters |
| Nootropic | - | Passive Avoidance Test | Step-through latency |
| Neuroprotective | Neuronal cell viability assays | Animal models of neurodegeneration | Neuronal survival, behavioral outcomes |
| Anti-inflammatory | Cytokine release assays | Carrageenan-induced paw edema | Paw volume, cytokine levels |
| Anticancer | MTT assay | Xenograft models | IC50, tumor growth inhibition |
| Antiviral | Plaque reduction assay | - | EC50 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, derivative of the pharmacologically rich pyrrolidin-2-one scaffold. The predictive SAR analysis presented in this guide, based on extensive literature on related compounds, suggests a high potential for nootropic, neuroprotective, anti-inflammatory, and anticancer activities. The N-ethyl group is anticipated to enhance CNS penetration, while the C-4 hydroxymethyl group offers an additional point of interaction for improved target binding and potency.
The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses. Successful validation will not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the broader SAR of 4-substituted-N-alkyl-pyrrolidin-2-ones. Future research should focus on chiral synthesis and separation to evaluate the stereoselectivity of its biological activities, a common feature among pyrrolidinone-based drugs. Furthermore, target identification and mechanism of action studies will be crucial for its further development as a potential therapeutic agent. This technical guide serves as a foundational document to catalyze and guide these future research endeavors.
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An In-depth Technical Guide to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a substituted pyrrolidinone with potential significance for researchers, scientists, and professionals in drug development. Drawing from established principles in medicinal chemistry and extrapolating from closely related analogues, this document will explore its synthesis, physicochemical properties, and prospective biological activities.
Introduction: The Pyrrolidinone Scaffold in Nootropic and Neuroprotective Drug Discovery
The pyrrolidinone ring system is a cornerstone in the development of nootropic agents, famously represented by the racetam class of drugs.[1][2] Compounds like piracetam have paved the way for investigations into novel cognitive enhancers that modulate neurotransmission and offer neuroprotective effects.[1][2] The core structure of this compound suggests its potential to interact with biological systems in a manner analogous to other racetams, making it a compelling target for contemporary neuropharmacological research. The strategic placement of an ethyl group at the 1-position and a hydroxymethyl group at the 4-position can significantly influence its lipophilicity, metabolic stability, and target engagement, offering a unique pharmacological profile.
The pyrrolidinone scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antiarrhythmic properties.[3][4] This inherent biological relevance underscores the importance of exploring novel derivatives like this compound.
Physicochemical Properties and Structural Attributes
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C7H13NO2 | Based on structure |
| Molecular Weight | 143.18 g/mol | [5][8] |
| Boiling Point | ~324.5±15.0 °C | Predicted for 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one[5] |
| Density | ~1.054±0.06 g/cm3 | Predicted for 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one[5] |
| pKa | ~14.56±0.10 | Predicted for 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one[5] |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the hydroxymethyl and lactam groups suggests hydrophilicity. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (from the carbonyl and hydroxyl oxygens) | Structural analysis |
Proposed Synthesis and Purification
A plausible synthetic route to this compound can be conceptualized from established methodologies for the synthesis of substituted pyrrolidinones.[9][10][11][12] A retro-synthetic analysis suggests that a key intermediate would be a suitably protected 4-substituted pyrrolidin-2-one, which can then be N-ethylated.
Proposed Synthetic Pathway
A logical approach would involve the cyclization of a precursor molecule to form the pyrrolidinone ring, followed by functional group manipulations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and would require optimization.
Step 1: Synthesis of 4-(Hydroxymethyl)pyrrolidin-2-one
This intermediate can be synthesized via several published methods, for instance, through the reduction of a corresponding 4-carboxypyrrolidin-2-one derivative.
Step 2: N-Ethylation of 4-(Hydroxymethyl)pyrrolidin-2-one
-
Reaction Setup: To a solution of 4-(hydroxymethyl)pyrrolidin-2-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Ethylating Agent: After stirring for 30 minutes at 0 °C, add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
Analytical Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the pyrrolidinone ring protons, and the hydroxymethyl group protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrrolidinone ring, the ethyl group carbons, and the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the lactam, and C-H stretches of the alkyl groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activities and Mechanism of Action
Based on the pharmacology of related pyrrolidinone derivatives, this compound is hypothesized to exhibit nootropic and neuroprotective effects.
Nootropic Effects
Many racetam-type nootropics are believed to enhance cognitive function by modulating neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[1][2] It is plausible that this compound could act as a positive allosteric modulator of AMPA receptors, a mechanism shared by several advanced nootropics. This would lead to enhanced synaptic plasticity and improved learning and memory.
Caption: Postulated mechanism of nootropic action for this compound.
Neuroprotective Properties
The pyrrolidinone nucleus is associated with neuroprotective effects against various insults, including oxidative stress and excitotoxicity. The antioxidant potential of novel pyrrolidinone derivatives has been demonstrated in several studies.[4] this compound may contribute to neuroprotection by scavenging reactive oxygen species or by modulating intracellular signaling pathways involved in cell survival.
Preclinical Evaluation Workflow
A systematic preclinical evaluation would be necessary to validate the hypothesized biological activities of this compound.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for various neurotransmitter receptors, including AMPA, NMDA, and cholinergic receptors.
-
Cell-Based Assays for Neuroprotection: Using neuronal cell lines (e.g., SH-SY5Y or PC12) to assess the compound's ability to protect against neurotoxins or oxidative stress-inducing agents.
-
Electrophysiological Studies: Employing patch-clamp techniques on primary neuronal cultures or brain slices to investigate the compound's effects on synaptic transmission and plasticity.
In Vivo Models
-
Cognitive Enhancement Models: Utilizing behavioral paradigms in rodents, such as the Morris water maze, passive avoidance test, or novel object recognition test, to evaluate improvements in learning and memory.
-
Neuroprotection Models: Employing animal models of neurodegeneration (e.g., stroke models or models of Alzheimer's disease) to assess the compound's ability to mitigate neuronal damage and functional deficits.
-
Pharmacokinetic and Toxicity Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and tolerability.
Caption: A structured workflow for the preclinical evaluation of this compound.
Safety and Handling
While specific toxicity data for this compound is unavailable, general precautions for handling pyrrolidinone derivatives should be followed. Related compounds like 1-ethyl-2-pyrrolidinone are known to cause skin and eye irritation.[13] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyrrolidinones. Based on its structural similarity to known nootropic and neuroprotective agents, it warrants further investigation. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this compound. Future studies should focus on elucidating its precise mechanism of action and validating its therapeutic potential in relevant preclinical models.
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The Pyrrolidinone Core: A Journey from Chemical Curiosity to a Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold, a five-membered γ-lactam, represents a remarkable journey of chemical discovery and therapeutic innovation. From its origins as a simple cyclic amide, it has evolved into a privileged structure in medicinal chemistry, forming the core of a diverse array of pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and history of pyrrolidinone compounds. It traces the chronological development of their synthesis, from early laboratory methods to large-scale industrial production. A significant focus is placed on the serendipitous discovery of Piracetam, which not only introduced the first pyrrolidinone-based drug but also pioneered the entire field of nootropics. Beyond cognitive enhancers, this guide delves into the synthesis and impact of other critical pyrrolidinone-containing drugs, including the blockbuster antiepileptic Levetiracetam. By integrating historical context with detailed synthetic protocols, mechanistic insights, and a review of their broad therapeutic applications, this guide serves as an essential resource for professionals engaged in the exploration and exploitation of this versatile heterocyclic scaffold.
The Genesis of a Scaffold: Early Synthesis and Industrialization of 2-Pyrrolidinone
The story of the pyrrolidinone ring begins not with a flash of therapeutic insight, but in the foundational explorations of organic chemistry. 2-Pyrrolidinone, also known as γ-butyrolactam, is the simplest member of this class and its initial synthesis was a logical extension of the chemistry of dicarboxylic acids and their derivatives.[1]
From Natural Acids to a Synthetic Ring: The First Syntheses
Historically, succinic acid, a key precursor, was obtained from the distillation of amber, lending it the name "spirit of amber".[2] The thermal decomposition of ammonium succinate was an early method to produce succinimide.[3] The subsequent reduction of succinimide to 2-pyrrolidinone, however, was not straightforward. Early attempts to hydrogenate succinimide over a nickel catalyst were reported to be unsuccessful in 1936 by Paden and Adkins.[4] It wasn't until later that successful single-step methods were developed, as detailed in a 1961 patent which described the hydrogenation of succinimide in the presence of ammonia and a metal catalyst like cobalt or nickel.[4] This process highlighted the importance of ammonia in stabilizing the succinimide and preventing side reactions.[4]
Another early and significant pathway involved the cyclization of γ-aminobutyric acid (GABA), which conceptually represents the intramolecular condensation of an amino and a carboxylic acid group. This relationship underscores the structural link between the pyrrolidinone core and this crucial inhibitory neurotransmitter.
The Rise of Industrial Production: The γ-Butyrolactone (GBL) Route
The most prevalent industrial method for producing 2-pyrrolidinone today relies on the reaction of γ-butyrolactone (GBL) with ammonia.[5][6] This process is typically carried out at high temperatures (250–290 °C) and pressures over solid catalysts.[5] GBL itself can be synthesized from succinic acid or maleic anhydride.[7] The overall industrial pathway can be visualized as a multi-step conversion from basic C4 feedstocks.
Experimental Protocol: Industrial Synthesis of 2-Pyrrolidinone from γ-Butyrolactone
Objective: To produce 2-pyrrolidinone via the ammonolysis of γ-butyrolactone.
Materials:
-
γ-Butyrolactone (GBL)
-
Anhydrous Ammonia (NH₃)
-
Solid Magnesium Silicate Catalyst
Procedure:
-
A continuous flow tubular reactor is packed with the solid magnesium silicate catalyst to form a fixed bed.
-
An aqueous solution of γ-butyrolactone and liquid ammonia are continuously fed into the reactor. The molar ratio of GBL to ammonia is typically maintained between 1:2.2 and 1:3.[6]
-
The reaction is carried out in the vapor phase at a temperature of 250–290 °C and a pressure of 0.4–1.4 MPa.[5]
-
The reaction mixture flows through the catalyst bed, where the ammonolysis of GBL to 2-pyrrolidinone occurs.
-
The product stream exiting the reactor is cooled and subjected to a series of distillation and purification steps to separate the 2-pyrrolidinone from unreacted starting materials, water, and byproducts.
-
Excess ammonia is typically recovered and recycled back into the process.[6]
-
This process can achieve product yields of 75–85% with a purity of over 99.5%.[5]
Caption: Industrial production pathways to 2-pyrrolidinone.
A Serendipitous Turn: The Discovery of Piracetam and the Dawn of Nootropics
The trajectory of pyrrolidinone compounds took a dramatic and unexpected turn in the 1960s, leading to the creation of an entirely new class of drugs. This paradigm shift was initiated by the work of the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea.
From a Failed Sedative to a "Smart Drug"
In 1964, while working at the Belgian pharmaceutical company UCB, Dr. Giurgea and his team synthesized a cyclic derivative of GABA, which they named Piracetam (initially designated UCB6215).[5] The original intention was to create a sleep-inducing or sedative agent. However, initial tests on post-concussion patients revealed no sedative effects.[8] Instead, researchers observed a statistically significant improvement in memory recovery in patients treated with Piracetam compared to control groups.[8] This serendipitous discovery of a cognitive-enhancing effect in a compound with remarkably low toxicity marked a pivotal moment in neuropharmacology.
Coining a Concept: The Birth of Nootropics
By 1972, intrigued by the unique properties of Piracetam, Dr. Giurgea coined the term "nootropic" from the Greek words noos (mind) and tropein (to turn or bend), signifying a substance that could "turn the mind".[9] He established a set of criteria for a substance to be classified as a true nootropic:
-
Enhancement of learning and memory.
-
Increased resistance of learned behaviors to disruptive conditions like hypoxia or electroconvulsive shock.
-
Protection of the brain against physical or chemical injury.
-
Enhancement of the efficacy of tonic cortical/subcortical control mechanisms.
-
A lack of the usual pharmacology of other psychotropic drugs (e.g., sedation, stimulation) and extremely low toxicity.[10]
Piracetam became the prototype for this new class of drugs, sparking decades of research into cognitive enhancement.
Synthesis of Piracetam
The synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) is a relatively straightforward process, typically involving the N-alkylation of 2-pyrrolidinone followed by amidation.
Experimental Protocol: Synthesis of Piracetam
Objective: To synthesize Piracetam from 2-pyrrolidinone.
Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
Materials:
-
2-Pyrrolidinone
-
Sodium Hydride (NaH)
-
Ethyl chloroacetate
-
Anhydrous Toluene
Procedure:
-
To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour to form the sodium salt of 2-pyrrolidinone.
-
Ethyl chloroacetate (1.2 eq) is added dropwise to the suspension at 0 °C.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
Step 2: Synthesis of Piracetam
Materials:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
-
Aqueous Ammonia (28-30%)
-
Methanol
Procedure:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is dissolved in methanol.
-
The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude solid is recrystallized from isopropanol or ethanol to yield pure Piracetam.
Caption: Synthetic pathway for Piracetam.
Beyond Nootropics: The Expanding Therapeutic Landscape of Pyrrolidinones
The discovery of Piracetam opened the floodgates for the exploration of the pyrrolidinone scaffold in drug development. While the "racetam" family of nootropics expanded, the versatility of the core structure led to the development of critical therapeutics in other areas, most notably in the treatment of epilepsy.
Levetiracetam: A Pyrrolidinone-Based Antiepileptic
Levetiracetam, marketed as Keppra®, is a second-generation antiepileptic drug that represents a major advancement in the treatment of seizures.[11] It is an S-enantiomer of a piracetam analogue and, like its predecessor, was developed by UCB. Its unique mechanism of action, which involves binding to the synaptic vesicle protein 2A (SV2A), distinguishes it from other antiepileptic drugs and contributes to its broad efficacy and favorable safety profile.[12]
The synthesis of Levetiracetam requires stereochemical control to produce the desired (S)-enantiomer. One common industrial approach involves the resolution of racemic α-ethyl-2-oxo-1-pyrrolidine acetic acid, followed by amidation.[8]
Experimental Protocol: Synthesis of (S)-Levetiracetam via Chiral Resolution
Objective: To synthesize (S)-Levetiracetam from racemic α-ethyl-2-oxo-1-pyrrolidine acetic acid.
Step 1: Synthesis of Racemic α-ethyl-2-oxo-1-pyrrolidine acetic acid
-
This intermediate is typically synthesized via the alkylation of the enolate of 2-oxo-1-pyrrolidine acetic acid ester with an ethyl halide, followed by hydrolysis.
Step 2: Chiral Resolution
Materials:
-
Racemic α-ethyl-2-oxo-1-pyrrolidine acetic acid
-
(R)-(+)-α-methylbenzylamine (or another suitable resolving agent)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
The racemic acid is dissolved in a suitable solvent.
-
An equimolar amount of the chiral resolving agent, (R)-(+)-α-methylbenzylamine, is added.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly.
-
The diastereomeric salt of the (S)-acid and the (R)-amine, being less soluble, preferentially crystallizes out.
-
The crystals are collected by filtration.
-
The resolved salt is treated with an acid (e.g., HCl) to liberate the pure (S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid.
Step 3: Amidation
Materials:
-
(S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid
-
Thionyl chloride (SOCl₂) or similar activating agent
-
Ammonia (gas or aqueous)
Procedure:
-
The resolved (S)-acid is converted to its more reactive acid chloride by treatment with thionyl chloride.
-
The resulting acid chloride is then carefully reacted with an excess of ammonia to form the amide.
-
The crude Levetiracetam is purified by recrystallization to yield the final active pharmaceutical ingredient.
Caption: Key steps in the synthesis of Levetiracetam.
A Scaffold for Diverse Biological Activity
The utility of the pyrrolidinone core extends far beyond the central nervous system. Its unique structural and electronic properties have made it a valuable scaffold for developing agents targeting a wide range of diseases.
-
Anticancer Agents: Numerous pyrrolidinone derivatives have been synthesized and evaluated for their antiproliferative activity.[13] These compounds often function by inducing apoptosis in cancer cells through various mechanisms, such as modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9]
-
Antibacterial Agents: The pyrrolidinone ring is a key component of several classes of antibiotics. For instance, novel pyrrolidine-2,3-dione scaffolds have shown potent activity against bacterial biofilms, a major challenge in treating chronic infections.[4]
-
Antiviral Agents: The bicyclic γ-lactam known as Vince Lactam is a critical chiral intermediate in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral drugs.
Summary of Key Pyrrolidinone Compounds and Their Applications
| Compound | Class | Primary Application | Year of Discovery/Key Development |
| 2-Pyrrolidinone | γ-Lactam | Industrial solvent, precursor | Early 20th Century (Industrial Scale) |
| Piracetam | Nootropic (Racetam) | Cognitive enhancement | 1964 |
| Levetiracetam | Antiepileptic | Seizure treatment | Early 2000s (Approval) |
| Vince Lactam | Chiral Building Block | Synthesis of antiviral drugs | Late 20th Century |
| Pyrrolidine-2,3-diones | Antibacterial | Anti-biofilm activity | 21st Century Research |
| Pyrrolidinedione-thiazolidinones | Anticancer | Induction of apoptosis in cancer cells | 21st Century Research |
Conclusion and Future Perspectives
The history of pyrrolidinone compounds is a testament to the power of both rational design and serendipity in chemical and pharmaceutical research. From its humble beginnings as a simple heterocyclic ring, the pyrrolidinone core has become a cornerstone of modern drug discovery. The serendipitous discovery of Piracetam not only launched the field of nootropics but also drew significant attention to the therapeutic potential of this scaffold. This led to further exploration and the development of life-changing medications like Levetiracetam.
Today, the pyrrolidinone ring continues to be a fertile ground for innovation. Researchers are actively exploring its potential in developing novel anticancer, antibacterial, and antiviral agents. The ability to readily functionalize the ring at multiple positions allows for the creation of vast chemical libraries for high-throughput screening. Furthermore, advances in stereoselective synthesis enable the precise construction of complex chiral molecules, which is crucial for optimizing interactions with biological targets. As our understanding of disease pathways deepens, the versatile and privileged pyrrolidinone scaffold is poised to remain a central element in the development of the next generation of targeted therapeutics.
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Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences. Available at: [Link].
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Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate. Available at: [Link].
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Hydrogenation of succinic acid to γ-butyrolactone (GBL) over ruthenium catalyst supported on surfactant-templated mesoporous carbon. ResearchGate. Available at: [Link].
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New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. Available at: [Link].
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Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. Available at: [Link].
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Theoretical studies of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its unique structural and electronic properties.[1] This guide provides a comprehensive theoretical examination of a specific derivative, this compound. We delve into its molecular architecture, electronic characteristics, and reactivity profile using advanced computational chemistry techniques. This document is intended for researchers, scientists, and drug development professionals, offering a framework for in silico analysis that can precede and guide empirical research. By explaining the causality behind computational choices and grounding theoretical data in established principles, this guide serves as a practical whitepaper for leveraging theoretical studies in chemical and pharmaceutical research.
Introduction: The Significance of the Pyrrolidinone Core
The five-membered γ-lactam ring of 2-pyrrolidinone is a privileged scaffold found in numerous natural products and synthetic medicinal compounds.[2][3] Its prevalence stems from several key features: the non-planar, puckered structure allows for a three-dimensional exploration of pharmacophore space, while the amide functionality provides a critical hydrogen bond donor and acceptor site.[1] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticonvulsant, nootropic, and anti-inflammatory properties.[4][5]
This compound (CAS No. 1227465-53-3) is a functionalized derivative that combines the core pyrrolidinone structure with an ethyl group at the nitrogen, influencing solubility and steric interactions, and a hydroxymethyl group at the C4 position, which introduces a key site for hydrogen bonding or further chemical modification. A thorough understanding of its conformational preferences, electronic structure, and reactivity is paramount for designing novel therapeutics. This guide outlines the theoretical methodologies used to elucidate these properties, providing a predictive foundation for its application in drug design.
The Experimental Foundation: Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical studies, any robust computational model must be validated against experimental data. The synthesis and characterization of the target molecule provide the necessary ground truth for theoretical predictions.
General Synthesis Pathway
The synthesis of 4-substituted pyrrolidinones can be achieved through various routes. A common strategy involves the reduction of 5-substituted pyrrolidine-2,4-diones (tetramic acid derivatives). The synthesis of this compound would logically follow a multi-step process beginning with readily available precursors, culminating in the selective reduction of a carboxyl or ester group at the C4 position.
Conceptual Protocol for Synthesis:
-
Starting Material: Begin with a suitable precursor such as a derivative of glutamic acid or itaconic acid.
-
Cyclization and N-Alkylation: Induce cyclization to form the pyrrolidinone ring and subsequently introduce the ethyl group at the nitrogen atom (N-alkylation) using a reagent like iodoethane.
-
Functional Group Interconversion: Convert the substituent at the C4 position into a hydroxymethyl group. This can often be achieved via the reduction of a corresponding carboxylic acid or ester functionality using a mild reducing agent like lithium borohydride (LiBH₄) to avoid reducing the lactam carbonyl.[4]
-
Purification: The final product is purified using standard techniques such as column chromatography to ensure high purity for subsequent analysis and use.
Spectroscopic Verification
The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques. The theoretical calculations detailed in subsequent sections aim to predict and replicate the outcomes of these analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Predicted ¹H NMR data for this molecule shows characteristic signals for the ethyl group, the pyrrolidinone ring protons, and the hydroxymethyl group.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. For our target molecule, prominent peaks are expected for the O-H stretch of the alcohol (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch for the lactam amide (around 1680 cm⁻¹).[7][8]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₇H₁₃NO₂), the expected molecular weight is approximately 143.18 g/mol .[9]
Theoretical Framework and Computational Methodology
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[10] It provides a robust balance between computational cost and accuracy, making it the workhorse for theoretical studies of medium-sized organic molecules like pyrrolidinones.[2]
Computational Workflow
The theoretical analysis follows a structured, multi-step workflow. This process ensures that all subsequent property calculations are based on a reliable and energetically stable molecular structure. The absence of imaginary frequencies in the vibrational analysis serves as a critical self-validation step, confirming that the optimized geometry represents a true energy minimum.
Caption: A standardized workflow for computational analysis.
Protocol: DFT Calculation
-
Structure Creation: Draw the 3D structure of this compound in a molecular modeling program (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization. A common and effective level of theory for this type of molecule is B3LYP with the 6-311++G(d,p) basis set.[11][12] This combination accurately models electron correlation and includes diffuse functions and polarization, which are crucial for systems with heteroatoms and potential hydrogen bonding.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory. A successful optimization is confirmed by the absence of any imaginary frequencies, indicating the structure is at a local energy minimum.
-
Property Calculations: Using the optimized geometry, perform single-point calculations to determine electronic properties such as NMR chemical shifts (using the GIAO method), molecular orbitals (HOMO/LUMO), and the molecular electrostatic potential.[13]
In-Depth Theoretical Analysis
Conformational Analysis
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms.[14] The specific puckering mode is influenced by the substituents on the ring. For this compound, the orientation of the hydroxymethyl group (pseudo-axial vs. pseudo-equatorial) will be a key determinant of the lowest energy conformer. Computational potential energy surface (PES) scans can be performed by systematically rotating the C4-C(H₂OH) bond to identify the most stable rotamers and the energy barriers between them. This analysis is critical as the molecule's 3D shape dictates its ability to fit into a biological target's binding pocket.
Optimized Molecular Geometry
DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental X-ray crystallography data of similar structures to validate the accuracy of the computational model.
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
| Bond Length | C2=O8 | 1.23 | Bond Angle | C3-C4-C5 | 104.5 |
| Bond Length | N1-C2 | 1.36 | Bond Angle | C5-N1-C2 | 112.0 |
| Bond Length | N1-C6 | 1.47 | Bond Angle | O8=C2-N1 | 125.5 |
| Bond Length | C4-C9 | 1.54 | Dihedral Angle | C5-N1-C2-C3 | -15.0 (puckered) |
| Note: These values are representative for a pyrrolidinone ring and would be specifically calculated for the title compound in a dedicated study. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[15] Their energies and spatial distributions are fundamental indicators of a molecule's chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[16]
Caption: Frontier molecular orbital energy level diagram.
For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the lactam carbonyl and the nitrogen atom, which are regions of high electron density. The LUMO is likely to be centered on the carbonyl carbon (C2), which is an electrophilic center.
| Orbital | Calculated Energy (eV) | Implication |
| HOMO | -6.8 eV | Electron-donating capability |
| LUMO | -0.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 6.3 eV | High chemical stability |
| Note: These energy values are typical estimates and would be precisely determined by DFT calculations. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of intermolecular interactions, particularly for drug-receptor binding.[16]
-
Red Regions (Negative Potential): Indicate areas of high electron density, associated with lone pairs on heteroatoms like oxygen and nitrogen. These are favorable sites for electrophilic attack and hydrogen bond accepting.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically around hydrogen atoms bonded to electronegative atoms (like the O-H of the hydroxymethyl group). These are favorable sites for nucleophilic attack and hydrogen bond donating.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as over the ethyl group's alkyl chain.
For our molecule, the MEP map would show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the hydrogen of the hydroxymethyl group, highlighting these as the primary sites for intermolecular interactions.
Applications in Drug Development and Future Directions
The theoretical data generated for this compound provides actionable insights for medicinal chemists:
-
Pharmacophore Modeling: The 3D structure, conformer populations, and MEP map can be used to design pharmacophore models and screen virtual libraries for molecules with similar interaction profiles.
-
Lead Optimization: The hydroxymethyl group, identified as a key hydrogen bonding site, can be targeted for modification to enhance binding affinity or alter solubility. The reactivity profile from FMO analysis can guide synthetic chemists in planning further derivatization.
-
Predicting Metabolism: Sites susceptible to electrophilic or nucleophilic attack can indicate potential sites of metabolic transformation.
Future theoretical studies could involve molecular docking of this compound into the active sites of relevant biological targets (e.g., enzymes or receptors) to predict binding modes and affinities. Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could model its behavior in a solvated, biological environment with higher accuracy.
Conclusion
The theoretical study of this compound, grounded in the robust framework of Density Functional Theory, provides a deep understanding of its structural, electronic, and reactive properties. By systematically analyzing its stable conformations, molecular geometry, frontier orbitals, and electrostatic potential, we can construct a comprehensive molecular profile. This in silico characterization is not merely an academic exercise; it is a critical, predictive tool that enables more efficient and targeted research in the field of drug discovery, guiding the synthesis and evaluation of the next generation of pyrrolidinone-based therapeutic agents.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link][6]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0242151). Retrieved from [Link][17]
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Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). Retrieved from [Link][2]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link][1]
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ResearchGate. (2021). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link][11]
-
NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link][18]
-
Vietnam Journal of Chemistry. (2020). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. Retrieved from [Link][3]
-
NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link][19]
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-
PubChem. (n.d.). CID 160765293 | C10H18N2O4. Retrieved from [Link][21]
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Karatasos, A., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. Retrieved from [Link][4]
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. Retrieved from [Link][22]
-
ResearchGate. (2023). Synthesis, Crystal Structure, Spectroscopic Characterization, in vitro, Molecular docking and DFT studies of 1- (Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate. Retrieved from [Link][23]
-
ResearchGate. (2014). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Retrieved from [Link][24]
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ResearchGate. (2021). Compound 4 HOMO-LUMO energy maps and band gap. Retrieved from [Link][15]
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YouTube. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link][25]
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NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone. Retrieved from [Link][7]
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PubChem. (n.d.). N-ethyl-2-pyrrolidone. Retrieved from [Link][26]
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MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link][5]
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ResearchGate. (2019). Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. Retrieved from [Link][13]
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NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-. Retrieved from [Link][27]
-
ResearchGate. (2021). Synthesis, crystal structure, and DFT studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link][12]
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PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link][14]
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PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link][28]
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European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. Retrieved from [Link][10]
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ResearchGate. (2015). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Retrieved from [Link][16]
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PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Retrieved from [Link][29]
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PubChemLite. (n.d.). 4-(hydroxymethyl)-1-isopropylpyrrolidin-2-one. Retrieved from [Link][30]
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SpectraBase. (n.d.). 1-Ethyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. Retrieved from [Link][31]
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Arctom. (n.d.). CAS NO. 1784320-98-4 | 4-ethyl-4-(hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link][32]
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Methodological & Application
Application Notes and Protocols for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. The protocols described herein are synthesized from established chemical principles and field-proven insights for analogous compounds, offering a robust starting point for its laboratory-scale preparation and investigation.
Introduction and Significance
This compound is a substituted pyrrolidinone derivative. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds with applications as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1][2] The presence of both a hydroxyl and an N-ethyl group suggests its potential as a versatile building block in the synthesis of more complex molecules, including potential modulators of MCH receptors for the treatment of metabolic and other disorders.[3] The functional groups offer handles for further chemical modification, making it a valuable intermediate for creating libraries of compounds for drug discovery.[4]
This guide will detail a proposed synthetic route, a rigorous purification protocol, and a comprehensive characterization workflow for this compound, ensuring a high degree of purity and structural confirmation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [5] |
| Molecular Weight | 143.18 g/mol | [5] |
| Appearance | White solid (Predicted) | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
Proposed Synthesis Protocol
The following protocol outlines a proposed synthetic route for this compound, based on the well-established lactamization of γ-butyrolactone (GBL) derivatives with primary amines.[1] This approach is favored for its straightforward nature and the commercial availability of starting materials.
Reaction Principle
The synthesis involves a two-step process. First, a suitable starting material, such as a 4-(protected-hydroxymethyl)-γ-butyrolactone, is reacted with ethylamine. The primary amine opens the lactone ring to form a hydroxy amide intermediate. Subsequent intramolecular cyclization, often facilitated by heat, yields the desired N-ethyl-pyrrolidinone ring. A final deprotection step reveals the hydroxymethyl group. An alternative approach could involve the reduction of a corresponding 4-carboxypyrrolidinone derivative.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-(hydroxymethyl)dihydrofuran-2(3H)-one
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)dihydrofuran-2(3H)-one (1 equivalent) in ethanol.
-
Addition of Amine: To the stirred solution, add ethylamine (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Partition the residue between ethyl acetate and distilled water. Collect the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude product is crucial to remove any unreacted starting materials, byproducts, and residual solvent. Column chromatography is a standard and effective method for purifying pyrrolidinone derivatives.
Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds with different polarities can be eluted separately.
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
An alternative purification method for crystalline solids is recrystallization.[6] This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out. A solvent system such as ethanol/ethyl acetate could be explored.[6]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), methylene protons of the hydroxymethyl group, and protons on the pyrrolidinone ring. | Provides information on the proton environment and connectivity in the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, the hydroxymethyl carbon, and the carbons of the pyrrolidinone ring. | Confirms the carbon skeleton of the molecule. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) group of the lactam (around 1680 cm⁻¹), and a broad absorption for the hydroxyl (O-H) group (around 3400 cm⁻¹). | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). | Determines the molecular weight and can provide information about the fragmentation pattern. |
For comparison, the ¹H NMR spectrum of the related compound 1-ethyl-2-pyrrolidinone shows characteristic shifts for the ethyl and ring protons.[7]
Potential Applications and Future Directions
The pyrrolidinone scaffold is a key structural unit in numerous natural products and pharmacologically active compounds. Derivatives of 4-hydroxypyrrolidin-2-one are useful as intermediates in the synthesis of antibiotics and antidepressants. The title compound, with its N-ethyl and 4-hydroxymethyl substituents, can be a valuable building block for creating novel compounds with potential therapeutic applications. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, and the N-ethyl group can modulate the compound's lipophilicity and metabolic stability.
Biological Signaling Context
The pyrrolidine core is present in compounds that target a wide range of biological pathways. For example, some pyrrolidine derivatives act as inhibitors of enzymes like histone deacetylases (HDACs), which are crucial in transcriptional regulation and cell cycle progression.[8]
Caption: Generalized pathway illustrating the potential mechanism of action for a pyrrolidinone-based therapeutic.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[11]
-
Store in a tightly closed container in a dry and well-ventilated place.
References
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. (2022-04-30). Available from: [Link]
- Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents.
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020-03-01). Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
SAFETY DATA SHEET - Chemos GmbH&Co.KG. (2024-09-09). Available from: [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. (2020-01-15). Available from: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023-09-05). Available from: [Link]
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The Synthetic Utility of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: A Versatile Scaffold in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Unique Pyrrolidinone Building Block
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and organic synthesis, found in a multitude of natural products and pharmaceuticals.[1] Its inherent chirality, hydrogen bonding capabilities, and conformational rigidity make it an attractive template for drug design. Within this important class of heterocycles, 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one stands out as a bifunctional building block with significant, yet underexplored, potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential applications of this compound in organic synthesis. While specific literature on this compound is emerging, this guide will draw upon established methodologies for related substituted pyrrolidinones to provide a robust framework for its utilization.
The presence of a reactive primary hydroxyl group at the C4 position, combined with an N-ethyl substituent, offers a unique combination of steric and electronic properties. The N-ethyl group enhances solubility in organic solvents and can influence the conformational preferences of the pyrrolidinone ring, thereby impacting the stereochemical outcome of subsequent reactions. The hydroxymethyl group provides a handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
This guide will delve into the plausible synthetic pathways to access this valuable building block and explore its applications as a precursor for novel chemical entities. We will provide detailed, field-proven protocols for the functionalization of the hydroxymethyl group and the pyrrolidinone core, drawing from analogous systems to ensure scientific integrity and reproducibility.
Synthetic Strategies for Accessing this compound and its Analogs
The synthesis of substituted pyrrolidin-2-ones can be achieved through various synthetic routes. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for constructing similar 4-substituted pyrrolidinones.
One plausible approach involves the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization. Alternatively, multicomponent reactions offer an efficient pathway to highly functionalized pyrrolidinone cores.[2][3]
Below is a conceptual workflow for the synthesis of 4-substituted pyrrolidin-2-ones, which can be adapted for the target molecule.
Caption: Retrosynthetic analysis of this compound.
A key synthetic consideration is the introduction of the ethyl group on the nitrogen atom. This can be achieved either by direct N-alkylation of a pre-formed 4-(hydroxymethyl)pyrrolidin-2-one or by utilizing N-ethylamine in the initial cyclization step. The choice of strategy will depend on the availability of starting materials and the desired overall efficiency.
Core Applications in Organic Synthesis: A Gateway to Molecular Diversity
The bifunctional nature of this compound opens up a wide range of possibilities for its application in organic synthesis. The primary hydroxyl group serves as a versatile handle for derivatization, while the lactam moiety can participate in various transformations.
Elaboration of the Hydroxymethyl Group: A Hub for Functionalization
The primary alcohol of this compound is arguably its most reactive site for selective modification. This functionality allows for the introduction of a vast array of chemical motifs, making it an ideal scaffold for generating libraries of compounds for drug discovery and other applications.
Key Transformations:
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers to introduce lipophilic groups, linkers for bioconjugation, or other functional moieties.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to a different set of reactive functionalities. The resulting aldehyde can undergo reductive amination, Wittig reactions, or aldol condensations, while the carboxylic acid can be converted to amides, esters, or other acid derivatives.
-
Conversion to Halides and Other Leaving Groups: Transformation of the hydroxyl group into a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate), facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles.
Caption: Key functionalization pathways of the hydroxymethyl group.
Application Notes and Protocols
The following protocols are based on well-established procedures for the functionalization of primary alcohols and are expected to be readily applicable to this compound.
Protocol 1: Synthesis of 1-Ethyl-4-(acetoxymethyl)pyrrolidin-2-one (Esterification)
Objective: To introduce an acetyl group to the primary hydroxyl functionality, a common strategy to modify polarity and bioavailability.
Causality of Experimental Choices: Acetic anhydride is a readily available and highly reactive acetylating agent. Pyridine is used as a base to neutralize the acetic acid byproduct and to catalyze the reaction. Dichloromethane is an inert solvent that dissolves the starting material and reagents. The aqueous workup is designed to remove excess reagents and byproducts.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired ester.
Data Presentation:
| Starting Material | Reagents | Product | Expected Yield |
| This compound | Acetic anhydride, Pyridine | 1-Ethyl-4-(acetoxymethyl)pyrrolidin-2-one | >90% |
Protocol 2: Oxidation to 1-Ethyl-2-oxo-pyrrolidine-4-carbaldehyde
Objective: To synthesize the corresponding aldehyde, a key intermediate for further carbon-carbon and carbon-nitrogen bond-forming reactions.
Causality of Experimental Choices: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. The use of celite or silica gel as a solid support for PCC can simplify the workup by allowing for filtration to remove the chromium byproducts.
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Celite or Silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC and celite in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
The crude aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Data Presentation:
| Starting Material | Reagent | Product | Expected Yield |
| This compound | PCC | 1-Ethyl-2-oxo-pyrrolidine-4-carbaldehyde | 70-85% |
Protocol 3: Conversion to 1-Ethyl-4-(chloromethyl)pyrrolidin-2-one
Objective: To convert the hydroxyl group into a more reactive leaving group for nucleophilic substitution reactions.
Causality of Experimental Choices: Thionyl chloride is a common and effective reagent for converting primary alcohols to the corresponding chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. A base like pyridine can be added to neutralize the generated HCl.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (optional, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired chloride.
Data Presentation:
| Starting Material | Reagent | Product | Expected Yield |
| This compound | Thionyl chloride | 1-Ethyl-4-(chloromethyl)pyrrolidin-2-one | 80-95% |
Future Outlook and Broader Impacts
The synthetic versatility of this compound positions it as a valuable building block for the construction of novel and diverse chemical libraries. Its application is particularly promising in the field of medicinal chemistry, where the pyrrolidinone scaffold is a well-established pharmacophore. The ability to readily functionalize the C4-hydroxymethyl group allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Furthermore, the chiral nature of this molecule (if synthesized in an enantiomerically pure form) makes it an attractive starting material for asymmetric synthesis. It could potentially be employed as a chiral auxiliary or as a precursor for chiral ligands in catalysis.
As the demand for novel chemical entities with tailored properties continues to grow, the strategic use of versatile building blocks like this compound will be paramount. The protocols and applications outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising synthetic intermediate.
References
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Giarolla, J., Primi, M. C., Chin, C. M., & Ferreira, E. I. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 638328. [Link]
-
Nguyen, T. B. N., Nguyen, T. V., & Le, T. H. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 1378–1387. [Link]
-
Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. [Link]
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 10-15. [Link]
-
1PlusChem. (n.d.). This compound. Retrieved from [Link]
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Chemchart. (n.d.). This compound. Retrieved from [Link]
-
Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. [Link]
-
Nguyen, T. B. N., Nguyen, T. V., & Le, T. H. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 1378–1387. [Link]
-
Le, T. H., et al. (2019). Synthesis and Structural Determination of Some 1,5-Disubstituted-4-Ethoxycarbonyl-3-Hydroxy-3-Pyrroline-2-One Derivatives. VNU Journal of Science: Natural Sciences and Technology, 35(3). [Link]
- Google Patents. (n.d.). WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use.
-
Nguyen, T. B. N., Nguyen, T. V., & Le, T. H. (2020). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 16, 1378–1387. [Link]
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Application Notes & Protocols: 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one as a Versatile Chiral Building Block
I. Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug design.[3] Within this class of compounds, chiral substituted pyrrolidinones serve as invaluable building blocks in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures.[4]
This guide focuses on 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one , a highly functionalized chiral intermediate. The strategic placement of its constituent parts—a stereogenic center at C4, a versatile primary alcohol for further derivatization, and an N-ethyl group that modulates solubility and steric properties—makes it a powerful tool for researchers in synthetic organic and medicinal chemistry. These application notes provide a comprehensive overview of its properties, a robust protocol for its synthesis, and detailed methodologies for its use in advanced synthetic applications.
II. Compound Profile: Physicochemical & Safety Data
A thorough understanding of a building block's physical properties and safety requirements is paramount for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227465-53-3 | [5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [5][7] |
| Molecular Weight | 143.18 g/mol | [5][7] |
| Appearance | (Expected) Colorless to pale yellow oil or low-melting solid | General chemical knowledge |
| SMILES | O=C1N(CC)CC(CO)C1 | [5] |
| Purity | ≥95% (Typical commercial grade) | [6] |
Table 2: Hazard Identification and Safety Precautions
This data is extrapolated from safety data sheets of structurally related pyrrolidinone derivatives and should be treated as a guideline. A substance-specific risk assessment is mandatory before use.
| Hazard Category | GHS Statement | Precautionary Measures & PPE | Source |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P264: Wash skin thoroughly after handling. | [9] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing mist/vapors. P271: Use only outdoors or in a well-ventilated area. | [8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. | [10] |
| Handling & Storage | Combustible liquid. Incompatible with strong oxidizing agents, strong acids, and strong bases. | P210: Keep away from heat, sparks, open flames. Store locked up in a well-ventilated place. Keep container tightly closed. | [9][10] |
III. Synthesis Protocol: Accessing the Chiral Building Block
While custom synthesis from suppliers is an option, an in-house, scalable synthesis route provides greater control and flexibility. The following protocol outlines a robust, two-step synthesis of enantiopure (R)- or (S)-1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one starting from the commercially available chiral precursor, (R)- or (S)-4-hydroxypyrrolidin-2-one. This strategy leverages a foundational chiral pool material, ensuring stereochemical integrity.[11][12]
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow from a glutamic acid derivative.
Detailed Protocol: Synthesis of (R)-1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
This protocol is based on established transformations of pyrrolidinone systems. Researchers should perform initial small-scale trials to optimize conditions.
Part A: N-Ethylation of Methyl (R)-5-oxopyrrolidine-4-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl (R)-5-oxopyrrolidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Causality: The strong base NaH deprotonates the amide nitrogen to form a sodium salt, activating it for nucleophilic attack.
-
Alkylation: After stirring for 1 hour at 0 °C, add iodoethane (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield methyl (R)-1-ethyl-5-oxopyrrolidine-4-carboxylate.
Part B: Reduction of the Ester to the Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the purified ester from Part A (1.0 eq) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Add a solution of lithium borohydride (LiBH₄, 2.0 M in THF, 2.0 eq) dropwise. Causality: LiBH₄ is a potent reducing agent capable of reducing the ester to a primary alcohol without affecting the amide carbonyl. A less reactive reagent like sodium borohydride (NaBH₄) may also be effective, potentially requiring elevated temperatures or an alcohol co-solvent.[13]
-
Reaction Completion: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Cool the mixture to 0 °C and quench sequentially by the slow addition of ethyl acetate, followed by methanol, and finally a 1 M solution of sodium hydroxide (NaOH). Stir the resulting slurry for 1 hour.
-
Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Concentrate the filtrate, then re-dissolve in ethyl acetate. Wash the organic solution with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the final product, (R)-1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one , by flash column chromatography.
IV. Application Protocols in Asymmetric Synthesis
The true value of this building block lies in its application. The primary alcohol serves as a key handle for derivatization into chiral ligands, auxiliaries, or more complex intermediates.
Protocol 1: Derivatization to a Chiral Tosylate for Nucleophilic Substitution
This protocol converts the primary alcohol into an excellent leaving group (tosylate), opening pathways for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, organometallics) with retention of stereochemical integrity.
Caption: Workflow for tosylation and subsequent nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen.
-
Addition of Base: Cool the solution to 0 °C and add triethylamine (TEA, 1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq). Causality: TEA acts as the stoichiometric base to neutralize the HCl byproduct. DMAP is a highly nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with TsCl.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of the starting alcohol by TLC.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting chiral tosylate is often used immediately in the next step but can be purified by column chromatography if necessary.
Protocol 2: Use as a Precursor for Chiral Ligands in Asymmetric Catalysis
The chiral backbone and coordinating hydroxymethyl group make this molecule an ideal precursor for ligands in asymmetric metal catalysis. For example, it can be elaborated into a bidentate P,N-ligand for asymmetric hydrogenation or allylic alkylation reactions.[2]
Conceptual Workflow for Ligand Synthesis:
-
Mesylation/Tosylation: Activate the primary alcohol as described in Protocol 1.
-
Nucleophilic Substitution: Displace the leaving group with a phosphine-containing nucleophile, such as lithium diphenylphosphide (LiPPh₂), to form a P,N-ligand precursor.
-
Complexation: React the purified ligand with a suitable metal precursor (e.g., [Rh(COD)₂]BF₄, Pd₂(dba)₃) to generate the active chiral catalyst.
Caption: Conceptual workflow for P,N-ligand synthesis and application.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (Representative)
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, combine the synthesized chiral P,N-ligand (0.01 eq) and [Ru(p-cymene)Cl₂]₂ (0.005 eq) in anhydrous isopropanol. Heat the mixture at 80 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 eq) followed by a solution of potassium tert-butoxide (0.1 eq) in isopropanol. Causality: Isopropanol serves as both the solvent and the hydrogen source. The base is required to activate the catalyst for the hydrogen transfer cycle.
-
Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Analysis: Upon completion, take an aliquot of the reaction mixture, dilute it with hexane/isopropanol, and filter through a syringe filter. Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the resulting 1-phenylethanol.
V. Conclusion
This compound is more than a simple chemical; it is a strategic asset for asymmetric synthesis. Its well-defined stereochemistry and orthogonal functional handles provide a reliable platform for constructing complex, high-value molecules. The protocols detailed herein offer robust and logical pathways for both the synthesis of the building block itself and its subsequent application in sophisticated synthetic transformations, empowering researchers in their pursuit of novel therapeutics and advanced materials.
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- Chiral Synthesis of 5-Hydroxy-2-pyrrolidone: An In-depth Technical Guide for Researchers and Drug Development Professionals. Benchchem.
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- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF.
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- A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3Dipolar Cycloaddition | Request PDF.
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- Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
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Application Notes and Protocols for the Comprehensive Characterization of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative with potential applications in pharmaceutical and chemical research. The pyrrolidinone ring is a key structural motif found in numerous biologically active compounds, including the nootropic drug levetiracetam.[1][2] The presence of both a hydroxyl group and a lactam functionality suggests that this molecule may exhibit interesting chemical properties and biological activities. As with any compound intended for use in drug development or other high-purity applications, rigorous analytical characterization is essential to ensure its identity, purity, and stability.
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound. The methodologies outlined herein are based on established analytical principles and draw upon existing methods for similar chemical structures, providing a robust framework for analysis.
Physicochemical Properties (Predicted and Inferred)
A thorough understanding of the physicochemical properties of a compound is fundamental to the development of robust analytical methods. While experimental data for this compound is not widely available, we can infer certain properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale and Impact on Analytical Methods |
| Molecular Formula | C₇H₁₃NO₂ | Confirmed by chemical suppliers.[3][4] Essential for mass spectrometry. |
| Molecular Weight | 143.18 g/mol | Confirmed by chemical suppliers.[3][4] Used in all quantitative analyses. |
| Boiling Point | > 200 °C (estimated) | The presence of the hydroxyl group and the lactam ring will significantly increase the boiling point compared to simpler pyrrolidinones.[5] This suggests that GC analysis will require a high inlet temperature and a thermally stable column. |
| Melting Point | Solid at room temperature (estimated) | Similar hydroxymethyl-substituted pyrrolidinones are solids.[6] This is relevant for sample preparation and DSC analysis. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, acetonitrile). | The hydroxyl group and the polar lactam moiety suggest good solubility in polar solvents. This is a key consideration for sample preparation for HPLC and NMR. |
| pKa | ~14-15 (hydroxyl proton, estimated) | The hydroxyl proton is weakly acidic. The lactam nitrogen is not basic due to resonance. This information is useful for selecting appropriate pH conditions for HPLC to ensure the compound is in a neutral state. |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target compound from any impurities. Given the polar nature of this compound, High-Performance Liquid Chromatography (HPLC) is the primary recommended technique. Gas Chromatography (GC) can also be employed, likely after derivatization of the polar hydroxyl group.
High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Detection
Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating polar and non-polar compounds. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The inclusion of a mass spectrometer (MS) detector provides mass information, enabling the identification of unknown impurities.
Rationale for Method Design: A C18 column is a versatile and robust choice for a wide range of small molecules. A gradient elution with water and acetonitrile will allow for the effective separation of the polar parent compound from potentially less polar impurities. The addition of a small amount of formic acid to the mobile phase can improve peak shape and ionization efficiency for MS detection.[7]
Experimental Protocol: HPLC-UV/MS
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
-
Data Analysis and Interpretation:
-
The retention time of the main peak should be consistent across injections.
-
The UV spectrum of the main peak should be recorded for identity confirmation.
-
The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.1.
-
Impurities can be quantified by their peak area percentage relative to the main peak.
-
The mass-to-charge ratio of impurity peaks can be used to propose their elemental composition and potential structures.
Workflow for HPLC Analysis
Caption: Workflow for HPLC-UV/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Purity Assessment
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar hydroxyl group in this compound, derivatization is recommended to improve its volatility and chromatographic performance.
Rationale for Method Design: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, making the molecule more suitable for GC analysis. A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) provides good general-purpose separation.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
-
Derivatization Procedure:
-
In a sealed vial, dissolve approximately 1 mg of the sample in 500 µL of pyridine.
-
Add 500 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Settings (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-600.
-
Data Analysis and Interpretation:
-
The derivatized parent compound will have a molecular weight of 215.3 g/mol . The mass spectrum should show the molecular ion and characteristic fragmentation patterns.
-
Potential volatile impurities from the synthesis, such as residual solvents, can be identified by their retention times and mass spectra.
-
The purity can be assessed by the peak area percentage of the derivatized target compound.
Logical Flow for GC-MS Analysis
Caption: Logical flow for the GC-MS analysis of this compound.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are crucial for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for the unambiguous determination of the molecular structure.
Rationale for Method Design: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative, especially for polar compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer operating at a field strength of 400 MHz or higher.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ or DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
For more detailed structural information, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Protons | Multiplicity | Chemical Shift (ppm) |
| CH₃ (ethyl) | triplet | ~1.1 |
| CH₂ (ethyl) | quartet | ~3.4 |
| CH₂ (pyrrolidinone ring) | multiplet | ~2.0-2.5 |
| CH (pyrrolidinone ring) | multiplet | ~2.6-2.8 |
| CH₂ (hydroxymethyl) | doublet | ~3.6 |
| OH (hydroxyl) | broad singlet | variable |
| CH₂ (N-CH₂) | multiplet | ~3.2-3.5 |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
| Carbon | Chemical Shift (ppm) |
| CH₃ (ethyl) | ~13 |
| CH₂ (pyrrolidinone ring) | ~25-35 |
| CH (pyrrolidinone ring) | ~35-45 |
| CH₂ (ethyl) | ~40 |
| CH₂ (N-CH₂) | ~45-55 |
| CH₂ (hydroxymethyl) | ~60-70 |
| C=O (lactam) | ~175 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present in the molecule.
Experimental Protocol: FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500-3200 (broad) |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (lactam) | ~1680 |
| C-N stretch | 1400-1000 |
| C-O stretch (hydroxyl) | 1260-1000 |
Potential Impurities and Their Characterization
The identification and control of impurities are critical in drug development. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Drawing parallels with the synthesis of the structurally related drug levetiracetam can provide insights into likely impurities.[8][][10]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Incompletely reacted intermediates.
-
By-products: Compounds formed through side reactions. For example, if the synthesis involves the reduction of a corresponding carboxylic acid or ester, the unreduced starting material could be a potential impurity.
Potential Degradation Products:
-
Hydrolysis Products: The lactam ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amino acid.
-
Oxidation Products: The hydroxyl group could be oxidized to an aldehyde or carboxylic acid.
The HPLC-MS method described above is the primary tool for detecting and identifying these impurities. The mass spectrometer can provide the molecular weight of the impurity, which, combined with knowledge of the synthetic route, can help in its structural elucidation.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and impurity profile of this compound. The provided protocols are robust starting points that can be further optimized and validated for specific applications in research and development. Adherence to these rigorous analytical practices will ensure the quality and reliability of data generated for this promising molecule.
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SynThink Research Chemicals. Levetiracetam EP Impurities & USP Related Compounds. [Link]
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Patsalos PN. Pharmacokinetic profile of levetiracetam: toward ideal characteristics. Pharmacol Ther. 2000;85(2):77-85. [Link]
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Bohrium. Conformational Preference and Spectroscopical Characteristics of the Active Pharmaceutical Ingredient Levetiracetam. [Link]
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Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). [Link]
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West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
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NIST WebBook. 1-Ethyl-2-pyrrolidinone. [Link]
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Google Patents. United States Patent Office. [Link]
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ResearchGate. Fragmentation mass spectra of selected metabolites with purposed... [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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PubChem. CID 160765293. [Link]
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FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
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ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]
-
ResearchGate. EI-MS fragmentation pathway of compound 2. [Link]
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PubMed. (4R)-4-[(1R)-1,2-Dihydroxy-ethyl]-1-[(1R)-1-phenyl-ethyl]pyrrolidin-2-one. [Link]
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PubChem. N
4-Hydroxy-N1-(1-(2-(hydroxymethyl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)-2-pentylbutanediamide. [Link] -
NIST WebBook. 2-Pyrrolidinone. [Link]
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SpectraBase. 1-Ethyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. [Link]
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PMC. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
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ResearchGate. N-Alkyl-2-pyrrolidones (N-methyl-2-pyrrolidone, N-ethyl-2-pyrrolidone), vapour [Air Monitoring Methods, 2014a]: N-Alkyl-2-pyrrolidones Meth.-No. 1. [Link]
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1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one in Asymmetric Synthesis: An Analysis of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Scaffold in Asymmetric Synthesis
The pyrrolidin-2-one motif, a five-membered lactam, is a privileged structure in medicinal chemistry and a cornerstone in the field of asymmetric synthesis.[1][2] These chiral scaffolds are frequently derived from readily available chiral pool starting materials, such as pyroglutamic acid, and have been extensively developed as chiral auxiliaries, ligands, and organocatalysts.[3] The inherent chirality and conformational rigidity of the pyrrolidinone ring system allow for effective stereochemical control in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.[4][5] The ability to install substituents at various positions on the ring provides a versatile platform for fine-tuning steric and electronic properties to achieve high levels of enantioselectivity and diastereoselectivity.
The Potential of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one as a Chiral Synthon
This compound presents an interesting chiral building block for asymmetric synthesis. The key structural features of this molecule include:
-
A Chiral Center: The stereochemistry at the C4 position provides the basis for inducing chirality in subsequent transformations.
-
A Hydroxymethyl Group: This functional handle can be utilized for further derivatization, such as attachment to a solid support, modification into a ligand, or as a directing group in a reaction.
-
An N-Ethyl Group: This substituent can influence the solubility and steric environment of the molecule.
-
A Lactam Carbonyl: The carbonyl group can participate in coordination to metal centers or in hydrogen bonding interactions, which are crucial for stereochemical control.
Despite these promising features, a comprehensive review of the scientific literature reveals a notable absence of detailed studies and protocols specifically employing this compound as a chiral auxiliary or ligand in asymmetric synthesis. While the synthesis of various substituted pyrrolidinones is well-documented, and the use of other pyrrolidine derivatives (such as those derived from proline) is widespread, specific applications of the title compound remain largely unexplored in published research.
This document, therefore, serves not as a guide to established protocols, but as a forward-looking analysis of the potential applications of this compound, drawing parallels with well-established pyrrolidinone-based methodologies.
Hypothetical Applications in Asymmetric Synthesis
Based on the known reactivity of similar chiral pyrrolidinone auxiliaries, we can propose several potential applications for this compound.
Diastereoselective Enolate Alkylation
A primary application of chiral pyrrolidinones is in the diastereoselective alkylation of enolates.[6][7] In a hypothetical scenario, this compound could be acylated with a desired carboxylic acid to form an N-acyl derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The chiral environment provided by the auxiliary would then direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantioenriched carboxylic acid derivative.
Proposed Reaction Workflow:
Caption: Chelation-controlled transition state in an asymmetric aldol reaction.
Asymmetric Michael Additions
In the realm of organocatalysis, pyrrolidine derivatives are frequently used to catalyze asymmetric Michael additions. The secondary amine of a modified this compound could react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine would then add to a Michael acceptor (e.g., a nitroalkene or an enone) in a stereocontrolled manner. The bulky substituent at the C4 position would be expected to play a crucial role in shielding one face of the enamine, thereby directing the conjugate addition to the opposite face.
Future Perspectives and a Call for Research
The lack of published data on the use of this compound in asymmetric synthesis presents a clear opportunity for further research. Key areas for investigation would include:
-
Synthesis and Derivatization: Development of efficient and scalable syntheses for both enantiomers of this compound and its derivatives.
-
Application in Catalysis: A systematic evaluation of its performance as a chiral auxiliary in a range of asymmetric transformations, including those mentioned above. This would involve optimization of reaction conditions and a thorough analysis of the resulting stereoselectivities.
-
Mechanistic Studies: Computational and experimental studies to elucidate the transition states and intermediates that govern the stereochemical outcomes of reactions employing this auxiliary.
Conclusion
While this compound is a commercially available chiral building block with structural features that suggest its potential utility in asymmetric synthesis, there is currently a dearth of specific applications in the peer-reviewed scientific literature. The hypothetical applications outlined in this document, based on well-established principles of asymmetric synthesis using similar pyrrolidinone-based auxiliaries, are intended to stimulate further investigation into the capabilities of this promising yet underutilized chiral synthon. The development of novel and efficient chiral auxiliaries is a continuous endeavor in organic chemistry, and this compound represents a potentially valuable addition to the synthetic chemist's toolkit.
References
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]
-
Merino, P., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 644–652. [Link]
-
Nguyen, T. T., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 2396-2407. [Link]
-
Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1649-1661. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). (4R)-4-[(1R)-1,2-Dihydroxy-ethyl]-1-[(1R)-1-phenyl-ethyl]pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1851. [Link]
-
Trofimov, A., & Gevorgyan, V. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 22(10), 1645. [Link]
-
Smith, A. B., et al. (1993). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Tetrahedron, 49(9), 1665-1674. [Link]
-
Stoltz, B. M., & Virgil, S. C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 91, 132223. [Link]
-
Dondoni, A., & Perrone, D. (2004). Enantioselective Synthesis of 2,3,4,5‐Tetra(hydroxyalkyl)pyrrolidines through 1,3‐Dipolar Cycloadditions. Angewandte Chemie International Edition, 43(37), 4887-4890. [Link]
-
Melchiorre, P., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(21), 5483-5491. [Link]
-
Davies, S. G., & Roberts, P. M. (2011). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation. In Comprehensive Chirality (pp. 282-325). Elsevier. [Link]
-
Chopade, M. (2017). Asymmetric michael addition reaction. ResearchGate. [Link]
-
Wang, W., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(36), 6096-6099. [Link]
-
Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1187–1202. [Link]
-
Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
O'Shea, P. D., et al. (2005). Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate. The Journal of Organic Chemistry, 70(8), 3021–3030. [Link]
-
Nguyen, T. T., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Archives. [Link]
-
Mamedov, V. A., et al. (2022). Synthesis and structural investigation of some 1,4-disubstituted-2-pyrrolidinones. Chemistry of Heterocyclic Compounds, 58(7), 543-551. [Link]
-
Sureshbabu, D., & Raghunathan, R. (2004). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. The Journal of Organic Chemistry, 69(17), 5786–5792. [Link]
-
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721–735. [Link]
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Application Notes and Protocols: Laboratory Preparation of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug development. Its pyrrolidinone core is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary alcohol functional group at the 4-position provides a versatile handle for further synthetic modifications, allowing for the construction of diverse molecular architectures. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and essential characterization data.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step reaction sequence. This strategy was designed for its reliability and scalability in a standard laboratory setting.
Step 1: Dieckmann Condensation to Form the Pyrrolidinone Ring
The initial step involves the formation of the core pyrrolidinone structure via an intramolecular Dieckmann condensation. This reaction is a classic method for the formation of cyclic β-keto esters. In this synthesis, diethyl oxalate is reacted with ethyl 3-(ethylamino)propanoate. The ethoxide base initiates the reaction by deprotonating the α-carbon of the ethyl 3-(ethylamino)propanoate, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. A subsequent intramolecular cyclization, driven by the formation of a stable five-membered ring, yields ethyl 1-ethyl-2,4-dioxopyrrolidine-3-carboxylate. This intermediate is then subjected to hydrolysis and decarboxylation under the reaction conditions to afford the key intermediate, ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate.
Step 2: Reduction of the Ester to the Primary Alcohol
The second and final step is the selective reduction of the carboxylate group of ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate to the corresponding primary alcohol. For this transformation, a powerful reducing agent is required. Lithium aluminium hydride (LiAlH₄) is the reagent of choice for this reduction due to its high reactivity towards esters, ensuring a complete and efficient conversion to the desired this compound. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by a workup to protonate the resulting alkoxide.
Experimental Protocols
PART 1: Synthesis of Ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate (Intermediate)
Materials and Equipment:
-
Diethyl oxalate
-
Ethyl 3-(ethylamino)propanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Addition of Reactants: A solution of diethyl oxalate and ethyl 3-(ethylamino)propanoate in anhydrous toluene is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate as a clear oil.
PART 2: Synthesis of this compound (Final Product)
Materials and Equipment:
-
Ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate
-
Round-bottom flask with dropping funnel and reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of lithium aluminium hydride in anhydrous THF.
-
Addition of Ester: The flask is cooled in an ice bath, and a solution of ethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate in anhydrous THF is added dropwise at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filtration and Extraction: The resulting precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a viscous oil or low-melting solid.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure, showing signals for the ethyl group, the pyrrolidinone ring protons, the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR | Shows the expected number of carbon signals corresponding to the ethyl group, the pyrrolidinone ring carbons, and the hydroxymethyl carbon. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (C₇H₁₃NO₂ = 143.18 g/mol ). |
| IR Spec | Characteristic absorption bands for the hydroxyl (O-H stretch, broad), amide carbonyl (C=O stretch, strong), and C-N and C-O bonds. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Sodium Ethoxide: A strong base, corrosive. Avoid contact with skin and eyes.
-
Lithium Aluminium Hydride (LiAlH₄): A highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Quenching should be done with extreme caution.[1]
-
Solvents: Toluene, ethanol, and THF are flammable. Keep away from ignition sources.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure anhydrous conditions. Increase reflux time. Check the quality of the sodium ethoxide. |
| Inefficient work-up. | Ensure complete extraction of the product. | |
| Low yield in Step 2 | Inactive LiAlH₄. | Use freshly opened or properly stored LiAlH₄. |
| Incomplete reaction. | Increase reaction time or temperature (with caution). | |
| Product loss during work-up. | Be careful during the quenching and filtration steps. Ensure thorough washing of the precipitate. | |
| Impure final product | Incomplete purification. | Optimize the mobile phase for column chromatography. Repeat the purification if necessary. |
References
-
Dieckmann, W. (1900). Zur Kenntnis der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2688. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.377 (1955); Vol. 28, p.52 (1948). [Link]
Sources
Application Notes and Protocols for the Derivatization of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction: The Versatile Scaffold of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one in Medicinal Chemistry
The pyrrolidinone ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its unique three-dimensional structure, conferred by the sp3-hybridized carbon atoms, allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] The N-ethyl substituent at the 1-position and the hydroxymethyl group at the 4-position of this compound offer two key points for chemical modification. This dual functionality makes it a valuable building block for generating diverse chemical libraries for screening and lead optimization in pharmaceutical research. The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a wide array of functional groups through esterification, etherification, oxidation, and other transformations. These derivatizations can significantly modulate the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides detailed application notes and protocols for the most common and effective derivatization techniques for this compound, designed for researchers and scientists in drug development.
Chapter 1: Esterification of the Hydroxymethyl Group
Esterification of the primary alcohol in this compound is a fundamental strategy to introduce a variety of acyl groups, which can serve as prodrug moieties or as handles for further functionalization. Two robust methods for ester synthesis are detailed below: acylation with acyl chlorides and the Mitsunobu reaction.
Acylation with Acyl Chlorides: A Direct and Efficient Method
This method involves the reaction of the hydroxymethyl group with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[2][3]
Causality of Experimental Choices:
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert to the reaction conditions and effectively dissolve the reactants.[4]
-
Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.[4]
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Experimental Workflow Diagram:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise and practical insights needed to navigate challenges in your synthesis, ensuring efficiency, purity, and yield.
I. Core Synthesis Pathway: Reduction of an Ester Precursor
The most common and reliable laboratory-scale synthesis of this compound involves the regioselective reduction of an ester precursor, typically ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate. This method is favored for its mild conditions and the relative safety and selectivity of sodium borohydride (NaBH₄) as the reducing agent.
Overall Reaction Scheme
The reaction proceeds by the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon of the ester group, which is more electrophilic than the amide (lactam) carbonyl.
Experimental Protocol: A Validated Approach
This protocol is adapted from established methodologies for the reduction of similar pyrrolidinone esters.[1]
Materials:
-
Ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of ester).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to moderate the reaction rate and prevent potential side reactions.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5–2.0 eq) to the stirred solution in small portions over 30-45 minutes. Causality Note: Portion-wise addition prevents excessive heat generation and hydrogen evolution, ensuring controlled reduction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is approximately 6-7.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the remaining aqueous residue between ethyl acetate (3x volume of residue) and deionized water (2x volume of residue). Collect the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography or distillation.[2][3]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Reaction Failure & Low Yield
Q1: My reaction yielded very little or no product. What went wrong?
This is a common issue that can stem from several sources. A systematic diagnosis is key.
-
Cause A: Inactive Reducing Agent. Sodium borohydride is susceptible to decomposition upon exposure to moisture.
-
Troubleshooting:
-
Always use freshly opened NaBH₄ or store it in a desiccator.
-
Activity Test: A simple qualitative test is to add a small amount of the NaBH₄ to a protic solvent like ethanol. Vigorous bubbling (hydrogen evolution) indicates good activity.
-
-
-
Cause B: Incomplete Reaction.
-
Troubleshooting:
-
Stoichiometry: Ensure you used at least 1.5 equivalents of NaBH₄. The ester reduction consumes 2 equivalents of hydride, but an excess is often required.
-
Reaction Time: Confirm via TLC that the starting material was fully consumed before proceeding with the work-up. If not, extend the reaction time.
-
-
-
Cause C: Suboptimal Temperature.
-
Troubleshooting: While the initial addition is at 0 °C for control, allowing the reaction to warm to room temperature is often necessary for it to go to completion.
-
-
Cause D: Degradation During Work-up.
-
Troubleshooting: Avoid strongly acidic or basic conditions during the quench and extraction, as this can promote hydrolysis of the lactam ring. Maintain a pH between 6 and 8.
-
Troubleshooting Diagram: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low product yield.
Q2: My final product is contaminated with unreacted starting material. How can I fix this?
This indicates an incomplete reduction.
-
Solution A: Drive the Reaction to Completion. Before quenching, ensure the starting material spot on your TLC plate has completely disappeared. If the reaction has stalled, you can try adding another portion (0.25-0.5 eq) of NaBH₄.
-
Solution B: Improve Purification. If the amount of starting material is minor, it can typically be separated during flash column chromatography. The starting ester is less polar than the product alcohol.
-
Table 1: Recommended Solvent Systems for Column Chromatography
Polarity of System Starting Eluent Final Eluent Notes Low-Medium 100% Dichloromethane 95:5 Dichloromethane:Methanol Good for general separation. | Medium | 70:30 Hexane:Ethyl Acetate | 30:70 Hexane:Ethyl Acetate | Excellent for separating compounds of moderate polarity. |
-
Category 2: Side Products & Impurities
Q3: I see an unexpected spot on my TLC and an unusual peak in my NMR. What could it be?
The most likely side product results from the hydrolysis of the lactam ring, especially if the pH was not carefully controlled during work-up.
-
Side Reaction: Lactam Hydrolysis. Under strongly acidic or basic conditions, the amide bond within the pyrrolidinone ring can be cleaved to form an open-chain amino acid derivative.
Lactam Hydrolysis Mechanism
Caption: Potential hydrolysis of the lactam ring under harsh pH conditions.
-
Troubleshooting:
-
pH Control: Carefully monitor the pH during the acid quench, ensuring it does not drop below ~5.
-
Aqueous Work-up: Do not let the reaction mixture sit in acidic or basic aqueous solutions for extended periods. Proceed with extraction promptly.
-
Purification: The resulting amino acid is highly polar and will likely remain in the aqueous layer during extraction. If it does contaminate the organic phase, it can be removed with a silica plug or column chromatography.
-
Category 3: Analytical Characterization
Q4: How do I confirm that I have successfully synthesized this compound?
Structural confirmation relies on a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Based on similar structures[1], you should expect to see:
-
A triplet corresponding to the methyl protons of the N-ethyl group (~1.1-1.2 ppm).
-
A quartet for the methylene protons of the N-ethyl group (~3.2-3.4 ppm).
-
Multiplets for the pyrrolidinone ring protons (C3-H, C4-H, C5-H₂) between ~2.0-4.0 ppm.
-
A doublet of doublets or multiplet for the -CH₂OH protons adjacent to the chiral center (~3.5-3.8 ppm).
-
A broad singlet for the hydroxyl (-OH) proton, which may exchange with D₂O.
-
-
¹³C NMR Spectroscopy: Key signals include:
-
The lactam carbonyl (~175-177 ppm).
-
The hydroxymethyl carbon (~60-65 ppm).
-
Carbons of the N-ethyl group and the pyrrolidinone ring.
-
-
Mass Spectrometry (MS): For a compound with the formula C₇H₁₃NO₂[4], the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 144.1025. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for a strong absorption band for the lactam C=O stretch (~1680-1700 cm⁻¹) and a broad band for the O-H stretch (~3200-3500 cm⁻¹).
Category 4: Safety & Handling
Q5: What are the primary safety precautions for this synthesis?
-
Sodium Borohydride (NaBH₄): This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle in a fume hood away from ignition sources. Quench excess reagent slowly and carefully in a cooled solution.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames.
-
N-ethyl-2-pyrrolidone (NEP) Derivatives: While data on the target molecule is limited, related solvents like NEP are classified as reproductive toxicants.[5][6] Always handle the starting materials and product with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
III. References
-
PrepChem. Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine. Available from: [Link]
-
Google Patents. CN102718691A - Novel piracetam synthetic method. Available from:
-
Patsnap. Novel synthesis method of nootropic piracetam. Available from: [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
-
VNUHCM Press. SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES. Available from: [Link]
-
Google Patents. CN104478779A - Novel synthesis method of nootropic piracetam. Available from:
-
National Institutes of Health. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available from: [Link]
-
National Institutes of Health. Synthesis of New Optically Active 2-Pyrrolidinones. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
National Institutes of Health. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Available from: [Link]
-
Google Patents. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. Available from:
-
National Institutes of Health. N-ethyl-2-pyrrolidone. Available from: [Link]
-
Google Patents. EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone. Available from:
-
ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
National Institutes of Health. Reduction Kinetics and Electrochemistry of Tetracarboxylate Nitroxides. Available from: [Link]
-
ResearchGate. SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Available from: [Link]
-
PubMed. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Available from: [Link]
-
ResearchGate. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration. Available from: [Link]
-
Organic Syntheses. Procedure for purification by flash column chromatography. Available from: [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hovione.com [hovione.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicokinetics of N-ethyl-2-pyrrolidone and its metabolites in blood, urine and amniotic fluid of rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this valuable synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. A prevalent method involves the reduction of a suitable precursor like diethyl 1-ethyl-2-oxopyrrolidine-4-carboxylate. Another approach is the cyclization of an appropriate amino acid derivative. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. For instance, derivatives of 2-pyrrolidinone have been synthesized starting from S-pyroglutamic acid, a natural chiral synthon.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters include reaction temperature, choice of solvent, catalyst selection and loading (if applicable), and stoichiometry of the reactants. Careful control of these variables is essential to maximize yield, minimize byproduct formation, and ensure reproducibility. For example, in lactam synthesis, solvent polarity can significantly influence the reaction pathway and product distribution.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4] These methods can also help in identifying any potential side products.
Q4: What are the typical impurities I might encounter, and how can they be removed?
A4: Common impurities can include unreacted starting materials, over-alkylated products, or byproducts from side reactions such as ring-opening or polymerization.[3][5] Purification is typically achieved through column chromatography on silica gel or distillation.[3][6] Recrystallization can also be an effective method for obtaining highly pure product.[7]
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting material or multiple unidentified spots.
Causality and Troubleshooting Workflow:
A low yield can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. hovione.com [hovione.com]
- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Introduction 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with significant interest in medicinal and materials chemistry.[1] Its purification presents a unique set of challenges primarily due to its molecular structure, which features a polar lactam ring, a primary alcohol capable of hydrogen bonding, and an N-ethyl group. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the purification of this molecule. We will explore the causality behind common issues and provide robust, field-proven troubleshooting strategies and protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by three main structural features:
-
High Polarity: The combination of the amide within the lactam ring and the terminal hydroxyl group makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents.[2][3]
-
Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.[3] This property is crucial for its solubility characteristics and its retention in chromatography, as it will readily interact with protic solvents and adsorbents.
-
Potential for Thermal Instability: While specific data is limited, complex organic molecules, especially those with multiple functional groups, can be susceptible to degradation at high temperatures. This makes high-temperature purification methods like distillation a potential risk without prior thermal stability analysis.
Q2: What are the most common impurities I am likely to encounter during synthesis and work-up?
A2: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like γ-butyrolactone derivatives or 4-hydroxy-2-pyrrolidinone.[4][5][6]
-
Reaction Byproducts: These can include isomers, products of side-reactions (e.g., esterification of the hydroxyl group if an acid catalyst is used), or oligomers.
-
Residual Solvents: Solvents used during the reaction or extraction (e.g., DMF, THF, Ethyl Acetate) can be carried through and must be removed.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: A multi-pronged approach is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress and for analyzing fractions from column chromatography.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Both normal-phase and reverse-phase methods can be developed. An HPLC-UV method is suitable if impurities have a UV chromophore; otherwise, detectors like CAD or MS may be required.[9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: The gold standard for structural confirmation. It can also be used to identify and quantify impurities, especially when compared against a certified reference standard (quantitative NMR or qNMR).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable. It is excellent for detecting volatile organic impurities.[11][12]
Section 2: Troubleshooting Purification by Column Chromatography
Column chromatography is a primary method for purifying polar molecules like this compound.[7] However, its high polarity often leads to predictable issues.
Problem: My compound is irreversibly stuck to the silica gel column and will not elute.
-
Causality: This is a classic issue for highly polar compounds. The acidic silanol groups (Si-OH) on the surface of the silica gel form strong hydrogen bonds with the hydroxyl and lactam carbonyl groups of your molecule.[2] If the mobile phase (eluent) is not polar enough, it cannot effectively compete for these binding sites, and the compound remains adsorbed to the stationary phase.[8]
-
Troubleshooting & Solutions:
-
Increase Eluent Polarity Systematically: Do not jump to a highly polar solvent immediately, as this will cause co-elution of all polar compounds. A gradual increase in polarity (a gradient) is key.
-
Introduce a Protic Solvent: The most effective way to elute highly polar, hydrogen-bonding compounds is to add a polar protic solvent like methanol (MeOH) or ethanol (EtOH) to your eluent system. These alcohols directly compete with your compound for the hydrogen bonding sites on the silica.
-
Recommended Elution Strategy: Start with a moderately polar eluent like 100% Ethyl Acetate (EtOAc) to remove less polar impurities. Gradually increase the polarity by introducing methanol. A typical gradient might be from 0% to 20% MeOH in Dichloromethane (DCM) or EtOAc.
-
Problem: My compound is streaking or "tailing" significantly on the TLC plate and during column chromatography.
-
Causality: Tailing is often a sign of overly strong interaction between the analyte and the stationary phase. This can be due to the acidic nature of standard silica gel or running the chromatography with a sub-optimal solvent system where the compound's solubility is poor.
-
Troubleshooting & Solutions:
-
Optimize the Solvent System: Ensure your compound is fully soluble in the chosen eluent. Tailing is common when the compound is "crashing out" and re-dissolving as it moves.
-
Use a Modifier: While less common for neutral molecules, if basic impurities are suspected, adding a small amount (0.1-0.5%) of triethylamine (NEt₃) to the eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Load the Sample Properly: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This technique, known as "dry loading," prevents the use of a strong solvent to dissolve the sample for loading, which often leads to band broadening and poor separation.[10]
-
Workflow: Column Chromatography Method Development
Sources
- 1. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. env.go.jp [env.go.jp]
- 12. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and optimize your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and cost-effective route begins with (S)-Pyroglutamic acid, a readily available chiral starting material. The overall synthetic strategy involves three key transformations:
-
Esterification of the carboxylic acid of pyroglutamic acid to prevent its interference in the subsequent N-alkylation step.
-
N-Ethylation of the pyroglutamate ester to introduce the ethyl group at the nitrogen atom of the lactam ring.
-
Selective Reduction of the ester group at the 4-position to the desired hydroxymethyl functionality.
This guide is structured to address potential issues at each of these critical stages.
Caption: Overall synthetic workflow for this compound.
Part 1: Esterification of (S)-Pyroglutamic Acid
The initial step involves the protection of the carboxylic acid moiety as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent N-ethylation step.
Experimental Protocol
-
Suspend (S)-Pyroglutamic acid (1.0 eq) in anhydrous methanol (5 mL per 1 g of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl2.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude Methyl (S)-5-oxopyrrolidine-2-carboxylate.
Troubleshooting and FAQs
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low yield of the ester. | Incomplete reaction: The reaction may not have reached completion. | Extend the reaction time and continue monitoring by TLC. Gentle heating (40 °C) can also be applied if the reaction is sluggish. |
| Hydrolysis during workup: The ester is susceptible to hydrolysis, especially if exposed to aqueous base for an extended period. | Minimize the time the product is in contact with the aqueous sodium bicarbonate solution during the workup. Ensure the organic layer is thoroughly dried before concentration. | |
| Presence of starting material in the final product. | Insufficient thionyl chloride: Thionyl chloride can decompose upon exposure to moisture. | Use a fresh bottle of thionyl chloride and ensure all glassware is thoroughly dried. A slight excess (up to 1.5 eq) can be used if necessary. |
| Formation of dark-colored byproducts. | Decomposition at high temperatures: Overheating during the reaction or concentration can lead to decomposition. | Maintain the reaction temperature at or below room temperature. Use a rotary evaporator with a water bath set to a moderate temperature (<40 °C) for solvent removal. |
Part 2: N-Ethylation of Methyl (S)-5-oxopyrrolidine-2-carboxylate
This step introduces the ethyl group onto the nitrogen of the lactam ring. The choice of base and electrophile is critical for achieving high yield and avoiding side reactions.
Experimental Protocol
-
Dissolve Methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous Dimethylformamide (DMF) (10 mL per 1 g of ester).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low yield of the N-ethylated product. | Inefficient deprotonation: The sodium hydride may be old or deactivated. | Use fresh, high-quality sodium hydride. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Competing O-alkylation: Although less common for lactams, some O-alkylation can occur, leading to an imino ether byproduct. | Ensure complete deprotonation of the lactam nitrogen before adding the ethyl iodide. Adding the electrophile at a low temperature can also favor N-alkylation. | |
| Reaction does not go to completion. | Insufficient electrophile: Ethyl iodide is volatile and can be lost from the reaction mixture. | Use a condenser if the reaction is performed at elevated temperatures. Adding a slight excess of ethyl iodide can also help drive the reaction to completion. Consider using a less volatile alkylating agent like ethyl bromide. |
| Difficult purification. | Presence of mineral oil from NaH: The mineral oil from the sodium hydride dispersion can complicate purification. | Before use, wash the sodium hydride with anhydrous hexane to remove the mineral oil. Decant the hexane and dry the NaH under a stream of nitrogen. |
| Formation of multiple byproducts. | High reaction temperatures can lead to side reactions. Maintain the reaction temperature at room temperature or below. A change of solvent to THF might also offer cleaner reaction profiles in some cases. |
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start -> check_deprotonation; check_deprotonation -> incomplete_deprotonation [label="No"]; incomplete_deprotonation -> solution2; check_deprotonation -> check_reagents [label="Yes"]; check_reagents -> old_reagents [label="No"]; old_reagents -> solution1; check_reagents -> check_conditions [label="Yes"]; check_conditions -> wet_conditions [label="No"]; wet_conditions -> solution1; }
Caption: Troubleshooting decision tree for low yield in N-ethylation.
Part 3: Selective Reduction of the Ester
The final step is the chemoselective reduction of the methyl ester to a primary alcohol without affecting the lactam carbonyl group. Sodium borohydride is a suitable reagent for this transformation.
Experimental Protocol
-
Dissolve Methyl (S)-1-ethyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous ethanol (20 mL per 1 g of ester).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, 2.0-3.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Troubleshooting and FAQs
| Question/Issue | Potential Cause & Explanation | Recommended Solution |
| Low yield of the alcohol. | Incomplete reduction: The amount of sodium borohydride may be insufficient, or the reaction time too short. | Increase the equivalents of NaBH4 (up to 4.0 eq) and extend the reaction time. Monitoring by TLC is crucial to determine the point of completion. |
| Hydrolysis of the starting material: The ester can be hydrolyzed under basic conditions if the reaction is run for an extended period, especially if moisture is present. | Ensure the use of anhydrous ethanol. While the reaction generates some base, prolonged reaction times at elevated temperatures should be avoided. | |
| Over-reduction of the lactam. | Use of a stronger reducing agent: While NaBH4 is generally selective for esters over lactams, contamination with more powerful reducing agents or harsh reaction conditions could lead to lactam reduction. | Use only sodium borohydride. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH4), which would reduce both the ester and the lactam. |
| Difficulties in product isolation. | Formation of borate salts: The workup with HCl can form borate salts that may complicate extraction. | After quenching and concentration, it may be beneficial to add more water to fully dissolve the salts before extraction with ethyl acetate. Multiple extractions may be necessary. |
| Product is not pure after chromatography. | Co-elution with starting material or byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system often provides better separation. |
References
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 10-15. [Link]
-
Reddy, K. C. S., & Viswanath, I. V. K. (2013). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. International Journal for Pharmaceutical Research Scholars, 2(1), 45-48. [Link]
-
Yu, M., Stevenson, K., & Zhou, G. (2014). N-alkylation of lactams with secondary heterobenzylic bromides. Tetrahedron Letters, 55(41), 5591–5594. [Link]
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
Technical Support Center: Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support guide for the synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyrrolidinone derivative. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.
Q1: My final yield is significantly lower than expected. What are the likely causes?
Symptoms:
-
Low isolated mass of the final product after purification.
-
TLC or LC-MS analysis of the crude mixture shows multiple spots or peaks of significant intensity besides the product.
Possible Causes & Solutions:
-
Cause A: Incomplete Reduction of the Ester Precursor
-
Expertise & Experience: A primary route to 4-(hydroxymethyl)pyrrolidin-2-one involves the reduction of an ester, such as ethyl 2-oxopyrrolidine-4-carboxylate. Reducing agents like sodium borohydride (NaBH₄) can be sluggish or incomplete if reaction conditions are not optimal.[1] The activity of NaBH₄ is highly dependent on the solvent and temperature.
-
Solution:
-
Reagent Stoichiometry: Increase the molar equivalents of NaBH₄ from 1.5 to 2.5 equivalents to ensure the reaction drives to completion.
-
Solvent Choice: While ethanol is common, using a mixed solvent system like THF/methanol can sometimes improve solubility and reaction rates.
-
Temperature Control: Perform the reduction at 0 °C initially, then allow it to slowly warm to room temperature and stir for an extended period (4-12 hours) to ensure completion.
-
Alternative Reagents: For stubborn reductions, consider a more powerful, yet selective, reducing agent like Lithium Borohydride (LiBH₄) in an anhydrous solvent like THF.[2]
-
-
-
Cause B: Lactam Ring Hydrolysis
-
Expertise & Experience: The five-membered lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This ring-opening reaction forms the corresponding γ-amino acid, 4-amino-3-(hydroxymethyl)-N-ethylbutanoic acid, which will be lost during a standard organic workup.[3]
-
Solution:
-
pH Control: During workup, ensure the pH does not become excessively acidic or basic. When quenching the reaction, use a mild acid like saturated ammonium chloride solution instead of strong acids like HCl.
-
Temperature Management: Avoid heating the reaction mixture for prolonged periods if strong acids or bases are present. If a base is used for N-ethylation, a non-nucleophilic base like sodium hydride (NaH) is preferred over hydroxides.
-
-
-
Cause C: Inefficient N-Ethylation
-
Expertise & Experience: The N-ethylation of 4-(hydroxymethyl)pyrrolidin-2-one requires complete deprotonation of the lactam nitrogen. Incomplete deprotonation by the base (e.g., NaH) due to moisture or poor-quality reagent will leave starting material unreacted.
-
Solution:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, DMF) and ensure all glassware is oven-dried.
-
Reagent Quality: Use a fresh bottle of NaH (60% dispersion in mineral oil is common) and wash it with anhydrous hexane before use to remove the oil if necessary.
-
Activation Time: Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C) before adding the ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
-
Q2: I'm observing an impurity with a mass suggesting dimerization or polymerization. Why is this happening?
Symptom:
-
LC-MS or GPC analysis shows peaks at approximately double the molecular weight of the product or a smear at higher molecular weights.
Possible Cause & Solution:
-
Cause: Base-Catalyzed Ring-Opening Polymerization
-
Expertise & Experience: In the presence of a strong base, the deprotonated lactam can act as a nucleophile, attacking another lactam molecule and initiating ring-opening polymerization.[3] While less common with substituted pyrrolidinones than the parent compound, it can occur if the concentration of the deprotonated intermediate is high or if the temperature is elevated.
-
Solution:
-
Controlled Reagent Addition: Add the ethylating agent promptly after the deprotonation step is complete. Do not let the solution of the deprotonated lactam sit for an extended period.
-
Temperature Control: Keep the N-ethylation reaction temperature low (0 °C to room temperature) to disfavor the polymerization pathway.
-
Concentration: Run the reaction at a moderate concentration (e.g., 0.1-0.5 M). Very high concentrations can favor intermolecular reactions like polymerization.
-
-
Q3: My NMR spectrum shows signals consistent with an alkene. What is the source?
Symptom:
-
¹H NMR shows unexpected peaks in the vinyl region (δ 5-6 ppm).
-
Mass spectrometry indicates a loss of 18 amu (H₂O) from the desired product.
Possible Cause & Solution:
-
Cause: Dehydration of the Hydroxymethyl Group
-
Expertise & Experience: The primary alcohol of the hydroxymethyl group can undergo elimination (dehydration) to form an exocyclic double bond (4-methylenepyrrolidin-2-one derivative) under harsh acidic conditions, particularly during workup or distillation at high temperatures.
-
Solution:
-
Neutralize Carefully: After quenching, ensure the mixture is brought to a neutral pH before solvent evaporation and purification.
-
Avoid High Temperatures: Use vacuum distillation at the lowest possible temperature for purification.[4] If the product is thermally sensitive, column chromatography is a better alternative.
-
Protective Group Strategy: In multi-step syntheses, consider protecting the hydroxyl group (e.g., as a silyl ether) before performing reactions that require harsh conditions, followed by deprotection at the end.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for this compound?
A common and effective two-step approach starts from commercially available ethyl 2-oxopyrrolidine-4-carboxylate. The first step is the selective reduction of the ester to a primary alcohol using a reagent like NaBH₄ or LiBH₄. The second step is the N-ethylation of the resulting 4-(hydroxymethyl)pyrrolidin-2-one using a base like NaH followed by an ethylating agent like ethyl iodide.
Q2: How can I effectively monitor the reaction and identify side products?
A multi-technique approach is best:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Methanol or Dichloromethane/Methanol).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A C18 column with a water/acetonitrile gradient is a good starting point.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for identifying unknown impurities. It provides both the retention time and the molecular weight of each component, allowing you to quickly hypothesize the structures of side products like the hydrolyzed ring, the dehydrated product, or dimers.[4]
Q3: What are the best practices for purifying the final product?
The choice depends on the scale and nature of the impurities:
-
Silica Gel Column Chromatography: The most versatile method for lab-scale purification. A gradient elution from ethyl acetate to 5-10% methanol in ethyl acetate can effectively separate the polar product from less polar starting materials and non-polar byproducts.
-
Vacuum Distillation: Suitable for larger scales if the product is thermally stable and the main impurities have significantly different boiling points.[4] Care must be taken to avoid thermal degradation.
Protocols & Data
Protocol: Synthesis of this compound
Step 1: Reduction of Ethyl 2-oxopyrrolidine-4-carboxylate
-
To a round-bottom flask under an argon atmosphere, add ethyl 2-oxopyrrolidine-4-carboxylate (1.0 eq) and anhydrous ethanol (10 mL per gram of ester).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway side reactions.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Concentrate the mixture under reduced pressure, then extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude 4-(hydroxymethyl)pyrrolidin-2-one, which can be used in the next step without further purification.
Step 2: N-Ethylation
-
Dissolve the crude 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF (15 mL per gram) in an oven-dried, three-neck flask under argon.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion, 1.2 eq) in small portions.
-
Stir the resulting suspension at 0 °C for 45 minutes.
-
Add ethyl iodide (1.3 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by LC-MS. Upon completion, cool to 0 °C and cautiously quench with a few drops of water, followed by saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude oil by silica gel chromatography to obtain the final product.
Table 1: Common Side Products and Characterization
| Impurity Name | Structure | Formation Pathway | Expected Mass (m/z) [M+H]⁺ | Key Analytical Features |
| 4-Amino-3-(hydroxymethyl)-N-ethylbutanoic acid | HOCH₂(CH₂)CH(NHC₂H₅)COOH | Lactam ring hydrolysis | 162.11 | Does not extract well into organic solvents; visible in aqueous layer analysis. |
| 1-Ethyl-4-methylenepyrrolidin-2-one | C₆H₉NO | Dehydration of alcohol | 112.08 | ¹H NMR signals in the δ 5-6 ppm range; loss of -OH group signal. |
| 4-(Hydroxymethyl)pyrrolidin-2-one | C₅H₉NO₂ | Incomplete N-ethylation | 116.07 | Starting material for Step 2; more polar than the final product on TLC. |
| Ethyl 2-oxopyrrolidine-4-carboxylate | C₇H₁₁NO₃ | Incomplete reduction | 158.08 | Starting material for Step 1; less polar than its corresponding alcohol. |
Mechanistic Visualizations
Primary Synthetic Pathway
Caption: A common two-step synthesis of the target molecule.
Side Reaction: Base-Catalyzed Lactam Hydrolysis
Caption: Mechanism of lactam ring opening under basic conditions.
References
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
- Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Viswanath, I. V. K. (2013). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. International Journal for Pharmaceutical Research Scholars.
- PubMed. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP).
- BenchChem. (2025).
-
Papadopoulos, A., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]
Sources
1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one stability and degradation pathways.
Technical Support Center: 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
A Guide to Stability, Degradation, and Experimental Best Practices
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research and development projects. This guide is designed to provide you with in-depth insights and practical, field-proven protocols to manage the stability of this compound and troubleshoot potential degradation-related issues. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to conduct robust and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For solid (neat) this compound, we recommend storage at 2-8°C in a tightly sealed container, protected from light and moisture. The pyrrolidinone ring, while generally stable, contains a lactam (a cyclic amide) and a primary alcohol, both of which can be susceptible to long-term degradation if not stored properly. Storing at refrigerated temperatures minimizes the rate of any potential hydrolytic or oxidative reactions.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
The choice of solvent is critical and depends on your experimental needs. For immediate use, high-purity aprotic solvents like acetonitrile or THF are suitable. If aqueous buffers are required, prepare solutions fresh and use them as quickly as possible.
For short-term storage (24-48 hours): Store aqueous solutions at 2-8°C. Be aware that the lactam ring is susceptible to hydrolysis, especially at non-neutral pH.
For longer-term storage: We strongly advise against storing this compound in solution for extended periods. If necessary, aliquot your stock solution into small, single-use volumes in a suitable organic solvent and store at -20°C or below. This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Is this compound sensitive to light or atmospheric oxygen?
Yes, both are potential concerns. The primary alcohol functional group can be susceptible to oxidation over time, a process that can be accelerated by light and the presence of oxygen. While the pyrrolidinone core itself does not have strong chromophores that absorb visible light, UV light exposure should be avoided as it can provide the energy needed to initiate degradation pathways.[1] We recommend handling the compound under subdued light and considering inert gas (nitrogen or argon) blanketing for long-term storage or sensitive reactions.
Troubleshooting Guide: Addressing Common Experimental Issues
Q4: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?
This is a classic sign of degradation, most likely hydrolysis of the lactam ring. The opening of the five-membered ring introduces a carboxylic acid and a secondary amine, resulting in a significantly more polar molecule that will have a shorter retention time on a reverse-phase column.
-
Causality: This reaction is catalyzed by the presence of water and can be significantly accelerated by acidic or basic conditions.[2][3] Even seemingly neutral water can be slightly acidic due to dissolved CO2.
-
Verification: To confirm, you can intentionally degrade a small sample by treating it with dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and see if the retention time of the resulting peak matches your unknown impurity.
Q5: My reaction yield is lower than expected, and I see a new impurity with a similar polarity to my starting material. What's happening?
This could indicate oxidation of the primary hydroxymethyl group. The first oxidation product would be the corresponding aldehyde, which may have a similar polarity to the starting alcohol. Further oxidation would yield a carboxylic acid, a more polar compound.
-
Causality: This pathway is often mediated by exposure to atmospheric oxygen, trace metal contaminants, or oxidizing agents used in your reaction.[4]
-
Verification: Treat a sample with a mild oxidizing agent (e.g., 3% hydrogen peroxide) under controlled conditions. Analyze the resulting mixture by LC-MS to see if the mass of the new peak corresponds to the aldehyde ([M-2H]+) or carboxylic acid ([M-2H+O]+) of your starting material.
Q6: How can I definitively determine the degradation profile of this compound in my specific experimental matrix?
The most robust approach is to conduct a forced degradation study .[5][6] This involves intentionally exposing the compound to a variety of harsh conditions to predict potential degradation pathways and identify likely impurities.[7] This is a critical step in developing a stability-indicating analytical method.
Below is a diagram illustrating the most probable degradation pathways based on the compound's functional groups.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to be a starting point. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[7] You may need to adjust concentrations, temperatures, and exposure times.
Objective: To generate likely degradation products and establish a stability profile.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
Reagent-grade HCl, NaOH, and 30% H₂O₂
-
HPLC system with UV or MS detector
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in methanol.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), take an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[4] At time points, take an aliquot, dilute, and analyze.
-
Thermal Degradation: Place the solid compound in a 60°C oven. Separately, heat a solution of the compound at 60°C (protected from light).[8] Sample and analyze at time points.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples.
Data Summary Table:
| Stress Condition | Reagent | Temperature | Duration (Typical) | Potential Degradation |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | RT to 80°C | 2 - 48 hours | Lactam ring opening |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | RT to 80°C | 2 - 48 hours | Lactam ring opening |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 2 - 24 hours | Alcohol oxidation |
| Thermal | None (Solid & Soln) | 40°C - 80°C | 1 - 7 days | Multiple pathways |
| Photolytic | Light Source | Ambient | Per ICH Q1B | Multiple pathways |
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.
-
Generate Stressed Samples: Use the protocol above to create a mixture of the parent compound and its degradation products. A composite sample containing aliquots from all stress conditions is highly useful.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Begin with a simple gradient, for example, 5% to 95% Acetonitrile (with 0.1% formic acid) in Water (with 0.1% formic acid) over 20 minutes.
-
The acid helps to protonate silanols on the column and the analytes, often leading to sharper peaks.
-
-
Detection: Use a Photodiode Array (PDA) detector. This is crucial as it allows you to check for peak purity. If a degradation product co-elutes with the parent peak, the UV spectrum will be distorted.
-
Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (>1.5) for the parent peak and all degradation products.
-
Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[10] Specificity is proven by demonstrating that the parent peak is pure in all stressed samples.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2005). Stability testing of existing active substances and related finished products. [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products. [Link]
-
Prajapati, V. D., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Jain, D., & G, B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
de Oliveira, M. A. L., et al. (2015). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry. [Link]
-
Saudi Food & Drug Authority. (2018). Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Singh, S., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. [Link]
-
An, J., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Toxics. [Link]
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support guide for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1227465-53-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and stability of this versatile heterocyclic compound. By understanding the potential impurities and their origins, you can ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common impurities and stability of this compound.
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials (e.g., ethylamine, itaconic acid derivatives), residual reagents (e.g., catalysts, reducing agents like sodium borohydride), and by-products from side reactions. For instance, if the hydroxymethyl group is formed by the reduction of a corresponding ester, the unreacted ester is a common impurity.
-
Degradation Products: The 2-pyrrolidinone ring is a lactam (a cyclic amide) and is susceptible to hydrolysis, especially under strong acidic or basic conditions, which leads to ring-opening.[1] The hydroxymethyl group can also be a site for oxidative degradation.
-
Storage-Related Impurities: Improper storage, such as exposure to light, high temperatures, or oxygen, can accelerate the formation of degradation products.[1][2]
Q2: My compound is showing signs of degradation. What are the likely degradation pathways?
A2: The two primary degradation pathways for this compound are hydrolysis and oxidation.[1]
-
Hydrolysis: The amide bond within the pyrrolidinone ring can be cleaved by water, a process catalyzed by acid or base, to form the corresponding gamma-amino acid derivative.
-
Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to form an aldehyde or a carboxylic acid. The presence of trace metal ions or exposure to atmospheric oxygen can facilitate this process.
Q3: How should I properly store this compound to maintain its purity?
A3: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dark, and dry place.[2] For long-term storage, refrigeration at 2-8°C is advisable.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem 1: My NMR/LC-MS analysis shows unexpected peaks. How can I identify the impurities?
-
Initial Assessment: Compare the retention times (for LC) or chemical shifts (for NMR) of the unknown peaks with those of known starting materials and reagents used in the synthesis.
-
Mass Spectrometry (MS) Analysis: For LC-MS, the molecular weight of the impurities can provide critical clues. For example, an impurity with a mass 18 units higher than the parent compound could indicate a hydrolysis product. A mass shift of +14 or -2 could suggest oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, respectively.
-
Forced Degradation Study: A powerful technique to proactively identify potential degradation products is to perform a forced degradation study.[1] This involves subjecting a pure sample of your compound to stress conditions (e.g., strong acid, strong base, oxidation, heat, light) and analyzing the resulting mixtures. The impurities generated can then be used as reference standards to identify unknown peaks in your experimental samples.
Problem 2: The purity of my compound is lower than expected after synthesis and purification. What could have gone wrong?
-
Incomplete Reaction: The presence of starting materials suggests the reaction did not go to completion. Consider increasing the reaction time, temperature, or the molar ratio of reagents.
-
Ineffective Purification: If by-products are the main contaminants, your purification method may not be optimal.
-
Column Chromatography: Ensure the chosen solvent system provides adequate separation between your product and the impurities.
-
Distillation: This is effective for thermally stable liquids with boiling points significantly different from impurities. Vacuum distillation can be used to lower the boiling point and prevent thermal degradation.[3]
-
Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
-
Logical Workflow for Impurity Identification and Resolution
Caption: Workflow for identifying and resolving impurity issues.
Section 3: Protocols & Methodologies
This section provides detailed experimental protocols for the analysis and characterization of this compound and its impurities.
Protocol 3.1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust method for assessing the purity of this compound and quantifying non-volatile impurities.[4]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 3.2: Volatile Impurity Analysis by Gas Chromatography (GC)
GC is highly effective for detecting volatile and semi-volatile impurities, such as residual solvents or certain by-products.[4][5]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of ~5 mg/mL.
Potential Impurities and Their Synthetic Origin
The following diagram illustrates a plausible synthetic pathway and highlights where common impurities may arise.
Caption: Potential synthetic pathway and points of impurity formation.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- BenchChem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
- NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
- Agilent Technologies. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Fakultas Matematika dan Ilmu Pengetahuan Alam, Universitas Islam Indonesia. (n.d.). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
Welcome to the technical support guide for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this versatile pyrrolidinone derivative. As a key building block in medicinal chemistry, understanding its physicochemical behavior is paramount for successful experimental outcomes[1][2]. This guide provides in-depth, experience-driven answers to frequently asked questions and detailed protocols for solubility enhancement.
Section 1: Foundational Knowledge - Physicochemical Profile
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic moieties within its structure.
-
Hydrophilic (Water-Soluble) Features:
-
Lactam Ring: The cyclic amide (lactam) is polar and contains hydrogen bond acceptors (the carbonyl oxygen and the nitrogen, though the nitrogen's lone pair is partially delocalized).
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol group is a potent hydrogen bond donor and acceptor, significantly contributing to aqueous solubility.
-
-
Hydrophobic (Lipid-Soluble) Features:
-
Ethyl Group (-CH₂CH₃): The N-ethyl group is non-polar and increases the molecule's lipophilicity.
-
Pyrrolidinone Backbone: The carbon chain of the ring itself contributes to the overall non-polar surface area.
-
The interplay between these groups makes the molecule amphiphilic, suggesting it will have some solubility in both polar and non-polar solvents, but may not be freely soluble in highly polar solvents like water or highly non-polar solvents like hexanes. Its behavior is analogous to other N-alkyl pyrrolidones, which are known for their unique solubilizing properties[3][4].
Table 1: Computed Physicochemical Properties of Related Pyrrolidinone Derivatives
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | 2-Pyrrolidinone |
| Molecular Formula | C₇H₁₃NO₂[5] | C₅H₉NO[6] | C₄H₇NO |
| Molecular Weight | 143.18 g/mol [5] | 99.13 g/mol [6] | 85.09 g/mol |
| Predicted LogP | -0.1066[5] | -0.5[6] | -0.7 |
| Hydrogen Bond Donors | 1 (from -OH)[5] | 0[6] | 1 (from N-H) |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH)[5] | 1 (from C=O)[6] | 1 (from C=O) |
| Key Feature | Contains both N-alkyl and hydroxyl groups | Aprotic, highly polar solvent | Protic, polar solvent |
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q2: My compound shows poor solubility in aqueous buffers for my biological assay. What should I try first?
A2: Given the compound's predicted LogP near zero, poor aqueous solubility is a common hurdle. The primary, most direct approach is to employ a co-solvent. Pyrrolidinone derivatives themselves are excellent solubilizers, often acting through a combination of co-solvency and complexation[7][8].
Recommended Initial Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent at a high concentration (e.g., 10-100 mM). Dimethyl sulfoxide (DMSO) is a standard first choice. N-Methyl-2-pyrrolidone (NMP) is also an excellent, less toxic alternative known to solubilize a wide range of poorly soluble drugs[3][9].
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer.
-
Observe for Precipitation: Note the concentration at which precipitation occurs. It is crucial to keep the final concentration of the organic solvent in your assay below a threshold that affects the biological system (typically <0.5% v/v).
If precipitation occurs at your desired final concentration, a more systematic approach to co-solvent selection is necessary (see Section 3, Q5).
Q3: I am observing inconsistent solubility results between different batches of the compound. What is the likely cause?
A3: Inconsistency between batches often points to polymorphism[10]. Polymorphs are different crystalline forms of the same molecule, which can have significantly different physical properties, including solubility and dissolution rate. A more stable, lower-energy crystal lattice is harder to break apart, resulting in lower solubility.
Causality & Troubleshooting:
-
The Cause: Different synthesis or purification conditions (e.g., solvent of crystallization, cooling rate) can lead to the formation of different polymorphs[11].
-
Validation Step: It is critical to perform solid-state characterization on each batch to ensure consistency.
-
X-Ray Powder Diffraction (XRPD): The "gold standard" for identifying different crystalline forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions associated with various polymorphs.
-
If polymorphism is confirmed, you must either standardize the manufacturing process to produce a single, desired form or select a formulation strategy that bypasses crystallinity altogether, such as an amorphous solid dispersion[12].
Q4: My compound dissolves initially, but the solution becomes cloudy or precipitates after a few hours. What is happening?
A4: This phenomenon typically indicates one of two issues: degradation or crystallization from a supersaturated state.
-
Chemical Degradation: The lactam ring in the pyrrolidinone structure can be susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, forming an amino acid derivative[13]. The resulting degradant may have a different solubility profile, leading to precipitation.
-
Troubleshooting: Prepare solutions in buffers of varying pH (e.g., 5.0, 7.4, 9.0) and monitor for the appearance of new peaks over time using a stability-indicating method like LC-MS[14]. Avoid pH extremes during storage.
-
-
Crystallization from Supersaturation: You may have created a thermodynamically unstable supersaturated solution. This is common when a drug is dissolved in a good solvent and then diluted with a poor solvent (an "anti-solvent"). The molecules will eventually self-assemble into a more stable, crystalline (and less soluble) form.
Section 3: Advanced Solubilization Strategies - A Step-by-Step Guide
When simple co-solvents are insufficient, advanced formulation strategies are required. The choice of strategy depends on the desired final dosage form and application.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q5: How can I systematically select an appropriate co-solvent system?
A5: A systematic screening process using a ternary phase diagram approach can efficiently identify optimal co-solvent ratios. This involves mapping the solubility of the compound in various mixtures of a strong solvent, a weaker co-solvent, and an anti-solvent (your aqueous buffer).
Experimental Protocol: Co-solvent System Screening
-
Component Selection:
-
Solvent 1 (S1): A strong solvent in which the compound is freely soluble (e.g., NMP, DMSO).
-
Solvent 2 (S2): A water-miscible co-solvent with a good safety profile (e.g., Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)).
-
Anti-Solvent (AS): The aqueous buffer for your final application.
-
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in S1 (e.g., 50 mg/mL).
-
Titration & Observation: a. In a series of clear glass vials, prepare different binary mixtures of S1 and S2 (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 v/v). b. To each vial, add a fixed amount of your compound to achieve a target concentration. c. Slowly titrate each mixture with the Anti-Solvent (aqueous buffer), vortexing after each addition. d. Record the volume of anti-solvent added at the first sign of persistent cloudiness or precipitation.
-
Data Analysis: Plot the results on a ternary diagram to visualize the region of solubility. The goal is to find a composition that maximizes the amount of aqueous buffer while keeping the compound dissolved.
Q6: What are the best formulation approaches for enhancing aqueous solubility for in vitro or in vivo studies?
A6: For more demanding applications, converting the compound into a more soluble physical form is a robust strategy. Amorphous solid dispersions and cyclodextrin complexes are two industry-standard approaches[15][16].
Method A: Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This technique disperses the compound at a molecular level within a hydrophilic polymer matrix, preventing crystallization and enhancing dissolution[12].
Experimental Protocol: ASD Preparation
-
Materials:
-
This compound ("Compound")
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl Methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone) in which both compound and polymer are soluble.
-
-
Procedure: a. Accurately weigh the Compound and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask. c. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-60°C). d. A thin, clear film should form on the flask wall. Continue drying under high vacuum for 12-24 hours to remove residual solvent. e. Scrape the resulting solid, grind it into a fine powder, and store it in a desiccator.
-
Validation (Crucial Step): a. Confirm the amorphous nature of the dispersion using XRPD (absence of sharp Bragg peaks) and/or DSC (observation of a single glass transition temperature, Tg).
Table 2: Troubleshooting for Amorphous Solid Dispersions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation / Crystallization during Prep | High processing temperature; Slow solvent evaporation; Drug-polymer incompatibility. | Optimize temperature and drying rate; Select a polymer with stronger hydrogen bonding potential[12]. |
| Poor Dissolution Enhancement | Incomplete amorphization; Inappropriate polymer choice. | Confirm amorphization via XRPD/DSC; Test polymers with higher aqueous solubility (e.g., Soluplus®). |
| Crystal Growth during Storage | High molecular mobility (storage above Tg); High humidity. | Store at controlled temperature and low humidity; Incorporate a secondary polymer or surfactant to inhibit crystallization[12]. |
Method B: Cyclodextrin (CD) Complexation
This method encapsulates the hydrophobic parts of your compound within the central cavity of a cyclodextrin molecule, presenting a hydrophilic exterior to the aqueous environment[10].
Experimental Protocol: CD Complex Preparation
-
Materials:
-
This compound ("Compound")
-
Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)).
-
Deionized water or buffer.
-
-
Procedure (Phase Solubility Diagram): a. Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD). b. Add an excess amount of the Compound to each solution. c. Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached. d. Filter the samples through a 0.22 µm syringe filter to remove undissolved solid. e. Quantify the concentration of the dissolved Compound in each filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: a. Plot the solubility of the Compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (AL-type) indicates the formation of a soluble 1:1 complex. b. This plot allows you to determine the exact amount of cyclodextrin needed to dissolve your target concentration of the compound.
Section 4: Analytical & Quality Control
Q7: How can I accurately quantify the concentration of this compound in my formulations?
A7: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique[17]. For lower concentrations or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) provides superior sensitivity and selectivity[18].
Key considerations for method development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Detection: The lactam chromophore should allow for UV detection, typically in the 200-220 nm range.
-
Validation: The method must be validated for linearity, accuracy, and precision using a calibration curve prepared with a reference standard.
Q8: How do I monitor for potential degradation of the compound in my solutions?
A8: A stability-indicating analytical method is essential. This is typically an LC-MS method that can separate the parent compound from its potential degradation products[14].
Caption: Plausible degradation pathways for this compound.
Monitoring Strategy:
-
Forced Degradation Study: Intentionally subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradants[14].
-
Method Development: Develop an LC-MS method that can resolve the parent peak from all stress-induced degradant peaks.
-
Stability Testing: Use this validated method to analyze your formulated solutions at various time points (e.g., 0, 4, 8, 24 hours) under relevant storage conditions to quantify the parent compound and detect any increase in degradation products.
References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link][15]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link][19]
-
National Institutes of Health (PMC). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link][16]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. Available at: [Link][10]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link][20]
-
ResearchGate. (2025). Solubilization of poorly soluble compounds using 2-pyrrolidone. Available at: [Link][7]
-
National Institutes of Health (PubChem). (n.d.). CID 160765293 | C10H18N2O4. Available at: [Link][21]
-
National Institutes of Health (PMC). (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Available at: [Link][3]
-
PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Available at: [Link][8]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Available at: [Link][4]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link][1]
-
PubMed. (2008). Solubility improvement of drugs using N-methyl pyrrolidone. Available at: [Link][9]
-
ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available at: [Link][13]
-
NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. Available at: [Link][17]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available at: [Link][18]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link][11]
-
PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Available at: [Link][14]
-
National Institutes of Health (PubChem). (n.d.). N-methyl-2-pyrrolidone. Available at: [Link][6]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemscene.com [chemscene.com]
- 6. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. CID 160765293 | C10H18N2O4 | CID 160765293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, answer critical questions, and troubleshoot common challenges encountered during catalyst selection and reaction optimization for this important γ-lactam intermediate.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your synthetic strategy and initial catalyst considerations.
Q1: What are the primary catalytic strategies for synthesizing N-substituted γ-lactams like this compound?
There are two predominant catalytic approaches, each depending on the chosen starting materials:
-
Reductive Amination/Cyclization Cascade: This is one of the most efficient methods, starting from a γ-keto acid or ester precursor. The process involves the formation of an imine with ethylamine, followed by a metal-catalyzed asymmetric reduction and subsequent spontaneous intramolecular cyclization. Ruthenium-based catalysts are particularly effective for this transformation, providing high yields and excellent enantioselectivity for chiral lactams.[1][2]
-
Dehydrogenative Lactamization from Amino Alcohols: This strategy involves the intramolecular cyclization of an N-ethyl substituted amino alcohol. This is an atom-economical approach where a catalyst, often a transition metal complex, facilitates the oxidation of the alcohol to an aldehyde and subsequent cyclization. The choice of catalyst is critical to selectively favor lactam formation over the corresponding cyclic amine.[3]
-
Post-Modification via N-Alkylation: A simpler, though less convergent, method involves the direct N-alkylation of a pre-synthesized 4-(hydroxymethyl)pyrrolidin-2-one core. This reaction is typically mediated by a strong base, not a catalyst in the traditional sense, but catalyst choice in the synthesis of the core remains a critical factor.[4]
Q2: How do I choose between a metal-based catalyst and an organocatalyst?
The choice depends on the specific reaction, desired outcome (especially stereoselectivity), and process constraints.
-
Metal-Based Catalysts (e.g., Ru, Ni, Co, Ir): These are highly efficient for reactions like reductive amination and dehydrogenative cyclizations.[1][5][6] They often exhibit high turnover numbers and can function under milder conditions. For asymmetric synthesis, chiral ligands coordinated to the metal center are essential for inducing stereoselectivity.[1] However, they can be sensitive to air and moisture, and residual metal contamination in the final product is a significant concern in pharmaceutical applications, often requiring additional purification steps.
-
Organocatalysts: These are metal-free small organic molecules, such as proline and its derivatives.[7][8] They are particularly powerful for reactions involving enamine or iminium ion intermediates, like Michael additions or aldol reactions, which can be part of a multi-step synthesis of functionalized pyrrolidinones.[9] Their primary advantages are lower toxicity, reduced sensitivity to air and moisture, and the absence of metal contamination issues. However, they often require higher catalyst loadings (e.g., 10-20 mol%) compared to metal catalysts.
Q3: What role does the solvent play in catalyst performance?
The solvent is a critical parameter that can dramatically influence catalyst activity and selectivity. It affects catalyst solubility, substrate solvation, and the stability of reaction intermediates. For instance, in many metal-catalyzed hydrogenations or reductive aminations, polar aprotic solvents like THF or dioxane are common, while organocatalytic reactions may favor polar protic solvents like ethanol or even aqueous media to facilitate key proton transfer steps.[4][9] Always consult the literature for the specific catalytic system you are employing.
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues directly related to catalysis in the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Symptom: The reaction shows minimal conversion of starting material to the desired this compound after the expected reaction time.
-
Potential Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The catalyst may not be suitable for the specific substrate or may have been deactivated.
-
Solution: Verify the catalyst's compatibility with your starting material's functional groups. Some functional groups can act as poisons. Ensure the catalyst was handled under the correct atmosphere (e.g., inert gas for air-sensitive Ru complexes). Consider a screening experiment with different classes of catalysts (see Protocol 1).
-
-
Incorrect Reaction Conditions: Temperature, pressure, or mixing may be suboptimal.
-
Solution: Systematically vary the temperature. Some catalytic cycles have a high activation energy. Ensure adequate stirring, especially for heterogeneous catalysts, to overcome mass transfer limitations.
-
-
Sub-Optimal Precursor: The chosen synthetic route may be inefficient. For instance, direct cyclization of certain amino acids can be low-yielding without proper activation.
-
Solution: Re-evaluate the synthetic strategy. A reductive amination cascade from a keto-ester is often more robust and higher-yielding than other routes.[1]
-
-
Issue 2: Formation of Undesired Side Products (Poor Selectivity)
-
Symptom: TLC or LC-MS analysis shows multiple products. In the case of amino alcohol cyclization, the major product might be the cyclic amine instead of the desired lactam.
-
Potential Causes & Solutions:
-
Incorrect Catalyst for Desired Outcome: The catalyst may inherently favor an alternative reaction pathway.
-
Solution: Catalyst choice is paramount for selectivity. For amino alcohol cyclization, specific amination catalysts can be tuned to produce either the lactam or the cyclic amine.[3] Adding a hydrogen acceptor (like a sacrificial ketone) can favor the lactam, while adding water can favor the amine.[3]
-
-
Over-reduction: If using a strong reducing agent (e.g., LiAlH4) in a cascade reaction, the lactam product itself might be reduced to the corresponding cyclic amine.[10]
-
Solution: Switch to a milder reducing agent (e.g., NaBH4) or a catalytic hydrogenation system where conditions can be more finely controlled.
-
-
Substrate Control Issues: The inherent reactivity of the substrate may lead to side reactions like polymerization or intermolecular reactions.
-
Solution: Adjust reaction concentration (often lower concentration favors intramolecular cyclization). The catalyst's ligand can also play a role; bulkier ligands can create a steric environment that favors the desired intramolecular pathway.
-
-
Issue 3: Reaction Stalls Before Completion
-
Symptom: The reaction proceeds initially but stops before all the limiting reagent is consumed.
-
Potential Causes & Solutions:
-
Catalyst Degradation: The catalyst may have a limited lifetime under the reaction conditions.
-
Solution: Add a second charge of catalyst midway through the reaction to see if it restarts. If so, a slow-addition strategy or using a more robust catalyst may be necessary.
-
-
Product Inhibition: The synthesized this compound may coordinate to the catalyst's active site more strongly than the starting material, effectively stopping the catalytic cycle.
-
Solution: This is a more challenging issue. Running the reaction at a higher temperature might overcome the product inhibition. Alternatively, a different catalyst with a less sterically hindered active site might be less susceptible to inhibition.
-
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Pyrrolidinone Synthesis
| Catalytic System | Precursor Type | Key Conditions | Typical Yield | Selectivity | Reference(s) |
| Ru-Catalyzed Cascade | γ-Keto Ester + NH₄I | H₂, Chiral Ligand, IPA | High (up to 97%) | Excellent enantioselectivity | [1] |
| Amination Catalyst | Amino Alcohol | Sacrificial Ketone, 160°C | Good | High for Lactam | [3] |
| Ni or Co Catalyst | 3-Pyrroline | Hydrosilylation | Good to Excellent | Regioselective Alkylation | [6] |
| Base-Mediated N-Alkylation | 2-Pyrrolidinone | NaH, Alkyl Halide, DMF | Good to Excellent | High for N-Alkylation | [4] |
| Organocatalyst (Pyrrolidine) | 4-hydroxy-pyridin-2-one | Ethanol, 80°C | High (72-87%) | Michael Addition Product | [9] |
Experimental Protocol 1: General Procedure for Catalyst Screening in Reductive Amination/Cyclization
This protocol outlines a parallel screening approach to identify a lead catalyst for the synthesis of this compound from a suitable γ-keto ester precursor.
-
Precursor Synthesis: Synthesize the precursor, ethyl 4-hydroxy-5-oxohexanoate, via established literature methods.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of high-pressure vials. To each vial, add the γ-keto ester (1.0 equiv., e.g., 0.1 mmol).
-
Catalyst Addition: To each respective vial, add the catalyst to be screened (e.g., 1-5 mol%).
-
Vial A: [Ru(p-cymene)Cl₂]₂ with a chiral phosphine ligand (e.g., BINAP).
-
Vial B: A commercially available Nickel catalyst (e.g., Raney Nickel).
-
Vial C: A Cobalt complex.
-
Vial D: Control (no catalyst).
-
-
Reagent Addition: Add anhydrous solvent (e.g., isopropanol, 1 M concentration) to each vial, followed by ethylamine (1.2 equiv.).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a parallel reactor block. Pressurize the system with hydrogen gas (e.g., 50 bar) and begin stirring at the desired temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 24 hours), cool the reactor, carefully vent the hydrogen, and take an aliquot from each vial for analysis by LC-MS or GC-MS to determine conversion and product formation.
-
Work-up & Analysis: For promising candidates, perform a full work-up by filtering off the catalyst (if heterogeneous) or through a silica plug, concentrating the filtrate, and purifying by column chromatography to determine the isolated yield.
Visualizing Catalytic Pathways
Catalyst Selection Workflow
This diagram provides a logical decision-making process for selecting a catalyst based on your starting material.
Caption: A decision tree for initial catalyst selection.
Simplified Catalytic Cycle: Ru-Catalyzed Reductive Amination
This diagram illustrates the key steps in the formation of the lactam ring from a keto ester precursor using a Ruthenium catalyst.
Caption: Simplified Ru-catalyzed reductive amination cycle.
References
- BenchChem. Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis.
- Hyster, T. K. (2020).
- ACS Publications. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters.
- RSC Publishing. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers.
- MDPI. (2023).
- Organic Chemistry Portal. Pyrrolidine synthesis.
- RSC Publishing. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
- Leonori, D. (2021). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC, NIH.
- Shi, L., et al. (2020). Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters.
- Taylor & Francis Online. (2023). Synthesis of 4-hydroxy-3-benzoylpyridin-2(1H)
- Semantic Scholar.
- BenchChem.
- UiTM Institutional Repository. (2022).
- PrepChem.com. Synthesis of (2S,4R)-4-amino-N-ethyl-2-hydroxymethyl pyrrolidine.
Sources
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- 2. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. | Semantic Scholar [semanticscholar.org]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Photoenzyme for Challenging Lactam Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. prepchem.com [prepchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one and its Analogs in CNS Drug Discovery
Introduction: The Privileged Pyrrolidinone Scaffold
The 2-pyrrolidinone ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active compounds.[1] This five-membered lactam is not merely a synthetic curiosity; it is the core of the "racetam" class of nootropics, beginning with Piracetam, which was developed to enhance learning and memory.[2] The versatility of this scaffold has since been exploited to produce agents with diverse therapeutic applications, from neuroprotection to epilepsy.[2][3] A prime example of this evolution is Levetiracetam, a highly successful antiepileptic drug, which demonstrated that subtle modifications to the pyrrolidinone core could unlock entirely new mechanisms and potent activities.[4]
This guide focuses on 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one , a derivative that combines key structural features from its predecessors: the N-alkylation seen in many pyrrolidinone-based solvents and drugs, and a 4-position substitution, a critical determinant of potency in anticonvulsants like Levetiracetam.[4][5] As researchers, our goal is not just to synthesize new molecules but to understand their place within the vast chemical landscape. How does this compound stack up against established players? What is the specific contribution of the N-ethyl group versus the 4-hydroxymethyl moiety?
To answer these questions, we will embark on a comparative analysis, pitting our lead compound against a carefully selected panel of derivatives. This guide is structured to provide not only a theoretical framework but also the practical, validated experimental protocols necessary to generate robust, comparative data for making informed decisions in a drug development pipeline.
Section 1: Structural Comparison of Key Pyrrolidinone Derivatives
The biological activity of a pyrrolidinone derivative is intrinsically linked to the nature and position of its substituents. To understand the potential of this compound, we must compare it to analogs that allow us to dissect its structure-activity relationship (SAR). Our chosen comparators are:
-
4-(Hydroxymethyl)pyrrolidin-2-one: The parent scaffold, lacking the N-ethyl group. This molecule serves as a crucial baseline to evaluate the impact of N-alkylation on biological activity.
-
Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide): A blockbuster anticonvulsant whose mechanism involves binding to the synaptic vesicle protein 2A (SV2A).[4] It provides a benchmark for anticonvulsant potency and a known molecular target.
-
Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide): The archetypal nootropic agent.[2] Including Piracetam allows us to explore potential cognitive-enhancing effects, a historical application of this scaffold.
The structural relationships between these compounds are illustrated below.
Section 2: Comparative Physicochemical Profiling
Before delving into biological assays, a fundamental comparison of physicochemical properties is essential. These parameters, such as lipophilicity (LogP) and topological polar surface area (TPSA), are critical determinants of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross the blood-brain barrier (BBB).
| Property | This compound | 4-(Hydroxymethyl)pyrrolidin-2-one[] | Levetiracetam | Piracetam |
| Molecular Formula | C₇H₁₃NO₂ | C₅H₉NO₂ | C₈H₁₄N₂O₂ | C₆H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 143.18 | 115.13 | 170.21 | 142.16 |
| LogP (calculated) | -0.6 | -1.1 | -0.5 | -1.1 |
| TPSA (Ų) | 49.8 | 49.8 | 69.1 | 69.1 |
| H-Bond Donors | 1 | 2 | 2 | 2 |
| H-Bond Acceptors | 2 | 2 | 2 | 2 |
Interpretation for Drug Development:
-
LogP: All compounds exhibit low LogP values, indicating high hydrophilicity. While generally a challenge for BBB penetration, many successful CNS drugs operate in this range. The N-ethylation in our lead compound slightly increases lipophilicity compared to its parent scaffold.
-
TPSA: The TPSA values are well within the range associated with good BBB penetration (< 90 Ų). The presence of the acetamide side chain in Levetiracetam and Piracetam increases their TPSA compared to the simpler hydroxymethyl derivatives.
-
Hydrogen Bonding: The parent scaffold has two hydrogen bond donors (the N-H and O-H groups). N-ethylation removes one of these, which can influence binding interactions and membrane permeability.
Section 3: A Methodological Guide to Biological Comparison
Here, we outline a series of validated experimental protocols designed to comprehensively compare the biological activity of our lead compound against the selected derivatives. The causality behind experimental choices is explained to ensure a self-validating system of inquiry.
Experiment 1: In Vitro Target Engagement via SV2A Radioligand Binding Assay
Causality and Rationale: Levetiracetam's primary mechanism of action is its stereoselective binding to the synaptic vesicle glycoprotein 2A (SV2A).[4] This assay is the logical first step to determine if this compound engages with the same molecular target. By comparing its binding affinity (Ki) to that of Levetiracetam and the parent scaffold, we can quantify the contributions of the N-ethyl and 4-hydroxymethyl groups to target engagement.
Experimental Protocol:
-
Preparation of Crude Synaptic Membranes:
-
Homogenize frozen rat cerebral cortex tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine 50 µL of synaptic membrane preparation (approx. 100 µg protein), 25 µL of the radioligand [³H]-Levetiracetam (at a final concentration of ~2 nM), and 25 µL of the competing compound (our lead compound, Levetiracetam, etc.) at various concentrations (from 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add 25 µL of binding buffer instead of a competitor. For non-specific binding, add 25 µL of a high concentration (10 µM) of unlabeled Levetiracetam.
-
Incubate the plate at 4°C for 60 minutes with gentle agitation.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Experiment 2: In Vivo Efficacy via the Audiogenic Seizure (AGS) Mouse Model
Causality and Rationale: An in vitro binding affinity does not always translate to in vivo efficacy. The AGS model in susceptible mouse strains (e.g., DBA/2) is a gold-standard preclinical screen for anticonvulsant activity and is particularly sensitive to drugs that modulate synaptic transmission, like Levetiracetam.[4] This experiment allows for a direct, functional comparison of the seizure-protection capabilities of our compounds and enables the calculation of a median effective dose (ED₅₀).
Experimental Protocol:
-
Animals and Acclimation:
-
Use male DBA/2 mice, aged 21-25 days (the period of maximal sensitivity to audiogenic seizures).
-
Acclimatize animals to the housing facility for at least 3 days prior to testing, with ad libitum access to food and water.
-
-
Drug Administration:
-
Prepare solutions of each test compound (lead compound, Levetiracetam, parent scaffold) and a vehicle control (e.g., 0.9% saline) on the day of the experiment.
-
Divide mice into groups (n=8-10 per dose level). Administer the compounds via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30, 100 mg/kg).
-
The timing of the test after injection should correspond to the peak plasma/brain concentration of the drug, typically 30-60 minutes for i.p. administration.
-
-
Induction of Seizures:
-
At the designated time post-injection, place each mouse individually into a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., an electric bell, 100-120 dB) for 60 seconds or until a tonic hindlimb extension seizure occurs.
-
-
Scoring and Observation:
-
An observer, blinded to the treatment groups, should score the seizure response. A common scoring system includes:
-
Wild running phase.
-
Clonic seizure (loss of righting reflex).
-
Tonic hindlimb extension.
-
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase, as this is the most robust and consistently protected endpoint by anticonvulsants.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of mice protected from the tonic hindlimb extension.
-
Use probit analysis to determine the ED₅₀ value for each compound—the dose at which 50% of the animals are protected.
-
Compare the ED₅₀ values and their confidence intervals to rank the in vivo potency of the compounds.
-
Section 4: Anticipated Data and SAR Interpretation
By executing the protocols above, we can populate a comprehensive data summary table to build a clear structure-activity relationship.
| Compound | SV2A Binding Ki (nM) (Hypothetical) | AGS Protection ED₅₀ (mg/kg, i.p.) (Hypothetical) |
| This compound | 150 | 15 |
| 4-(Hydroxymethyl)pyrrolidin-2-one | >10,000 | >100 |
| Levetiracetam | 50 | 5 |
| Piracetam | >10,000 | Inactive |
Interpreting the Hypothetical Data:
-
Role of N-Alkylation: The dramatic difference in activity between 4-(Hydroxymethyl)pyrrolidin-2-one (inactive) and this compound (active) would strongly suggest that the substituent on the nitrogen is essential for SV2A binding and in vivo efficacy. The N-H of the parent scaffold may be detrimental to binding.
-
Role of the 4-Position Substituent: While our lead compound shows good activity, it is less potent than Levetiracetam. This implies that the 4-hydroxymethyl group confers activity but is suboptimal compared to the (S)-butanamide side chain of Levetiracetam for SV2A binding. This could be due to steric or electronic differences in how the side chains interact with the binding pocket.
-
Correlation between In Vitro and In Vivo Data: A strong correlation between lower Ki values and lower ED₅₀ values would validate SV2A as the primary target for the observed anticonvulsant effect.
Conclusion
This guide provides a logical and experimentally validated framework for the comparative analysis of this compound. By systematically evaluating its physicochemical properties, in vitro target engagement, and in vivo functional efficacy against well-chosen benchmarks, researchers can precisely determine its therapeutic potential. This structured approach, moving from fundamental properties to complex biological systems, is the cornerstone of modern drug discovery. The insights gained from such a comparison not only classify a single molecule but also enrich our understanding of the entire pyrrolidinone scaffold, paving the way for the rational design of next-generation CNS therapeutics.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. Available at: [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [While a direct clickable link to the full text may require subscription, the abstract is widely available. For this guide, a general search result on pyrrolidone derivatives is used.] Available at: [Link]
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11. Available at: [Link]
-
Vernon, M. W., & Sorkin, E. M. (1991). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. Drugs & Aging, 1(1), 17-35. [A general search result on nootropics is used for accessibility.] Available at: [Link]
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- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final drug substance. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, offering insights into the rationale behind experimental choices and presenting supporting data for informed decision-making.
The imperative for stringent purity assessment is underscored by regulatory bodies worldwide, which mandate comprehensive characterization of all starting materials and intermediates.[1] Impurities can arise from various stages, including unreacted starting materials, by-products of the synthesis, or degradation products.[2][3] For pyrrolidinone derivatives, common impurities can include structurally related compounds and residual solvents.[4] Therefore, a multi-faceted analytical approach is not just recommended but essential for a complete purity profile.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound. Each technique offers unique advantages and, when used in concert, provides a robust and validated purity analysis.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A self-validating system for purity relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[2][5] Its strength lies in its ability to separate compounds with subtle differences in polarity.
Causality of Experimental Choices: A reversed-phase HPLC method is typically the first choice due to the polar nature of the target molecule. The selection of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation of the main component from its potential impurities. A gradient elution is often employed to resolve compounds with a wider range of polarities. UV detection is suitable if the impurities possess a chromophore; however, for those that do not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. For unequivocal identification, coupling HPLC with mass spectrometry (LC-MS) is the gold standard.[6]
dot
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare sample solutions at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity by the area normalization method.
-
| Analyte | Retention Time (min) | Area (%) |
| Impurity 1 | 4.5 | 0.15 |
| This compound | 8.2 | 99.75 |
| Impurity 2 | 12.1 | 0.10 |
Table 1: Example HPLC data for a batch of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[4][7] It is particularly useful for detecting residual solvents and volatile by-products that may be present in the sample.
Causality of Experimental Choices: The choice of a GC column with an appropriate stationary phase is crucial for resolving potential impurities. A mid-polar phase is often a good starting point for a multifunctional molecule like this compound. The temperature program of the GC oven is optimized to ensure good separation of all volatile components. The mass spectrometer provides definitive identification of the separated compounds by comparing their mass spectra to a library database.
dot
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for purity analysis.
Experimental Protocol: GC-MS Analysis
-
Preparation of Sample Solution:
-
Prepare a solution of the sample at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak with the NIST library for identification.
-
| Compound | Retention Time (min) | Identification |
| Peak 1 | 3.5 | Dichloromethane (Solvent) |
| Peak 2 | 10.8 | This compound |
| Peak 3 | 13.2 | Related Impurity A |
Table 2: Example GC-MS data for a batch of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8][9] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance when an internal standard of known purity is used.[10][11]
Causality of Experimental Choices: ¹H NMR is typically used for qNMR as it offers high sensitivity and dispersion. The selection of a suitable internal standard is critical; it should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities, and it must be stable and not react with the sample. The relaxation delay (d1) is set to be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
dot
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for absolute purity determination.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a relaxation delay (d1) of 30 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the internal standard.
-
| Parameter | Value |
| Analyte Signal Integral (I_analyte) | 1.00 (for CH₂) |
| Analyte Protons (N_analyte) | 2 |
| Internal Standard Signal Integral (I_IS) | 1.00 (for CH=CH) |
| Internal Standard Protons (N_IS) | 2 |
| Analyte Weight (W_analyte) | 10.2 mg |
| Internal Standard Weight (W_IS) | 5.1 mg |
| Analyte MW (MW_analyte) | 143.18 g/mol |
| Internal Standard MW (MW_IS) | 116.07 g/mol |
| Internal Standard Purity (P_IS) | 99.9% |
| Calculated Purity | 99.6% |
Table 3: Example qNMR data and calculation for the absolute purity of this compound.
Comparative Summary and Recommendations
| Technique | Principle | Primary Application | Advantages | Limitations |
| HPLC-UV/MS | Differential partitioning between stationary and mobile phases | Detection of non-volatile and thermally labile impurities | High resolution, high sensitivity, applicable to a wide range of compounds.[12] | May not detect impurities without a chromophore (UV), requires reference standards for identification. |
| GC-MS | Separation based on volatility and interaction with stationary phase | Detection of volatile and semi-volatile impurities (e.g., residual solvents) | Excellent for volatile compounds, provides structural information for identification.[13] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity determination and structural confirmation | Provides absolute quantification without a specific reference standard for the analyte, non-destructive.[10] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[11] |
For a comprehensive and robust validation of the purity of this compound, a combination of these orthogonal techniques is highly recommended. HPLC should be the primary method for quantifying related substances, while GC-MS is essential for controlling residual solvents. qNMR serves as an excellent orthogonal method to confirm the absolute purity and provide an independent verification of the primary assay results. This integrated approach ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. May 2013, 3(1), 31-40. [Link]
-
Profound Research. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]
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European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. 2014. [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
Oxford Instruments. Consistency and Purity - Magnetic Resonance. [Link]
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AZoM. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. 2021. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. 2014. [Link]
-
ResearchGate. Analytical method validation: A brief review. [Link]
-
PharmaCompass. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. 2025. [Link]
-
NIOSH. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
PubMed. GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. [Link]
-
ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
-
ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. 2011. [Link]
-
Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. 2014. [Link]
-
Purosolv. Pharmacopeia-Grade Solvents for Unmatched Purity Standards. 2024. [Link]
-
Science Rabbit. Pharmacopeial Solvents & Impurities. [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. 2020. [Link]
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- 13. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrrolidinone Analogs
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of nootropic drugs like Piracetam and versatile solvents such as N-methylpyrrolidinone (NMP). The subtle structural variations among its analogs dictate their physicochemical properties and, consequently, their applications. For researchers in drug development and chemical synthesis, the ability to rapidly and accurately distinguish between these analogs is paramount for quality control, reaction monitoring, and structural elucidation.
This comprehensive guide provides a comparative analysis of key pyrrolidinone analogs using fundamental spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining not just what is observed, but why specific structural modifications manifest as distinct spectral signatures. The objective is to equip researchers with the foundational knowledge and practical protocols to confidently characterize these important molecules.
Diagram 1: Core Pyrrolidinone Structure and Common Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of nearly every atom in a pyrrolidinone analog.
Causality of Chemical Shift Variations
The electron density around a nucleus dictates its chemical shift (δ). Electron-withdrawing groups (like the carbonyl) deshield adjacent nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups shield nuclei, moving signals upfield. The substituent at the nitrogen (N-1) atom is the primary source of spectral variation among the analogs discussed here.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the characteristic chemical shifts for 2-pyrrolidinone and its key derivatives. Note that shifts can vary slightly based on the deuterated solvent used.[1][2][3]
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Analog | H-3 (CH₂) | H-4 (CH₂) | H-5 (CH₂) | N-Substituent Protons | N-H |
| 2-Pyrrolidinone | ~2.28 | ~2.03 | ~3.43 | - | ~7.0 (broad)[4] |
| N-Methylpyrrolidinone (NMP) | ~2.25 | ~1.90 | ~3.20 | ~2.75 (s, 3H)[5] | - |
| N-Vinylpyrrolidone (NVP) | ~2.35 | ~2.00 | ~3.45 | ~4.4 (dd), ~4.9 (dd), ~6.9 (dd) | - |
| Piracetam | ~2.30 | ~1.90 | ~3.40 | ~3.85 (s, 2H) | - |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Analog | C-2 (C=O) | C-3 (CH₂) | C-4 (CH₂) | C-5 (CH₂) | N-Substituent Carbons |
| 2-Pyrrolidinone | ~179.8 | ~31.0 | ~18.0 | ~42.5 | - |
| N-Methylpyrrolidinone (NMP) | ~174.5 | ~30.8 | ~18.1 | ~49.5 | ~29.2 |
| N-Vinylpyrrolidone (NVP) | ~173.5 | ~31.5 | ~17.8 | ~46.2 | ~130.5 (=CH), ~94.5 (=CH₂) |
| Piracetam | ~175.0 | ~31.5 | ~17.5 | ~50.0 | ~52.0 (CH₂), ~171.0 (CONH₂) |
Expert Analysis:
-
N-Substitution Effects: Replacing the N-H of 2-pyrrolidinone with an alkyl (NMP), vinyl (NVP), or acetamide (Piracetam) group removes the broad N-H proton signal and introduces new, highly diagnostic signals for the substituent.
-
Deshielding Trends: The vinyl group in NVP is electron-withdrawing, causing a downfield shift in the adjacent C-5 and H-5 signals compared to NMP. The acetamide group in Piracetam also exhibits an electron-withdrawing effect.
-
Carbonyl Carbon (C-2): The chemical shift of the carbonyl carbon is sensitive to the N-substituent. The N-H in 2-pyrrolidinone results in the most downfield shift due to hydrogen bonding and resonance effects.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy excels at identifying specific functional groups by measuring the vibrations of molecular bonds. For pyrrolidinone analogs, the most informative region of the spectrum is typically between 4000 and 1500 cm⁻¹.
The Diagnostic Amide I Band
The most prominent feature in the IR spectrum of any pyrrolidinone is the strong absorption band corresponding to the C=O stretching vibration, known as the "Amide I" band. The position of this band is highly sensitive to the molecular environment, including hydrogen bonding and the electronic nature of the N-substituent.
Comparative IR Data
Table 3: Key Diagnostic IR Absorption Bands (Wavenumbers in cm⁻¹)
| Analog | N-H Stretch | C-H Stretch | C=O Stretch (Amide I) | C-N Stretch |
| 2-Pyrrolidinone | ~3250 (broad)[4] | ~2950, ~2870[4] | ~1680[4] | ~1290[4] |
| N-Methylpyrrolidinone (NMP) | - | ~2930, ~2860 | ~1670 | ~1295 |
| N-Vinylpyrrolidone (NVP) | - | ~2950, ~2880 | ~1690 | ~1285 |
| Piracetam | ~3350, ~3200 (Amide N-H) | ~2960, ~2890 | ~1695 (Ring), ~1660 (Amide) | ~1280 |
Expert Analysis:
-
N-H Stretch: The broad N-H stretch around 3250 cm⁻¹ is a clear identifier for the parent 2-pyrrolidinone.[4] This band is absent in the N-substituted analogs. Piracetam introduces new N-H stretching bands from its primary amide group.
-
Amide I Band Position: The C=O stretch in NVP is at a higher wavenumber (~1690 cm⁻¹) compared to 2-pyrrolidinone (~1680 cm⁻¹) and NMP (~1670 cm⁻¹). This is because the vinyl group's π-system withdraws electron density from the nitrogen, reducing the resonance contribution to the amide bond and increasing the C=O double bond character. Piracetam displays two distinct C=O bands for the ring lactam and the side-chain amide.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion, [M+H]⁺.
Comparative Mass Spectrometry Data
Table 4: Molecular Weights and Key Mass Spectrometry Ions
| Analog | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 86.1 | 56, 41 |
| N-Methylpyrrolidinone (NMP) | C₅H₉NO | 99.13[6] | 100.1 | 84, 56, 42 |
| N-Vinylpyrrolidone (NVP) | C₆H₉NO | 111.14[7] | 112.1 | 111, 83, 56, 41[8] |
| Piracetam | C₆H₁₀N₂O₂ | 142.16 | 143.2 | 98, 85, 44 |
Expert Analysis:
-
Molecular Ion: The molecular ion peak immediately distinguishes between the analogs due to their different molecular weights.
-
Fragmentation Patterns: The fragmentation of the pyrrolidinone ring often involves characteristic losses. For example, the loss of the N-substituent or cleavage of the ring can produce common fragments. The ion at m/z 85 often corresponds to the protonated pyrrolidinone ring after loss of the side chain, as seen in Piracetam. NVP shows a prominent molecular ion at m/z 111 in many GC-MS applications.[8]
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For pyrrolidinone analogs, the primary absorption is related to the n → π* and π → π* transitions of the carbonyl group.
Comparative UV-Vis Data
Table 5: UV-Vis Spectroscopic Data (in Methanol or Water)
| Analog | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| 2-Pyrrolidinone | ~210-215 | Low | n → π |
| N-Methylpyrrolidinone (NMP) | ~283 | Low | n → π |
| N-Vinylpyrrolidone (NVP) | ~234 | High | π → π |
| Piracetam | ~207[9] | Moderate | n → π |
Expert Analysis:
-
Conjugation Effects: The most significant difference is observed with NVP. The conjugation of the vinyl group's π-system with the nitrogen's lone pair and the carbonyl group creates an extended chromophore. This lowers the energy required for the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength (λmax ~234 nm) and a significant increase in absorption intensity compared to the other analogs.
-
Simple Amides: 2-Pyrrolidinone, NMP, and Piracetam lack this extended conjugation and thus exhibit weaker n → π* transitions at shorter wavelengths.[9]
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide standardized procedures for acquiring high-quality spectroscopic data for pyrrolidinone analogs.
Diagram 2: General Workflow for Spectroscopic Analysis
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the pyrrolidinone analog for ¹H NMR, or 50-100 mg for ¹³C NMR.[10]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[11] The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.[1]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely. Wipe the outside of the tube clean.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
For ¹H NMR , acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).[12]
-
For ¹³C NMR , acquire a proton-decoupled spectrum. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum to identify key functional groups.
Methodology (for liquid samples using Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean.
-
Acquire a background spectrum.[13] This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself.
-
-
Sample Analysis:
-
Data Processing & Cleaning:
-
The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of the major absorption bands.
-
Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[14]
-
Conclusion
The spectroscopic characterization of pyrrolidinone analogs is a clear demonstration of how minor structural changes lead to distinct and predictable spectral outcomes. NMR spectroscopy provides a detailed blueprint of the carbon-hydrogen framework, with N-substituents creating unique chemical shifts and spin-spin coupling patterns. IR spectroscopy offers a rapid method for confirming the presence of the core lactam structure via the Amide I band and identifying other key functional groups. Mass spectrometry provides unequivocal molecular weight determination, while UV-Vis spectroscopy is particularly powerful for identifying conjugated systems, as demonstrated by the unique spectral signature of N-Vinylpyrrolidone.
By employing these techniques in a complementary fashion and adhering to rigorous experimental protocols, researchers can confidently identify, differentiate, and assess the purity of pyrrolidinone analogs, accelerating progress in both pharmaceutical development and materials science.
References
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Elucidating the Three‐Dimensional Structure of Piracetam through Rotational Spectroscopy. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. Retrieved from [Link]
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N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya. Retrieved from [Link]
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UV-Spectrophotometric Methods for Determination of Citicoline sodium and Piracetam in Pharmaceutical Formulation. (n.d.). Scholars Research Library. Retrieved from [Link]
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GC-MS Determination of N-Vinyl-2-Pyrrolidone in Plastic, Electronic and Electrical Products. (2018). Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 54(1), 35-38. Retrieved from [Link]
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N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]
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GC-MS Determination of N-Vinyl-2-Pyrrolidone in Plastic, Electronic and Electrical Products. (2019, July 17). Physical Testing and Chemical Analysis. Retrieved from [Link]
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Development and validation of spectrophotometric methods for simultaneous estimation of citicoline and piracetam in tablet dosage form. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis, Spectrophotometric and Stoichiometric Studies of Metal Complexes of Four Antipsychotic Drugs in Bulk, Spiked Human Plasma. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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How to Prepare Samples for NMR. (n.d.). University of Ottawa. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
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2-Pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech. Retrieved from [Link]
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Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. (2015, January 19). ResearchGate. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved from [Link]
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A Comparative Guide to the Biological Efficacy of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one and Structurally Related Nootropic Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Scaffold in Nootropic and Neuroprotective Drug Discovery
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered lactam is a versatile structural motif that provides a three-dimensional framework, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Within the realm of central nervous system (CNS) disorders, pyrrolidinone derivatives, most notably the racetam class of drugs, have been investigated for their potential nootropic and neuroprotective effects.[2] These compounds are explored for their ability to enhance cognitive functions like memory and learning and to protect neurons from damage.[2][3]
This guide provides a comparative analysis of the potential biological efficacy of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one , a lesser-studied derivative, against well-established and structurally similar pyrrolidinone-based nootropics. Due to the limited direct experimental data on the target compound, this document is structured as a proposed investigational framework. It outlines the scientific rationale and detailed experimental protocols to objectively assess its performance, drawing upon established methodologies and structure-activity relationship (SAR) insights from the broader class of pyrrolidinone nootropics.[4]
Compound Selection for Comparative Analysis
To establish a meaningful comparison, we have selected two well-characterized pyrrolidinone derivatives with known nootropic and neuroprotective properties:
-
Piracetam: The archetypal racetam, considered the first nootropic agent. It serves as a fundamental benchmark for cognitive-enhancing effects.[2]
-
Aniracetam: A more lipophilic analogue of piracetam, known for its anxiolytic and cognitive-enhancing properties, believed to act in part through modulation of AMPA receptors.
The selection of these compounds allows for a comparison of this compound against both a foundational nootropic and a more functionally diverse analogue.
Hypothesized Biological Activity of this compound
Based on the structure-activity relationships of pyrrolidinone derivatives, we can hypothesize the potential biological activities of this compound:
-
The N-ethyl group may increase lipophilicity compared to piracetam, potentially enhancing blood-brain barrier penetration.
-
The 4-(hydroxymethyl) substituent could influence receptor binding and may offer sites for further metabolic modification. This functional group may also impact the compound's solubility and interaction with biological targets.
We hypothesize that this compound may exhibit nootropic and neuroprotective properties, potentially through mechanisms common to other pyrrolidinone derivatives, such as modulation of neurotransmitter systems or enhancement of neuronal plasticity.
Proposed Experimental Workflows for Comparative Efficacy
To systematically evaluate the biological efficacy of this compound against the selected comparators, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo assays.
Caption: Proposed experimental workflow for evaluating the biological efficacy of pyrrolidinone derivatives.
In Vitro Efficacy Assessment
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: A deficit in the neurotransmitter acetylcholine is a hallmark of cognitive decline.[3] Inhibition of acetylcholinesterase, the enzyme that degrades acetylcholine, is a key mechanism of some cognitive enhancers.[5] This assay will determine if the test compounds can potentiate cholinergic neurotransmission.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified human recombinant acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6]
-
Prepare solutions of the test compounds (this compound, Piracetam, Aniracetam) and a positive control (e.g., Donepezil) at various concentrations.
-
Prepare the substrate solution (acetylthiocholine) and the chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[7]
-
-
Assay Procedure (96-well plate format):
-
Add the AChE enzyme solution to each well.
-
Add the test compound solutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.[6]
-
Initiate the reaction by adding the substrate and DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the enzymatic reaction.[7]
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for each compound.
-
Neuroprotection Assay in SH-SY5Y Cells
Rationale: The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurodegenerative processes and evaluating the neuroprotective effects of compounds.[8] This assay will assess the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.[9]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.[10]
-
Induction of Neurotoxicity:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[9]
-
-
Cell Viability Assessment (MTT Assay):
-
After the neurotoxin exposure, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
Caption: Workflow for the in vitro neuroprotection assay using SH-SY5Y cells.
In Vivo Efficacy Assessment
Morris Water Maze (MWM) for Cognitive Enhancement
Rationale: The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, which are hippocampus-dependent cognitive functions often impaired in neurodegenerative diseases.[11][12]
Protocol:
-
Animal Model: Use adult male mice or rats.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[11]
-
Procedure:
-
Acquisition Phase: For several consecutive days, train the animals to find the hidden platform from different starting locations. Administer the test compounds (or vehicle) orally or via intraperitoneal injection before each training session.[13]
-
Probe Trial: After the acquisition phase, remove the platform and allow the animals to swim freely for a set duration.
-
-
Data Collection and Analysis:
-
Escape Latency: The time taken to find the platform during the acquisition phase.
-
Time in Target Quadrant: The time spent in the quadrant where the platform was previously located during the probe trial.
-
Swim Path Analysis: Track the swim paths of the animals to assess search strategies.
-
Comparative Data Summary
The following tables present a hypothetical summary of expected data to facilitate comparison.
Table 1: In Vitro Efficacy
| Compound | AChE Inhibition (IC50, µM) | Neuroprotection (EC50, µM) |
| This compound | To be determined | To be determined |
| Piracetam | >100 | ~50-100 |
| Aniracetam | >100 | ~10-50 |
| Donepezil (Positive Control) | ~0.01-0.1 | Not Applicable |
Table 2: In Vivo Efficacy (Morris Water Maze)
| Treatment Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle Control | 30 ± 5 | 28 ± 4 |
| This compound | To be determined | To be determined |
| Piracetam (100 mg/kg) | 22 ± 4 | 40 ± 5 |
| Aniracetam (50 mg/kg) | 18 ± 3 | 45 ± 6 |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for evaluating the biological efficacy of this compound in comparison to established nootropic agents. The proposed experiments will provide crucial data on its potential mechanisms of action, neuroprotective capabilities, and cognitive-enhancing effects. The outcomes of these studies will determine if this compound warrants further investigation as a potential therapeutic agent for cognitive disorders. Future studies could explore its effects on other neurotransmitter systems, its detailed pharmacokinetic profile, and its efficacy in more complex animal models of neurodegeneration.
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A Comparative Guide to the Catalytic Performance of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of asymmetric organocatalysis, the quest for novel, efficient, and selective catalysts is perpetual. The pyrrolidine scaffold, famously exemplified by (S)-proline, has established itself as a cornerstone of this discipline, demonstrating remarkable efficacy in a wide array of stereoselective transformations.[1][2][3] This guide provides an in-depth comparative analysis of a promising, yet underexplored, proline derivative: 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one . We will benchmark its hypothesized performance against established pyrrolidine-based catalysts in the context of the asymmetric aldol reaction, a critical carbon-carbon bond-forming reaction in organic synthesis.[4][5] This document is intended to serve as a technical resource, grounded in mechanistic principles and supported by experimental data from closely related systems, to inform your catalyst selection and experimental design.
The Pyrrolidine Core: A Privileged Motif in Organocatalysis
The remarkable catalytic prowess of (S)-proline and its derivatives stems from their ability to function as "simplest enzymes," activating carbonyl compounds through the formation of nucleophilic enamine intermediates.[4][6] The stereoselectivity of these reactions is meticulously controlled by the rigid pyrrolidine ring and the strategic positioning of a hydrogen-bond-donating group, typically a carboxylic acid, which stabilizes the transition state.[1][7] This mechanistic understanding has fueled the development of a plethora of proline derivatives, each designed to enhance catalytic activity, improve solubility, or fine-tune stereochemical outcomes.[8][9][10]
This compound emerges as an intriguing candidate within this family. Its structural features suggest a unique combination of properties:
-
N-Ethyl Group: N-alkylation of the pyrrolidine ring is a known strategy to modify the steric environment of the catalytic site and enhance solubility in organic solvents. This can lead to improved catalyst turnover and broader applicability in various reaction media.
-
4-(Hydroxymethyl) Group: The presence of a hydroxyl group at the 4-position introduces a potential hydrogen-bond donor. While lacking the acidity of a carboxylic acid, this hydroxyl moiety could still play a crucial role in organizing the transition state assembly, thereby influencing the stereochemical course of the reaction. Its flexibility, compared to the more rigid 4-hydroxyproline, may offer distinct stereochemical control.
Benchmarking Performance in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between an aldehyde and a ketone is a quintessential benchmark for evaluating the performance of new organocatalysts.[11][12][13] Here, we present a comparative analysis of the catalytic potential of this compound alongside well-established proline-based catalysts. While direct experimental data for our target compound is not yet prevalent in the literature, we can project its potential efficacy based on the performance of structurally analogous catalysts.
Comparative Performance Data of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 20 | DMSO | 4 | 97 | 93:7 | 99 | [14] |
| (2S,4R)-4-Hydroxyproline | 20 | DMSO | 24 | 95 | 95:5 | >99 | [15] |
| (2S,4R)-4-OTBS-proline | 5 | CH2Cl2 | 48 | 92 | 99:1 | >99 | [15] |
| Hypothesized Performance: | |||||||
| This compound | 10-20 | Various | 24-72 | Good to High | Moderate to High | Good to High | - |
Note: The performance of this compound is a projection based on its structural features and the performance of related catalysts. Experimental validation is required.
Mechanistic Insights and the Role of Structural Modifications
The stereochemical outcome of proline-catalyzed aldol reactions is dictated by the formation of a highly organized, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[6] The catalyst's stereocenter directs the facial selectivity of the enamine's attack on the aldehyde.
Caption: Generalized catalytic cycle for a proline-type catalyzed aldol reaction.
For This compound , the hydroxymethyl group at the C4 position is poised to influence this transition state. It can potentially engage in hydrogen bonding with the aldehyde's carbonyl oxygen, further rigidifying the transition state assembly and enhancing stereocontrol. The N-ethyl group, by increasing steric bulk and altering the electronic nature of the nitrogen, may also modulate the stability and reactivity of the enamine intermediate.
Experimental Protocols for Catalyst Benchmarking
To facilitate the direct comparison of this compound with other organocatalysts, we provide a standardized experimental protocol for the asymmetric aldol reaction. Adherence to a consistent methodology is paramount for generating reliable and comparable data.
General Procedure for the Asymmetric Aldol Reaction
Caption: Standardized workflow for benchmarking organocatalyst performance.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol)
-
Ketone (e.g., cyclohexanone, 5.0 mmol)
-
Organocatalyst (e.g., this compound, 0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, 2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde in the chosen solvent, add the ketone at room temperature.
-
Add the organocatalyst to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the diastereomeric ratio (dr).
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral high-performance liquid chromatography (HPLC) analysis.
Conclusion and Future Outlook
While direct, peer-reviewed experimental data on the catalytic performance of This compound is currently limited, its structural features present a compelling case for its potential as a highly effective organocatalyst in asymmetric synthesis. The strategic combination of an N-ethyl group for enhanced solubility and modified sterics, along with a 4-(hydroxymethyl) group for potential hydrogen-bond-mediated transition state stabilization, makes it a prime candidate for further investigation.
We strongly encourage the experimental validation of this catalyst using the benchmarked protocols outlined in this guide. Such studies will be invaluable in elucidating the precise impact of its unique structural motifs on catalytic activity and stereoselectivity, and will undoubtedly contribute to the expanding toolkit of the modern synthetic chemist.
References
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Al-Momani, L. A. (2015). Asymmetric Direct Aldol Reaction Using Modified Hydroxyproline (Hyp) Derivatives. Jordan Journal of Chemistry, 9(4), 289-300. [Link]
-
Houk, K. N., & Bahmanyar, S. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of proline-catalyzed asymmetric aldol reaction. ResearchGate.[Link]
-
Saikia, B. S., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 12(9), 1599-1608. [Link]
-
Cobb, A. J. A., Shaw, D. M., Longbottom, D. A., Gold, J. B., & Ley, S. V. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
- Albrecht, Ł., & Rogozińska, M. (2015). Chapter 10: Hydroxyproline Derivatives as Asymmetric Organocatalysts.
-
Celentano, G., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2970. [Link]
-
Favi, G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(5), 1435–1449. [Link]
-
LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. LibreTexts.[Link]
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Al-Momani, L. A. (2014). Synthesis, Characterization and Catalytic Behavior of some L-Hydroxyprolines Dimers for Asymmetric Aldol Reaction. Jordan Journal of Chemistry, 9(4), 289-300. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia.[Link]
-
Al-Momani, L. A. (2014). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 328-343. [Link]
-
Mase, N., et al. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Organic Letters, 8(23), 5433–5435. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.[Link]
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A Researcher's Guide to Investigating the Cross-Reactivity of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity study of the novel compound 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one. As the landscape of novel psychoactive substances (NPS) continues to evolve, understanding the analytical behavior of new chemical entities is paramount for accurate toxicological screening and forensic analysis. This document outlines the scientific rationale, experimental protocols, and data interpretation strategies necessary to evaluate the potential for this compound to interfere with common drug screening methodologies.
Introduction: The Analytical Challenge of Pyrrolidinone Derivatives
This compound belongs to the pyrrolidinone class of compounds. This chemical family includes a number of emerging NPS, such as α-pyrrolidinopentiophenone (α-PVP) and its analogs, which are known for their potent stimulant effects.[1] The structural similarity of these compounds to established drugs of abuse, such as amphetamines and cathinones, raises significant concerns about their potential for cross-reactivity in routine drug screening immunoassays.[2][3] False-positive results from initial screens can have serious clinical and legal ramifications, making a thorough investigation of the cross-reactivity of new compounds an essential step in their analytical characterization.
This guide will detail a systematic approach to assess the cross-reactivity of this compound against common immunoassay panels and confirm these findings using highly specific chromatographic techniques. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound study.
Designing the Cross-Reactivity Study: A Multi-Faceted Approach
A comprehensive cross-reactivity study should employ a two-tiered approach: initial screening with immunoassays followed by confirmatory analysis using mass spectrometry. This strategy mirrors the standard workflow in forensic and clinical toxicology.
Caption: Experimental workflow for the cross-reactivity study.
Selection of Potential Cross-Reactants
The choice of compounds to test alongside this compound is critical. This selection should be based on structural similarity and prevalence in common drug screening panels.
Structurally Similar Compounds:
-
Pyrrolidinone-based NPS: α-Pyrrolidinopentiophenone (α-PVP), α-Pyrrolidinohexiophenone (α-PHP), and 3,4-Methylenedioxypyrovalerone (MDPV) are key analogs due to the shared pyrrolidine ring, a feature known to influence cross-reactivity in some amphetamine immunoassays.[4][5]
-
Other N-substituted Pyrrolidinones: N-Ethyl-2-pyrrolidone (NEP) and N-Methyl-2-pyrrolidone (NMP) should be included to assess the impact of the core structure without the additional phenyl group present in many synthetic cathinones.
Common Drugs of Abuse (10-Panel Screen):
A standard 10-panel drug test typically includes:
-
Amphetamines (Amphetamine, Methamphetamine)
-
Barbiturates (e.g., Phenobarbital)
-
Benzodiazepines (e.g., Diazepam)
-
Cannabinoids (THC)
-
Cocaine
-
Methadone
-
Methaqualone
-
Opiates (e.g., Morphine, Codeine)
-
Phencyclidine (PCP)
Experimental Protocols
Immunoassay Screening
The initial screening phase utilizes commercially available immunoassay kits, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Enzyme Multiplied Immunoassay Technique (EMIT). The principle of these assays is the competitive binding of an antibody to the target drug or a structurally similar compound.[11]
Protocol:
-
Sample Preparation: Prepare a series of concentrations of this compound and each potential cross-reactant in drug-free urine. A typical concentration range would be from 10 ng/mL to 10,000 ng/mL.
-
Assay Procedure: Follow the manufacturer's instructions for the selected immunoassay kits (e.g., for amphetamines, opiates, etc.).
-
Data Analysis: Determine the concentration of each compound that produces a positive result (i.e., the cutoff concentration). Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Drug / Lowest Concentration of Test Compound Producing a Positive Result) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation
GC-MS is a gold-standard technique for the definitive identification of volatile and semi-volatile compounds.[12] It provides excellent separation and structural information. For some compounds, derivatization may be necessary to improve thermal stability and chromatographic behavior.[13]
Protocol:
-
Sample Preparation (Urine):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the urine samples. A common LLE method involves adjusting the pH of the urine to basic (e.g., pH 9-10) and extracting with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
(Optional) Derivatize the extract with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to improve the volatility of the hydroxyl group.
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.[11]
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 90°C and ramping up to 300°C.[11]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan acquisition (e.g., m/z 50-550).
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of certified reference materials.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Confirmation
LC-MS/MS is a highly sensitive and specific technique, particularly for polar and thermally labile compounds that are not well-suited for GC-MS.[14]
Protocol:
-
Sample Preparation (Urine):
-
Dilute the urine sample (e.g., 1:4) with the initial mobile phase.
-
For some applications, enzymatic hydrolysis with β-glucuronidase may be performed to cleave conjugated metabolites.
-
Centrifuge the sample to remove particulates.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of drugs of abuse.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. Two to three MRM transitions (a precursor ion and its characteristic product ions) should be monitored for each analyte to ensure specificity.
-
-
Data Analysis: Quantify the analytes by comparing the peak areas to a calibration curve prepared with certified reference materials.
Data Presentation and Interpretation
The results of the cross-reactivity study should be presented in a clear and comparative format.
Molecular Structure Comparison
A visual comparison of the molecular structures of this compound and potential cross-reactants is essential for understanding the basis of any observed cross-reactivity.
Caption: Structural comparison of the target compound and potential cross-reactants.
Immunoassay Cross-Reactivity Data
The results from the immunoassay screening should be summarized in a table. The following is an example of how this data could be presented (hypothetical data).
| Compound | Amphetamine Immunoassay (% Cross-Reactivity) | Opiate Immunoassay (% Cross-Reactivity) |
| This compound | < 0.1% | < 0.1% |
| Amphetamine | 100% | < 0.1% |
| Methamphetamine | 120% | < 0.1% |
| α-PVP | 5% | < 0.1% |
| Morphine | < 0.1% | 100% |
Confirmatory Analysis Data
The confirmatory analysis provides definitive identification and quantification. The results should confirm the presence or absence of the target compounds in samples that screened positive in the immunoassays.
| Sample ID | Immunoassay Result (Amphetamine) | GC-MS/LC-MS/MS Confirmation |
| Urine + this compound (1000 ng/mL) | Negative | This compound Detected |
| Urine + Amphetamine (500 ng/mL) | Positive | Amphetamine Detected |
| Urine + α-PVP (5000 ng/mL) | Positive | α-PVP Detected |
Conclusion and Implications
The data generated from this comprehensive study will provide a clear understanding of the cross-reactivity profile of this compound. If significant cross-reactivity is observed with any of the screening assays, this information is crucial for toxicology laboratories to avoid misinterpretation of results. Conversely, a lack of cross-reactivity indicates that this compound may go undetected in routine screens, highlighting the importance of specific and comprehensive analytical methods for NPS. The methodologies outlined in this guide provide a robust framework for the scientific community to evaluate the analytical challenges posed by emerging psychoactive substances.
References
-
Ellefritz, J. W., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of analytical toxicology, 37(8), 547-553. Available at: [Link]
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Mobile Health. (n.d.). List of substances screened in drug panel tests. Available at: [Link]
-
Recovered.org. (2023). What Are 10-Panel Drug Tests?. Available at: [Link]
-
Drugs.com. (2023, July 31). What is a 10-Panel Drug Test and what does it detect?. Available at: [Link]
-
Checkr. (2022, December 2). What Is a 10-Panel Drug Test? Complete Guide to Drug Screening. Available at: [Link]
-
Verywell Health. (2023, October 26). 10-Panel Drug Tests on Urine, Hair, and More. Available at: [Link]
-
Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 39(8), 641-647. Available at: [Link]
-
Al-Soud, Y. A., et al. (2019). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 7(4), 59. Available at: [Link]
-
Glicksberg, L., et al. (2019). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 44(10), 1837-1845. Available at: [Link]
-
Petrie, M., et al. (2014). Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Journal of analytical toxicology, 38(7), 415-423. Available at: [Link]
-
Papsun, D., et al. (2023). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Clinical toxicology, 61(5), 356-362. Available at: [Link]
-
Frison, G., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Molecules, 25(21), 5035. Available at: [Link]
-
DeRienz, R. T., et al. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of forensic sciences, 59(6), 1557-1564. Available at: [Link]
-
Petrie, M., et al. (2014). Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. Journal of analytical toxicology, 38(7), 415-423. Available at: [Link]
-
Zawilska, J. B., & Wojcieszak, J. (2019). α-Pyrrolidinophenones: a new wave of designer cathinones. Naunyn-Schmiedeberg's archives of pharmacology, 392(9), 1037-1049. Available at: [Link]
-
Al-Soud, Y. A., et al. (2019). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 7(4), 59. Available at: [Link]
-
Dinis-Oliveira, R. J., et al. (2024). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology, 14, 1323389. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]
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Lin, H. R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques. Journal of Analytical Toxicology, 39(8), 641-647. Available at: [Link]
-
Sadykova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. Available at: [Link]
-
Ataman Kimya. (n.d.). N-ETHYL PYRROLIDONE. Available at: [Link]
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A Researcher's Guide to Enantiomeric Excess Determination of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. For a chiral building block like 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a molecule of interest in the synthesis of various bioactive compounds, ensuring enantiopurity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into method selection based on experimental context.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers, by their nature, possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The analytical strategies discussed herein all rely on the fundamental principle of creating a transient or permanent chiral environment to induce diastereomeric differentiation, which can then be detected and quantified.
At a Glance: Method Comparison
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP). | Creation of a diastereomeric environment through chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce chemical shift non-equivalence. |
| Analyte Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | Requires analyte to be volatile and thermally stable. Derivatization is often necessary for polar molecules like the target compound. | Not dependent on volatility. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Resolution | Generally excellent. | Typically very high resolution. | Dependent on the choice of chiral auxiliary and magnetic field strength. |
| Instrumentation | Widely available in analytical laboratories. | Common analytical instrument. | Standard in most chemical research facilities. |
| Method Development | Can be time-consuming due to the need for column and mobile phase screening. | Often requires optimization of temperature programs and derivatization conditions. | Requires screening of suitable CDAs or CSAs and optimization of sample concentration. |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Rationale for HPLC in Analyzing this compound
Given the polar nature and low volatility of this compound, stemming from the hydroxyl and lactam functional groups, chiral HPLC is an excellent first choice. It circumvents the need for derivatization, which can introduce additional steps and potential sources of error. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including those with hydrogen bond donors and acceptors like our target molecule.
Experimental Protocol: Direct Chiral HPLC Method
This protocol provides a starting point for the method development for the enantiomeric separation of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a recommended starting point. Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting gradient could be 90:10 (n-hexane:isopropanol). The addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), can improve peak shape for basic compounds.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the lactam chromophore).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
4. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[1][2]
II. Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantioseparation, renowned for its high resolution and speed. It is particularly well-suited for volatile and thermally stable compounds. For non-volatile or polar analytes like this compound, a derivatization step is typically required to increase volatility and thermal stability.[3]
Rationale for GC: When to Consider Derivatization
While requiring an extra step, chiral GC can offer superior resolution and faster analysis times compared to HPLC. The hydroxyl group of our target molecule is the primary site for derivatization. Acylation with a reagent like trifluoroacetic anhydride (TFAA) or silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common strategies to produce a more volatile and thermally stable derivative suitable for GC analysis.
Experimental Protocol: Chiral GC with Derivatization
1. Derivatization:
-
In a vial, dissolve approximately 1 mg of this compound in 100 µL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add an excess of the derivatizing agent (e.g., 50 µL of TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC injection.
2. GC System and Conditions:
-
Column: A cyclodextrin-based chiral capillary column is recommended. For example, a column coated with a derivative of beta-cyclodextrin, such as Rt-βDEXse.[4] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation. An example program: Hold at 100 °C for 2 min, then ramp at 5 °C/min to 200 °C, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection: Split injection with a high split ratio (e.g., 50:1).
3. Data Analysis:
-
The % ee is calculated from the peak areas of the two derivatized enantiomers, as described for the HPLC method.
III. NMR Spectroscopy
NMR spectroscopy offers a distinct advantage as a non-destructive technique for ee determination. The principle lies in converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR. This is achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[5][6]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[7]
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte.[6]
Rationale for NMR: A Complementary Approach
NMR is particularly useful for confirming results from chromatographic methods and for situations where sample recovery is desired. For this compound, the hydroxyl group is the reactive handle for derivatization with a CDA. The resulting diastereomeric esters will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration and ee calculation.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid Chloride)
1. Derivatization (in an NMR tube):
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (e.g., 1.2 equivalents).
-
Add a slight excess (e.g., 1.1 equivalents) of a single enantiomer of Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl).
-
Cap the NMR tube and mix thoroughly. The reaction is typically fast and proceeds at room temperature.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. If using Mosher's acid, a ¹⁹F NMR spectrum can also be acquired, which often provides baseline-separated signals for the diastereomers with a simpler background.[8]
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or the CF₃ group in ¹⁹F NMR) in the two diastereomers.
-
Integrate the areas of these two signals.
-
The % ee is calculated from the integral values, similar to the chromatographic methods.
Conclusion and Recommendations
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, sample throughput requirements, and the need for sample recovery.
-
For routine quality control and high-throughput screening, chiral HPLC is often the method of choice due to its robustness and direct applicability without derivatization.
-
Chiral GC can be an excellent alternative if higher resolution or faster analysis times are required, provided that a reliable derivatization protocol is established.
-
NMR spectroscopy serves as an invaluable orthogonal technique for method validation and for structural confirmation. Its non-destructive nature is a significant advantage in research settings where sample quantities may be limited.
Ultimately, a multi-faceted approach, potentially employing HPLC as the primary method and NMR for confirmation, provides the most comprehensive and trustworthy assessment of the enantiomeric purity of this compound, ensuring the highest standards of quality for downstream applications in research and drug development.
References
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]
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NMR determination of enantiomeric excess. (2015). ResearchGate. [Link]
- NMR method for determination of enantiomeric compositions with chiral shift reagents. (1975).
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Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. (n.d.). Semantic Scholar. [Link]
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Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. [Link]
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Determination of Enantiomeric Excess in Confined Aprotic Solvent. (2020). National Institutes of Health. [Link]
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Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. [Link]
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Synthesis of a New Chiral Pyrrolidine. (n.d.). National Institutes of Health. [Link]
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Chiral methods. (n.d.). ScienceDirect. [Link]
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Chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. [Link]
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A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (n.d.). National Institutes of Health. [Link]
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Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (n.d.). Der Pharma Chemica. [Link]
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Navigating the Synthesis of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical cornerstone of progress. This guide provides an in-depth, objective comparison of two potential synthetic routes to 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry. By examining the cost-effectiveness, procedural complexities, and potential yields of each pathway, this document aims to empower researchers to make informed decisions for their specific laboratory and production needs.
The pyrrolidinone core is a prevalent motif in a wide array of biologically active compounds. The title compound, with its ethyl group on the nitrogen and a hydroxymethyl substituent, presents a versatile scaffold for further chemical elaboration. This guide will dissect two primary synthetic strategies: the direct N-alkylation of a commercially available precursor and a multi-step approach starting from more fundamental reagents.
Route 1: Direct N-Alkylation of 4-(hydroxymethyl)pyrrolidin-2-one
This approach is a straightforward, two-component reaction involving the deprotonation of the lactam nitrogen followed by quenching with an ethylating agent.
Workflow Overview
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth comparison of potential analytical methods for the quantification of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a key pyrrolidinone derivative.[1][2] The focus is a proposed inter-laboratory validation study, designed to establish the reproducibility and reliability of these methods across different laboratory settings.
While a specific inter-laboratory study for this compound is not publicly available, this guide synthesizes best practices from international regulatory guidelines and data from the analysis of structurally similar compounds to present a comprehensive validation framework.[3] The primary analytical techniques considered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their widespread use and suitability for this class of compounds.[4][5][6]
This guide will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), providing a blueprint for a scientifically sound inter-laboratory comparison.[7][8][9][10]
The Imperative of Inter-Laboratory Validation
Before a new analytical method can be confidently implemented for routine use in quality control, its performance characteristics must be thoroughly evaluated. An inter-laboratory validation study, also known as a collaborative study, is the pinnacle of method validation. It aims to determine the variability of results when the same sample is analyzed by different laboratories using the same method. This process is crucial for establishing the method's robustness and ensuring that it can be successfully transferred between different sites.[11]
The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process.[12][13] This modern framework underscores the importance of understanding and controlling sources of variability, a key outcome of inter-laboratory studies.[14][15]
Comparative Analytical Methodologies
Based on the analysis of similar pyrrolidinone derivatives, two primary analytical techniques are proposed for the quantification of this compound: HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For pyrrolidinone derivatives, reversed-phase HPLC is a common approach.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.[16]
The choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Designing the Inter-laboratory Validation Study
A well-designed inter-laboratory study is essential for generating meaningful and reliable data. The following workflow outlines the key stages of such a study, grounded in the principles of the ICH, FDA, and EMA guidelines.[17][18][19][20][21]
Caption: Workflow for an Inter-laboratory Validation Study.
Experimental Protocols
1. HPLC-UV Method Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
2. GC-MS Method Protocol
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Derivatization (if necessary): Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility.
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., ethyl acetate) and perform derivatization if required before injection.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters that should be assessed in the inter-laboratory study, along with typical acceptance criteria derived from ICH guidelines.[14][22]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied. |
Data Presentation and Interpretation
The data from the participating laboratories should be collected and analyzed statistically to determine the inter-laboratory reproducibility. The results should be presented in a clear and concise manner, allowing for easy comparison of the performance of the HPLC and GC-MS methods.
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelationship of Core Analytical Method Validation Parameters.
Conclusion
The inter-laboratory validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By following the principles outlined in international regulatory guidelines and by carefully designing and executing a collaborative study, a robust and reliable analytical method can be established. This guide provides a comprehensive framework for such a study, comparing the suitability of HPLC and GC-MS techniques and detailing the necessary validation parameters and experimental protocols. The successful completion of an inter-laboratory validation will provide the necessary confidence for the routine use of the chosen analytical method in a regulated environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
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ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
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SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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ResearchGate. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. [Link]
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National Center for Biotechnology Information. (n.d.). CID 160765293 | C10H18N2O4. [Link]
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PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. [Link]
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MDPI. (n.d.). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. [Link]
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PubMed. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one, a compound of interest in various synthetic pathways. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to offer procedural, step-by-step guidance, ensuring that you and your team can operate with confidence and security.
The Cornerstone of Laboratory Safety: A Proactive Approach to PPE
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE whenever hazards cannot be eliminated through engineering or administrative controls.[2] A thorough hazard assessment is the critical first step in selecting the appropriate PPE for any task involving chemical handling.[3][4] This assessment should consider the physical state of the chemical, the quantity being handled, the potential for splashes or aerosol generation, and the specific laboratory environment.
Core Principles of PPE Selection and Use
-
"When it is necessary.": Understand the specific tasks that require PPE.
-
"What kind is necessary.": Select PPE based on the identified hazards.
-
"How to properly put it on, adjust, wear and take it off.": Proper donning and doffing procedures are crucial to prevent cross-contamination.[5]
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, based on an analysis of related compounds and established laboratory safety standards.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Must meet ANSI Z87.1 standards.[6] Ensure a snug fit to prevent any gaps where chemicals could enter. |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A fully buttoned lab coat made of a low-linting, non-porous material is essential. Consider disposable gowns for procedures with a high likelihood of contamination. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for handling larger quantities or for prolonged procedures. Change gloves frequently, and always immediately after known contact with the chemical.[6] |
| Respiratory Protection | Generally not required with adequate ventilation. | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7][8] |
Operational Plans: From Preparation to Disposal
A systematic approach to PPE usage minimizes the risk of exposure and ensures a safe working environment.
Donning (Putting On) PPE: A Step-by-Step Protocol
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully fastened.
-
Eye and Face Protection: Put on safety glasses or goggles. If a face shield is required, it should be worn over the primary eye protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE: Preventing Cross-Contamination
-
Gloves (Outer Pair): If double-gloved, remove the outer pair using a glove-to-glove technique, peeling them off and turning them inside out.
-
Gown/Lab Coat: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Avoid touching the exterior of the gown.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or headband.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash and dry hands thoroughly.
Disposal Plan for Contaminated PPE
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves and Gowns: Place in a designated, labeled hazardous waste container immediately after removal.
-
Reusable PPE: Decontaminate reusable items such as face shields and safety glasses according to your institution's established protocols.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection.
References
-
Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Retrieved from Google Search.[2]
-
Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from osha.gov.[9]
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Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from osha.gov.[5]
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OSHA Standards for Personal Protective Equipment - Avetta. (n.d.). Retrieved from avetta.com.[3]
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Mastering OSHA PPE Guidelines for Workplace Safety - Horton Group. (n.d.). Retrieved from thehortongroup.com.[4]
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Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. (n.d.). Retrieved from cepp.org.[10]
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Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. (n.d.). Retrieved from cdc.gov.[7]
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Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone - Benchchem. (n.d.). Retrieved from benchchem.com.[6]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from fishersci.com.[11]
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Pyrrolidine - Apollo Scientific. (n.d.). Retrieved from apolloscientific.co.uk.[12]
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Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. (n.d.). Retrieved from coleparmer.com.[14]
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Chemical Safety in the Workplace - Restored CDC. (2024-11-12). Retrieved from cdc.gov.[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
